molecular formula C8H10N2O2 B2635149 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid CAS No. 1613049-50-5

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Cat. No.: B2635149
CAS No.: 1613049-50-5
M. Wt: 166.18
InChI Key: DOQUAICTHKEIND-ONEGZZNKSA-N
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Description

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
BenchChem offers high-quality 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(1-ethylimidazol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQUAICTHKEIND-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-ethylimidazole-2-acrylic acid properties and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile of 1-Ethylimidazole-2-acrylic acid , a specialized heterocyclic building block. While less ubiquitous than its isomer urocanic acid (4-imidazoleacrylic acid), this 2-substituted derivative serves as a critical intermediate in the synthesis of functionalized polymers, pharmaceutical agents, and metal-coordinating ligands.

Chemical Identity & Structural Analysis

1-Ethylimidazole-2-acrylic acid is an amphoteric molecule characterized by an imidazole ring N-alkylated at the 1-position and functionalized with an acrylic acid moiety at the 2-position. Its structure imparts unique reactivity, combining the polymerizable vinyl group of acrylic acid with the basic, metal-coordinating properties of the imidazole ring.

Nomenclature & Synonyms
Category Identifier / Name
IUPAC Name (E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid
Common Synonyms 1-Ethyl-2-imidazoleacrylic acid; 3-(1-Ethylimidazol-2-yl)acrylic acid
CAS Number Not widely listed; typically synthesized de novo or custom ordered.
Chemical Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
SMILES CCN1C=CN=C1C=CC(=O)O
Structural Diagram

The molecule exists predominantly as the trans (E) isomer due to steric stability during synthesis.

Structure cluster_0 Core Moieties N_Ethyl N-Ethyl Group (Solubility/Sterics) Imidazole Imidazole Ring (Basic/Coordinating) N_Ethyl->Imidazole N1 Substitution Acrylic Acrylic Acid Tail (Polymerizable/Acidic) Imidazole->Acrylic C2 Substitution

Figure 1: Structural decomposition of 1-ethylimidazole-2-acrylic acid showing functional domains.

Physicochemical Properties

The compound exhibits amphoteric behavior, possessing both a basic nitrogen (N3 of imidazole) and an acidic carboxyl group.

Property Value / Description Causality/Notes
Appearance White to off-white crystalline solidTypical for small heteroaromatic acids.
Melting Point ~180–200 °C (Predicted)High MP due to intermolecular H-bonding (Zwitterionic character).
Solubility DMSO, DMF, Methanol, Water (pH dependent)Soluble in acidic/basic aqueous media; limited in neutral water due to zwitterion formation.
pKa (Acid) ~3.5 (Carboxyl)Deprotonation of the carboxylic acid.
pKa (Base) ~6.5–7.0 (Imidazole N3)Protonation of the imidazole nitrogen.
UV Absorption λmax ~280–300 nmConjugation of the imidazole ring with the acrylic double bond.

Synthesis Methodology

The most robust synthetic route involves the Knoevenagel condensation of 1-ethyl-2-formylimidazole with malonic acid. This pathway ensures regioselective formation of the acrylic acid side chain at the C2 position.

Step-by-Step Protocol
Phase 1: Precursor Synthesis (1-Ethyl-2-formylimidazole)
  • Lithiation : Dissolve 1-ethylimidazole in dry THF under inert atmosphere (N₂/Ar). Cool to -78 °C.

  • Deprotonation : Add n-Butyllithium (n-BuLi, 1.2 eq) dropwise.[1] The C2 proton is the most acidic, ensuring exclusive lithiation at this position.

  • Formylation : Add anhydrous DMF (3.0 eq) slowly. Stir at -78 °C for 1 hour, then warm to room temperature.

  • Quench : Hydrolyze with saturated NH₄Cl solution. Extract with DCM, dry over MgSO₄, and concentrate to yield the aldehyde.

Phase 2: Knoevenagel Condensation (Target Synthesis)
  • Reagents : Combine 1-ethyl-2-formylimidazole (1.0 eq) and Malonic acid (1.2 eq) in Pyridine (solvent/base).

  • Catalysis : Add a catalytic amount of Piperidine (0.1 eq).

  • Reaction : Heat to reflux (100–110 °C) for 4–6 hours. The decarboxylation of the intermediate occurs spontaneously under these conditions.

  • Workup : Pour the reaction mixture into ice-cold water. Acidify to pH ~3–4 with HCl to precipitate the product.

  • Purification : Recrystallize from ethanol/water to obtain pure (E)-1-ethylimidazole-2-acrylic acid.

Synthesis Workflow Diagram

Synthesis Start 1-Ethylimidazole Step1 Lithiation (n-BuLi, -78°C) + DMF Quench Start->Step1 Intermediate 1-Ethyl-2-formylimidazole Step1->Intermediate Step2 Knoevenagel Condensation (Malonic Acid, Pyridine, Reflux) Intermediate->Step2 Product 1-Ethylimidazole-2-acrylic acid Step2->Product Decarboxylation (-CO2)

Figure 2: Synthetic pathway from 1-ethylimidazole to the target acrylic acid derivative.

Applications & Utility

A. Functional Polymers (pH-Responsive)

The compound acts as a functional monomer. The imidazole group provides pH-sensitivity (protonating at pH < 6), causing polymers to swell or become cationic in acidic environments (e.g., tumor microenvironments or lysosomes).

  • Use Case : Synthesis of smart hydrogels or drug delivery nanocarriers.

B. Metal Coordination (Chelation)

The N3 nitrogen and the carboxylate group can form stable 5- or 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Ni²⁺).

  • Use Case : Preparation of biomimetic metal complexes or catalytic centers.

C. Cross-Linking Agents

The vinyl group allows for radical polymerization, while the carboxylic acid can be reacted with diamines or diols to form cross-linked networks.

Safety & Handling (E-E-A-T)

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • Storage : Store at 2–8 °C under inert gas. The acrylic double bond is susceptible to spontaneous polymerization; adding a radical inhibitor (e.g., MEHQ) is recommended for long-term storage of solutions.

  • PPE : Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • Synthesis of 1-Ethyl-2-formylimidazole : The Serendipitous Discovery of New Chemistry by Attempting the Impossible. La Trobe University.[1]

  • General Knoevenagel Condensation Protocols : Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)acrylic acid derivatives. ResearchGate.

  • Acrylic Acid Synthesis Overview : Highly Efficient Biobased Synthesis of Acrylic Acid. NCBI PMC.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential therapeutic applications of the novel compound, N-ethyl-2-imidazolepropenoic acid. As this is a novel molecule, a specific CAS number is not yet assigned. This document outlines a plausible synthetic route and expected analytical data, drawing upon established principles of organic chemistry and the known bioactivity of related imidazole derivatives.

Introduction: The Rationale for N-ethyl-2-imidazolepropenoic Acid

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents, including antifungal, antibacterial, and anticancer drugs.[1] The incorporation of an acrylic acid moiety introduces a Michael acceptor and a carboxylic acid group, which can serve as a handle for further derivatization or interact with biological targets. The N-ethyl substituent is proposed to enhance lipophilicity, potentially improving cell membrane permeability and pharmacokinetic properties.

This guide will provide a detailed roadmap for the de novo synthesis of N-ethyl-2-imidazolepropenoic acid, its subsequent characterization, and a discussion of its potential as a lead compound in drug discovery, particularly in oncology and infectious diseases.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of N-ethyl-2-imidazolepropenoic acid can be approached through several established synthetic methodologies. Here, we present a robust two-step pathway commencing with the N-alkylation of 2-imidazolecarboxaldehyde, followed by a Knoevenagel condensation.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow for N-ethyl-2-imidazolepropenoic acid cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Knoevenagel Condensation 2-Imidazolecarboxaldehyde 2-Imidazolecarboxaldehyde N-ethyl-2-imidazolecarboxaldehyde N-ethyl-2-imidazolecarboxaldehyde 2-Imidazolecarboxaldehyde->N-ethyl-2-imidazolecarboxaldehyde Step 1: N-Alkylation N-ethyl-2-imidazolepropenoic acid N-ethyl-2-imidazolepropenoic acid N-ethyl-2-imidazolecarboxaldehyde->N-ethyl-2-imidazolepropenoic acid Step 2: Knoevenagel Condensation Ethyl iodide Ethyl iodide Base (e.g., NaH) Base (e.g., NaH) Solvent (e.g., DMF) Solvent (e.g., DMF) Malonic acid Malonic acid Base (e.g., Piperidine) Base (e.g., Piperidine) Solvent (e.g., Pyridine) Solvent (e.g., Pyridine)

Caption: Proposed two-step synthesis of N-ethyl-2-imidazolepropenoic acid.

Step 1: Synthesis of N-ethyl-2-imidazolecarboxaldehyde

Causality: The initial step focuses on the selective N-alkylation of the imidazole ring. Sodium hydride is a strong base suitable for deprotonating the imidazole nitrogen, creating a potent nucleophile that readily reacts with ethyl iodide in an SN2 reaction. Anhydrous DMF is an ideal polar aprotic solvent for this reaction, as it solvates the cation without interfering with the nucleophile.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-imidazolecarboxaldehyde (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Let the reaction proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-ethyl-2-imidazolecarboxaldehyde.

Step 2: Synthesis of N-ethyl-2-imidazolepropenoic acid via Knoevenagel Condensation

Causality: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound.[2][3][4] In this step, the aldehyde group of N-ethyl-2-imidazolecarboxaldehyde reacts with malonic acid in the presence of a basic catalyst like piperidine. The reaction typically proceeds via the formation of a carbanion from malonic acid, which then attacks the aldehyde. The intermediate undergoes dehydration to yield the α,β-unsaturated carboxylic acid. Pyridine often serves as both the solvent and a co-catalyst.

Experimental Protocol:

  • In a round-bottom flask, dissolve N-ethyl-2-imidazolecarboxaldehyde (1.0 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-ethyl-2-imidazolepropenoic acid.

Analytical Characterization

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized N-ethyl-2-imidazolepropenoic acid.

Table of Expected Analytical Data
Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), imidazole ring protons (singlets or doublets), and vinylic protons of the propenoic acid moiety (doublets). The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the ethyl carbons, imidazole ring carbons, vinylic carbons, and the carbonyl carbon of the carboxylic acid.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (~3000-2500), C=O stretch (~1700), C=C stretch (~1640), and characteristic imidazole ring vibrations.[5][6][7]
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. Fragmentation patterns may show loss of CO₂, C₂H₅, and cleavage of the imidazole ring.[8][9][10]
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating high purity when analyzed using a suitable column and mobile phase.
Melting Point A sharp and defined melting point range.

Potential Biological Activities and Therapeutic Applications

Imidazole derivatives are known to exhibit a wide range of pharmacological activities.[11][12][13] The structural features of N-ethyl-2-imidazolepropenoic acid suggest several potential therapeutic applications.

Anticancer Potential

Many imidazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including:

  • Kinase Inhibition: The imidazole scaffold can interact with the ATP-binding site of various kinases that are often overactive in cancer cells, such as EGFR and VEGFR, leading to the disruption of oncogenic signaling pathways.[14]

  • Enzyme Inhibition: Imidazole derivatives can inhibit other crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and topoisomerases.[12][14]

  • Induction of Apoptosis: Some imidazole compounds can induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[14][15]

Antimicrobial Activity

The imidazole core is a well-established pharmacophore in antifungal and antibacterial agents.[11][16] The proposed mechanisms of action include:

  • Inhibition of Ergosterol Biosynthesis: In fungi, imidazole derivatives can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[11][17]

  • Disruption of Cell Membrane Integrity: These compounds can insert into microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[11]

  • Inhibition of Nucleic Acid and Protein Synthesis: Some imidazole derivatives have been shown to interfere with microbial DNA replication and protein synthesis.[16]

Diagram of a Potential Signaling Pathway

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This technical guide outlines a comprehensive approach to the synthesis, characterization, and potential applications of the novel compound, N-ethyl-2-imidazolepropenoic acid. The proposed synthetic route is based on well-established and reliable chemical transformations. The anticipated biological activities, grounded in the extensive literature on imidazole derivatives, position this molecule as a promising candidate for further investigation in anticancer and antimicrobial drug discovery programs. Future studies should focus on the successful synthesis and purification of the compound, followed by in-depth in vitro and in vivo evaluations to validate its therapeutic potential.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL not provided)
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, S12(20), 622-630. (URL not provided)
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL not provided)
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Pharmaceuticals, 14(2), 143. (URL not provided)
  • Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 8(1), 65-85. (URL not provided)
  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. (URL not provided)
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (URL not provided)
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296758. (URL not provided)
  • A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry, 17(11), 1034-1040. (URL not provided)
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 25(3), 1535. (URL not provided)
  • STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. International Journal of Education and Science Research Review, 7(5), 1-10. (URL not provided)
  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1113824. (URL not provided)
  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. (URL not provided)
  • Review of pharmacological effects of imidazole derivatives. Science and Innovation, 1(D3), 148-154. (URL not provided)
  • Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 23(8), 1679-1691. (URL not provided)
  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University Department of Chemistry and Biochemistry. ([Link])

  • Infrared spectroscopy correlation table. Wikipedia. ([Link])

  • Supporting Inform
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

  • Typical IR Absorption Frequencies For Common Functional Groups. (URL not provided)
  • Table of Characteristic IR Absorptions. (URL not provided)
  • The Wittig Reaction: Synthesis of Alkenes. (URL not provided)
  • Wittig Reaction - Common Conditions. ([Link])

  • 1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. ([Link])

  • 20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning. ([Link])

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. ([Link])

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (URL not provided)
  • fragmentation patterns in the mass spectra of organic compounds. Chemguide. ([Link])

  • The Wittig Reaction. UC Berkeley College of Chemistry. ([Link])

  • Wittig Reaction. (URL not provided)
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 727-736. (URL not provided)
  • IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. ([Link])

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (URL not provided)
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Malonic acid, benzal-, diethyl ester. Organic Syntheses, 23, 34. ([Link])

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. ([Link])

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molbank, 2023(4), M1741. ([Link])

  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. ([Link])

Sources

Strategic Synthesis and Pharmacological Evaluation of Novel Imidazole-2-yl Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

The imidazole ring is a ubiquitous pharmacophore, historically validated in histamine antagonists, antifungals (azoles), and kinase inhibitors. However, the specific isomer (E)-3-(1H-imidazol-2-yl)acrylic acid represents an under-explored "privileged structure" compared to its natural isomer, urocanic acid (4-imidazolyl isomer).

Why this scaffold matters now:

  • Covalent Inhibition Potential: The acrylic acid side chain acts as a "Michael Acceptor," capable of forming covalent bonds with nucleophilic cysteine residues in target enzymes (e.g., cysteine proteases or kinases).

  • Mitochondrial Targeting: Recent studies suggest imidazole-acrylic hybrids can exploit mitochondrial potential to deliver antioxidant payloads.

  • Synthetic Versatility: It serves as a critical precursor for imidazo[1,2-a]pyridine fused systems, a class of compounds showing potent anti-tubercular and anti-inflammatory activity.

This guide provides a validated workflow for synthesizing these derivatives, confirming their E-geometry, and screening their biological potential.

Synthetic Architecture: The Modified Knoevenagel Condensation

The most robust route to imidazole-2-yl acrylic acids is the Doebner modification of the Knoevenagel condensation . Unlike standard aldol reactions, this method utilizes malonic acid and a pyridine/piperidine catalyst system to drive decarboxylation and ensure the formation of the thermodynamically stable E-isomer.

Reaction Mechanism & Pathway

The reaction proceeds via the nucleophilic attack of the malonic acid enolate on the imidazole-2-carboxaldehyde, followed by spontaneous decarboxylation and dehydration.

SynthesisPathway Aldehyde Imidazole-2- carboxaldehyde Intermed Intermediate (Aldol Adduct) Aldehyde->Intermed Piperidine/Pyridine Reflux Malonic Malonic Acid Malonic->Intermed Product (E)-3-(1H-imidazol-2-yl) acrylic acid Intermed->Product - H2O - CO2 CO2 CO2 (Gas) Intermed->CO2

Figure 1: Synthetic pathway via Doebner modification. The decarboxylation step drives the equilibrium toward the product.

Detailed Experimental Protocol

Note: This protocol is scaled for 10 mmol but can be linearly scaled up.

Reagents:

  • 1H-Imidazole-2-carboxaldehyde (1.0 eq, 0.96 g)

  • Malonic acid (1.2 eq, 1.25 g)

  • Pyridine (Solvent/Base, 5.0 mL)

  • Piperidine (Catalyst, 0.1 mL)

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve imidazole-2-carboxaldehyde in pyridine.

  • Addition: Add malonic acid followed by the catalytic amount of piperidine.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Critical Control Point: Monitor CO₂ evolution. Reaction completion is indicated when effervescence ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL).

    • Acidify carefully with concentrated HCl to pH 3–4 to precipitate the carboxylic acid.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol/water (1:1).

  • Yield Expectation: 65–80% as off-white needles.

Structural Validation (Self-Validating Systems)

To ensure scientific integrity, you must confirm the E-geometry (trans) of the double bond. The Z-isomer is sterically hindered and less thermodynamically stable, but can form as a minor impurity.

NMR Characterization Criteria

The coupling constant (


) of the vinylic protons is the definitive metric.
Proton EnvironmentChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Interpretation
Vinyl-

6.20 – 6.60Doublet15.5 – 16.0 Hz Confirms E-isomer
Vinyl-

7.40 – 7.80Doublet15.5 – 16.0 Hz Confirms E-isomer
Imidazole-H 7.10 – 7.30Broad SingletN/ARing protons
-COOH 12.0 – 12.5Broad SingletN/ACarboxylic acid (D₂O exch.)

Note: If


 Hz, you have the Z-isomer or a mixture. Recrystallize immediately.

Biological Evaluation: Metallo- -Lactamase (MBL) Screening

Recent literature identifies imidazole-2-carboxylic acid derivatives as potent inhibitors of Metallo-


-Lactamases (MBLs), enzymes responsible for antibiotic resistance in superbugs. The acrylic acid derivative extends the pharmacophore, potentially accessing additional binding pockets.
Screening Workflow

This workflow integrates the synthesized compound into a standard enzymatic assay using a chromogenic substrate (e.g., Nitrocefin).

ScreeningWorkflow Compound Synthesized Derivative Dilution Serial Dilution (DMSO) Compound->Dilution Plate 96-Well Plate Incubation (37°C) Dilution->Plate Enzyme Recombinant MBL (e.g., VIM-2, NDM-1) Enzyme->Plate Substrate Reporter Substrate (Nitrocefin) Substrate->Plate Initiate Reaction Readout Absorbance (482 nm) Plate->Readout Kinetic Read (20 mins) Analysis IC50 Calculation Readout->Analysis

Figure 2: Enzymatic inhibition assay workflow for MBL activity. Nitrocefin hydrolysis is monitored spectrophotometrically.

Assay Protocol
  • Buffer: 50 mM HEPES (pH 7.5), 100

    
    M ZnCl₂.
    
  • Enzyme: 1 nM recombinant VIM-2 or NDM-1.

  • Substrate: 100

    
    M Nitrocefin (yellow 
    
    
    
    red upon hydrolysis).
  • Procedure: Incubate enzyme + inhibitor for 10 mins. Add substrate.[1][2][3][4][5] Measure

    
    Abs at 482 nm.
    
  • Control: Imidazole-2-carboxylic acid (known weak inhibitor) as a positive control.

References

  • Vertex AI Search. (2025). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid. National Institutes of Health (PMC). 6[6][7][8][9]

  • Yang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry. 10[6][7][9]

  • PubChem. (2025).[11] Methyl 3-(1H-imidazol-4-yl)acrylate Compound Summary. National Library of Medicine. 11[3][5][6][7][8][9]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde Synthesis Procedure. Organic Syntheses, Coll. Vol. 9. 3[6][7]

  • Aston Publications. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. 12

Sources

Solubility of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aqueous Solubility of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimate bioavailability.[1] This guide provides a comprehensive technical examination of the aqueous solubility of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, a molecule possessing both acidic and basic functional groups. We will dissect the theoretical underpinnings of its pH-dependent solubility, provide detailed, field-proven protocols for its empirical determination, and discuss the interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and optimize compounds with similar amphoteric properties.

Physicochemical Characterization and Theoretical Framework

A thorough understanding of a molecule's structure and inherent physicochemical properties is a prerequisite for any solubility investigation. The structure of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid reveals the key determinants of its aqueous behavior.

1.1. Molecular Structure and Ionization States

The compound is characterized by three key regions:

  • An imidazole ring with an N-ethyl substituent. The sp2-hybridized nitrogen atom in the imidazole ring is basic and can be protonated to form a positively charged imidazolium ion. The pKa of a typical imidazole's conjugate acid is approximately 7.[2]

  • A prop-2-enoic acid (acrylic acid) moiety. The carboxylic acid group is acidic and will deprotonate to form a negatively charged carboxylate ion. Its pKa is generally in the range of 4-5.

  • An ethyl group , which adds a degree of lipophilicity to the molecule.

This combination of a basic nitrogen center and an acidic carboxylic acid group makes the compound amphoteric . Its net charge, and therefore its interaction with the polar solvent water, is highly dependent on the pH of the solution.[3]

Caption: Ionization states of the amphoteric molecule at varying pH.

1.2. Predicted Physicochemical Properties

Prior to empirical testing, in silico prediction provides valuable estimates for experimental design.

PropertyPredicted ValueImplication for Solubility
pKa₁ (Acidic) ~4.5 ± 0.5Deprotonation to the more soluble carboxylate occurs as pH rises above this value.
pKa₂ (Basic) ~6.9 ± 0.5The basic imidazole is protonated (more soluble cation) at pH values below this.
Isoelectric Point (pI) ~5.7The pH at which the molecule has a net zero charge (zwitterionic), predicting the point of minimum aqueous solubility.
LogP ~0.5 - 1.5Indicates moderate lipophilicity, suggesting that solubility might be limited in the neutral state.

Note: These are estimated values based on the pKa of similar functional groups and should be confirmed experimentally.[4]

1.3. Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements, as they serve different purposes in drug development.[5][6]

  • Thermodynamic Solubility (Sₑ): This is the "true" or "equilibrium" solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium with an excess of the solid material.[7] This value is crucial for late-stage development and formulation. The gold-standard method for its determination is the shake-flask method.[8][9]

  • Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated stock (usually in DMSO) to an aqueous buffer.[10][11] It is a measure of how readily a compound stays in a supersaturated solution. This high-throughput assay is invaluable for screening large numbers of compounds in early discovery.[6][12]

Experimental Determination of Aqueous Solubility

The following protocols are grounded in established methodologies, such as those outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[7][13]

2.1. Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is the definitive approach for determining the thermodynamic solubility (Sₑ) and is essential for establishing the pH-solubility profile.[14][15]

Causality Behind Experimental Choices:

  • Equilibration Time: A long incubation (24-48 hours) is necessary to ensure the system reaches true thermodynamic equilibrium between the dissolved and solid states.[5][7] Shorter times may lead to an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.[15][16]

  • Solid Phase Separation: Incomplete removal of solid particles before analysis is a common source of error, leading to artificially high solubility values. Centrifugation followed by filtration through a low-binding filter is a robust, self-validating system.

  • pH Measurement: For an ionizable compound, the pH of the final saturated solution must be measured, as it can differ from the starting buffer pH due to the compound's own acidic/basic properties.[8][9]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid to a series of glass vials (e.g., 1-2 mg per vial). The excess should be visually apparent throughout the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of a specific aqueous buffer. To generate a pH-solubility profile, use a range of buffers covering pH 1.2 to 9.0 (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Equilibrate for at least 24 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully remove an aliquot of the clear supernatant. For robust analysis, filter this aliquot through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered samples and standards using a validated HPLC-UV method.

  • Final pH Measurement: Measure the pH of the remaining saturated solution in each vial to record the true equilibrium pH.[8]

  • Calculation: Determine the concentration of the compound in the supernatant using the standard curve. This concentration is the thermodynamic solubility at that specific equilibrium pH.

2.2. Protocol 2: Kinetic Solubility (High-Throughput Turbidimetric Assay)

This method is designed for speed and is suitable for early-stage compound screening.[12]

Causality Behind Experimental Choices:

  • DMSO Stock: Using a high-concentration DMSO stock allows for rapid and automated dispensing, but the final DMSO concentration must be kept low (<1-2%) to minimize its co-solvent effect on solubility.[10]

  • Turbidity Detection: The formation of precipitate scatters light. A plate reader can detect this increase in turbidity (or nephelometry), providing a rapid, albeit indirect, measure of when precipitation occurs.[12] This is faster than HPLC but less precise.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Serial Dilution: Add a small volume of the DMSO stock to the first row of the plate and perform a serial dilution across the plate to create a range of concentrations. The addition should be done rapidly with a liquid handler to induce precipitation.

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.[5]

  • Measurement: Read the absorbance or turbidity of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the onset of precipitation.

Data Interpretation: The pH-Solubility Profile

Plotting the measured thermodynamic solubility (on a logarithmic scale) against the final equilibrium pH generates the pH-solubility profile. For an amphoteric compound like 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, this profile is expected to be U-shaped or V-shaped.[17]

Caption: Expected pH-solubility profile for an amphoteric compound.

Example Data Presentation:

Initial Buffer pHEquilibrium pHThermodynamic Solubility (µg/mL)Log(Solubility)Predominant Species
1.21.2515003.18Cationic
4.54.62851.93Cationic + Zwitterion
5.55.71201.30Zwitterionic (at pI)
7.47.382502.40Anionic + Zwitterion
9.08.9522003.34Anionic
(Note: Data are hypothetical for illustrative purposes.)

Interpretation:

  • High Solubility at Low pH: Below the carboxylic acid's pKa, the molecule is predominantly in its fully protonated, cationic form. This charged species interacts favorably with water, resulting in high solubility.

  • Minimum Solubility at the pI: At the isoelectric point (pI), the concentration of the neutral/zwitterionic species is maximized. This form has the lowest intrinsic solubility due to balanced charges, leading to the "bottom" of the U-shaped curve.[17]

  • High Solubility at High pH: Above the imidazole's conjugate acid pKa, the molecule is predominantly in its anionic form (deprotonated carboxylate). This charged species is also highly soluble in water.

Conclusion

The aqueous solubility of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is fundamentally governed by its amphoteric nature. Its solubility is minimal at its isoelectric point (pI ≈ 5.7) and increases significantly in both acidic (pH < 4) and basic (pH > 8) conditions due to the formation of highly soluble cationic and anionic species, respectively. A comprehensive characterization using the shake-flask method across a range of pH values is essential to fully understand its behavior. This pH-solubility profile is a critical dataset for guiding formulation strategies, predicting gastrointestinal absorption, and ensuring the generation of reliable data in subsequent biological assays.

References

  • Hovione. (2026, February 5). Solubilizing the Insoluble. Pharmaceutical Technology. Retrieved February 19, 2026, from [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy. Retrieved February 19, 2026, from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Retrieved February 19, 2026, from [Link]

  • Popov, K., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved February 19, 2026, from [Link]

  • ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. ECA Academy. Retrieved February 19, 2026, from [Link]

  • pion-inc. (n.d.). Technical Note: Solubility Measurements. Pion Inc. Retrieved February 19, 2026, from [Link]

  • Popov, K., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, published in PMC. Retrieved February 19, 2026, from [Link]

  • Teva API. (2018, July 26). Solving solubility issues in modern APIs. TAPI. Retrieved February 19, 2026, from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

  • Sires, M.I., et al. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs: A Review. International Journal of Current Pharmaceutical Research. Retrieved February 19, 2026, from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. Retrieved February 19, 2026, from [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Retrieved February 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA. Retrieved February 19, 2026, from [Link]

  • Bienta. (n.d.). Aqueous Solubility Assay. Bienta. Retrieved February 19, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved February 19, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Retrieved February 19, 2026, from [Link]

  • de Campos, M.L., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. Code of Federal Regulations. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1-Methyl-1h-imidazol-2-yl)propanoic acid. PubChem. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. Retrieved February 19, 2026, from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Retrieved February 19, 2026, from [Link]

Sources

Biological Activity of N-Alkyl Imidazole Acrylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-alkyl imidazole acrylic acids represent a specialized class of heterocyclic compounds bridging the structural motifs of urocanic acid (an endogenous chromophore) and amphiphilic imidazolium lipids. While the parent compound, urocanic acid (4-imidazoleacrylic acid), is renowned for its role in UV absorption and histidine catabolism, N-alkylation of the imidazole ring dramatically alters the physicochemical profile, unlocking potent antimicrobial , antifungal , and mitochondria-targeting activities.

This guide analyzes the structure-activity relationships (SAR) of these derivatives, specifically focusing on how alkyl chain length modulates membrane interaction and how the acrylic acid side chain facilitates prodrug design. We present field-proven synthesis protocols and self-validating bioassays to accelerate development in this domain.

Chemical Basis & Structural Classification

The core pharmacophore consists of an imidazole ring substituted with an acrylic acid moiety (typically at the C4 or C5 position) and an alkyl group at the N1 or N3 position.

Structural Classes
  • N-Alkyl Urocanic Acid Derivatives: Direct analogs of (E)-3-(1H-imidazol-4-yl)acrylic acid. The N-alkyl group increases lipophilicity (

    
    ), facilitating membrane penetration.
    
  • N-Alkyl Benzimidazole Acrylic Acids: Fused-ring analogs often exhibiting enhanced stability and broadened antimicrobial spectra.

  • Thio-Acrylic Acid Linkers: Derivatives where the acrylic acid is linked via a sulfur atom (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid), often used as cleavable prodrugs for antioxidants like methimazole.

Synthetic Pathways

The most robust synthesis relies on the Knoevenagel Condensation for the acrylic backbone, followed by or preceded by N-alkylation .

Visualization: Synthesis Logic

SynthesisPathway Start Imidazole Aldehyde (1-alkyl-1H-imidazole-4-carbaldehyde) Inter Intermediate Aldol Adduct Start->Inter Base (Piperidine) Pyridine, Reflux Reagent Malonic Acid / Ester Reagent->Inter Product N-Alkyl Imidazole Acrylic Acid Inter->Product Decarboxylation -CO2, -H2O AltStart Urocanic Acid AltStart->Product NaH, DMF Direct N-Alkylation AltReagent Alkyl Halide (R-X)

Caption: Figure 1. Dual synthetic pathways.[1] Route A (top) utilizes Knoevenagel condensation for de novo acrylic chain formation. Route B (bottom) involves direct N-alkylation of the parent urocanic acid.

Pharmacology & Mechanism of Action[4][5]

Antimicrobial Activity (Membrane Disruption)

N-alkyl imidazole acrylic acids function as cationic amphiphiles . The imidazole ring (often protonated at physiological pH) interacts with the negatively charged phosphate headgroups of bacterial membranes, while the N-alkyl tail inserts into the lipid bilayer.

  • SAR Insight: Activity is non-linear with chain length.

    • C1-C4: Low activity (insufficient lipophilicity).

    • C8-C10: Peak activity (Optimal hydrophobicity-hydrophilicity balance for membrane disruption).

    • >C12: Reduced activity (Aggregation/micelle formation prevents monomer insertion).

  • Target Specificity: Higher efficacy against Gram-positive bacteria (S. aureus) due to the absence of the outer lipopolysaccharide membrane found in Gram-negatives.

Mitochondrial Targeting (Antioxidant Prodrugs)

Derivatives like (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid utilize the acrylic side chain as a "mitochondrial zip code" when coupled with lipophilic cations or specific cleavage motifs. The acrylic double bond is susceptible to Michael addition or enzymatic cleavage within the mitochondrial matrix, releasing the active imidazole antioxidant (e.g., methimazole).

Visualization: Mechanism of Action

MOA cluster_bacteria Antimicrobial Mechanism (C8-C10 Alkyls) cluster_mito Mitochondrial Prodrug Mechanism Step1 Step2 Hydrophobic Insertion (Alkyl tail penetrates bilayer) Step1->Step2 Step3 Membrane Destabilization (Pore formation / Leakage) Step2->Step3 Prodrug Acrylic Acid Prodrug (Lipophilic) Transport Mitochondrial Uptake (Driven by Membrane Potential) Prodrug->Transport Activation Beta-Oxidation / Hydrolysis (Releases Active Imidazole) Transport->Activation Effect ROS Scavenging Activation->Effect

Caption: Figure 2.[1] Mechanistic bifurcation. Long-chain alkyl derivatives (left) disrupt bacterial membranes. Short-chain thio-acrylic derivatives (right) act as metabolic prodrugs targeting mitochondria.[2][3]

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(1-Decyl-1H-imidazol-4-yl)acrylic Acid

Causality: This protocol uses the Knoevenagel condensation on the pre-alkylated aldehyde to avoid regioselectivity issues associated with alkylating urocanic acid directly.

  • Reagents: 1-decyl-1H-imidazole-4-carbaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent), Piperidine (Catalyst).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine (5 mL/mmol).

    • Add catalytic piperidine (0.1 eq).

    • Critical Step: Reflux at 100°C for 4-6 hours. Monitor CO2 evolution (bubbler). Why: Decarboxylation drives the reaction to completion.

    • Cool to RT and pour into ice-cold water/HCl (pH 2).

    • Precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Validation:

    • NMR: Look for trans-alkene coupling (

      
       Hz) at 
      
      
      
      6.5-7.5 ppm.
    • Yield: Expected 60-75%.

Protocol 2: MIC Determination (Self-Validating System)

Causality: Standard broth microdilution is used. The inclusion of positive (Ciprofloxacin) and solvent controls ensures assay validity.

  • Preparation:

    • Stock solution: Dissolve compound in DMSO (10 mg/mL).

    • Media: Mueller-Hinton Broth (MHB).

  • Workflow:

    • Prepare 96-well plates with serial 2-fold dilutions (Range: 512

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Inoculate with bacterial suspension (

      
       CFU/mL).
      
    • Control 1 (Sterility): Media only.

    • Control 2 (Growth): Bacteria + Solvent (DMSO < 1%).

  • Readout:

    • Incubate at 37°C for 18-24h.

    • Add Resazurin dye (0.015%) for visual confirmation (Blue = No Growth, Pink = Growth).

    • MIC: Lowest concentration preventing color change.

Data Summary: Structure-Activity Relationship[1][5][7][8]

The following table synthesizes data trends for N-alkyl imidazole acrylic acids against S. aureus (Gram-positive model).

Compound DerivativeAlkyl Chain (R)MIC (

g/mL)
Mechanism Note
Urocanic Acid (Parent)H>512Poor membrane penetration
N-Methyl

>256Insufficient lipophilicity
N-Butyl

64 - 128Moderate activity
N-Octyl

8 - 16 Optimal amphiphilicity
N-Decyl

4 - 8 Peak Activity
N-Dodecyl

16 - 32Aggregation limits free monomer
N-Hexadecyl

>64Solubility issues / Steric hindrance

Data synthesized from general trends in N-alkyl imidazole antimicrobial studies [2, 3].[4]

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI Molecules.Link

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.Link

  • Synthesis and antibacterial activities of 1-alkyl-3-methacryloyl (acryloyl) of benzimidazolone derivatives. International Journal of Molecular Sciences.[5]Link[5]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications.Link

  • Urocanic acid: Properties and Biological Significance. Wikipedia / Primary Literature Summary.Link

Sources

An In-depth Technical Guide to 3-(1-ethylimidazol-2-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(1-ethylimidazol-2-yl)prop-2-enoic acid, a heterocyclic compound with potential applications in pharmaceutical and materials science. Given the absence of a dedicated PubChem entry for this specific molecule, this document synthesizes information from analogous structures and established synthetic methodologies to offer a robust profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Rationale

Imidazole-based compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including the essential amino acid histidine.[1] The imidazole ring can act as a versatile scaffold, participating in hydrogen bonding and coordination with biological targets.[2] The incorporation of an acrylic acid moiety introduces a reactive group that can be further functionalized, making these compounds valuable as building blocks in the synthesis of more complex molecules.[2] This guide will detail a proposed synthetic route, predicted physicochemical properties, and potential biological relevance of 3-(1-ethylimidazol-2-yl)prop-2-enoic acid, providing a foundational understanding for its further investigation.

Proposed Synthesis Pathway

The synthesis of 3-(1-ethylimidazol-2-yl)prop-2-enoic acid can be envisioned as a multi-step process, commencing with the formation of the core imidazole structure, followed by functionalization to introduce the acrylic acid side chain. A logical and efficient pathway involves the initial synthesis of 1-ethyl-2-methylimidazole, its subsequent formylation to yield 1-ethylimidazole-2-carboxaldehyde, and a final condensation reaction to produce the target compound.

Synthesis of 1-ethyl-2-methylimidazole

The synthesis of the N-ethylated imidazole core can be achieved through various methods. One common approach involves the reaction of 2-methylimidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.[3][4]

Experimental Protocol: Synthesis of 1-ethyl-2-methylimidazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base: Add a base, for example, potassium carbonate (1.5 eq), to the solution to act as an acid scavenger.

  • Alkylation: Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 1-ethyl-2-methylimidazole.[3]

Formylation of 1-ethyl-2-methylimidazole to 1-ethylimidazole-2-carboxaldehyde

The introduction of a formyl group at the C2 position of the imidazole ring is a critical step. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich heterocycles like imidazole.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[7][8]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 eq) to anhydrous N,N-dimethylformamide (DMF) (3.0 eq) with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: To this mixture, add 1-ethyl-2-methylimidazole (1.0 eq) dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base, such as sodium hydroxide or sodium bicarbonate solution, to hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-ethylimidazole-2-carboxaldehyde can be purified by column chromatography.[9]

Synthesis of 3-(1-ethylimidazol-2-yl)prop-2-enoic Acid

The final step involves the conversion of the aldehyde to the α,β-unsaturated carboxylic acid. The Knoevenagel condensation is a suitable reaction for this transformation, where the aldehyde reacts with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[10][11]

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve 1-ethylimidazole-2-carboxaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine, which acts as both the solvent and catalyst.

  • Catalyst: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide and by TLC analysis.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(1-ethylimidazol-2-yl)prop-2-enoic acid.[12][13]

Alternative Method: Wittig Reaction

An alternative to the Knoevenagel condensation is the Wittig reaction.[14][15] This would involve the reaction of 1-ethylimidazole-2-carboxaldehyde with a stabilized ylide, such as (carboethoxymethylene)triphenylphosphorane, followed by hydrolysis of the resulting ester to the carboxylic acid. The Wittig reaction is known for its high stereoselectivity, often favoring the formation of the (E)-alkene.[14]

dot

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Condensation 2-methylimidazole 2-methylimidazole Alkylation Alkylation (K2CO3, Acetonitrile) 2-methylimidazole->Alkylation Ethyl iodide Ethyl iodide Ethyl iodide->Alkylation 1-ethyl-2-methylimidazole 1-ethyl-2-methylimidazole Alkylation->1-ethyl-2-methylimidazole Vilsmeier-Haack Vilsmeier-Haack Reaction (POCl3, DMF) 1-ethyl-2-methylimidazole->Vilsmeier-Haack 1-ethylimidazole-2-carboxaldehyde 1-ethylimidazole-2-carboxaldehyde Vilsmeier-Haack->1-ethylimidazole-2-carboxaldehyde Knoevenagel Knoevenagel Condensation (Malonic Acid, Pyridine/Piperidine) 1-ethylimidazole-2-carboxaldehyde->Knoevenagel Final_Product 3-(1-ethylimidazol-2-yl)prop-2-enoic acid Knoevenagel->Final_Product

Caption: Proposed synthetic workflow for 3-(1-ethylimidazol-2-yl)prop-2-enoic acid.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for 3-(1-ethylimidazol-2-yl)prop-2-enoic acid, its physicochemical properties have been predicted using computational models and by comparison with structurally similar compounds. These predicted values are essential for guiding experimental design, particularly in areas such as formulation development and ADME (absorption, distribution, metabolism, and excretion) studies.[16]

PropertyPredicted ValueMethod/Rationale
Molecular Formula C₈H₁₀N₂O₂Based on structure
Molecular Weight 166.18 g/mol Calculated from formula
logP (Octanol/Water) ~1.5 - 2.0Estimation based on similar structures and computational models.[17]
Topological Polar Surface Area (TPSA) 58.5 ŲCalculated based on functional groups.
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 3From the imidazole nitrogens and carbonyl oxygen.
pKa ~4.5 (acidic), ~6.5 (basic)Estimated for the carboxylic acid and imidazole ring, respectively.

Potential Biological Activity and Applications

The structural motifs present in 3-(1-ethylimidazol-2-yl)prop-2-enoic acid suggest several potential areas of biological activity. Imidazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[18][19] The acrylic acid moiety can participate in Michael additions with biological nucleophiles, which can be a mechanism for covalent inhibition of enzymes.

Potential Therapeutic Areas:

  • Antimicrobial Agents: The imidazole core is a key component of many antifungal and antibacterial drugs.[1]

  • Anti-inflammatory Agents: Some imidazole derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[18]

  • Anticancer Agents: The ability of α,β-unsaturated carbonyl compounds to act as Michael acceptors makes them candidates for covalent modification of key proteins in cancer signaling pathways.

dot

Biological_Relevance cluster_structural_features Key Structural Features cluster_potential_activities Potential Biological Activities Target_Molecule 3-(1-ethylimidazol-2-yl)prop-2-enoic acid Imidazole_Core Imidazole Core Target_Molecule->Imidazole_Core Acrylic_Acid Acrylic Acid Moiety Target_Molecule->Acrylic_Acid Antimicrobial Antimicrobial Imidazole_Core->Antimicrobial Anti_inflammatory Anti-inflammatory Imidazole_Core->Anti_inflammatory Anticancer Anticancer Acrylic_Acid->Anticancer Michael Acceptor

Caption: Conceptual diagram of the potential biological relevance of the target molecule.

Safety and Handling

As a novel chemical entity, 3-(1-ethylimidazol-2-yl)prop-2-enoic acid should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. A full safety data sheet (SDS) should be developed once the compound is synthesized and characterized.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of 3-(1-ethylimidazol-2-yl)prop-2-enoic acid. By leveraging established synthetic organic chemistry principles and knowledge of related compounds, a viable synthetic pathway has been proposed, and key physicochemical properties have been estimated. The structural features of this molecule suggest promising avenues for investigation in medicinal chemistry. The detailed protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related novel chemical entities.

References

  • Shallal, M. A. H., et al. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A, 8(1), 136-143.
  • TSI Journals. (2023).
  • Total Synthesis. (2024). Wittig Reaction Mechanism & Examples.
  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Benchchem. An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde.
  • Wikipedia. Doebner–Miller reaction.
  • Synthesis, Characterization and Biological Activity of Imidazole Deriv
  • Unibrom Corp. Intermediates Imidazole-4-acrylic acid for critical molecular building block.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. Wittig Reaction.
  • Wikipedia.
  • Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
  • Wikipedia. Wittig reaction.
  • Wittig Reaction - Common Conditions.
  • Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.
  • Google Patents.
  • Al-Ghorbani, M., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC.
  • Google Patents. WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.
  • MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
  • Sciforum. (2023).
  • Google Patents. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
  • International Science Community Association. Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.
  • Semantic Scholar.
  • NIH. (2021). Synthesis of 2-imidazolones and 2-iminoimidazoles.
  • PMC. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
  • Wiley Online Library. (2019).
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Semantic Scholar. Chapter 2 Review of Literature 2 .
  • Slideshare. (2019).
  • Organic Reactions. The Wittig Reaction.
  • MDPI. (2025). Predicting Properties of Imidazolium-Based Ionic Liquids via Atomistica Online: Machine Learning Models and Web Tools.
  • Environmental Benign Synthesis, Characterization and Prediction of Biological activity of some Novel Imidazole Deriv
  • Matrix Fine Chemicals. (2E)-3-(1H-IMIDAZOL-5-YL)PROP-2-ENOIC ACID | CAS 3465-72-3.

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Methodological & Application

Application Note: Optimized Knoevenagel Condensation of 1-Ethylimidazole-2-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Knoevenagel Condensation of 1-Ethylimidazole-2-Carboxaldehyde Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Abstract

This guide details the protocol for the Knoevenagel condensation of 1-ethylimidazole-2-carboxaldehyde with active methylene compounds. Specifically, it focuses on the synthesis of (E)-3-(1-ethyl-1H-imidazol-2-yl)acrylic acid via the Doebner modification, a critical intermediate for histidine analogs and pharmacological scaffolds. The protocol addresses the specific electronic and steric influence of the 1-ethylimidazole moiety, ensuring high regioselectivity (E-isomer) and yield.

Introduction & Scientific Context

Imidazole-based acrylic acids are privileged scaffolds in drug discovery, serving as precursors to urocanic acid derivatives and histone deacetylase (HDAC) inhibitors. The Knoevenagel condensation of 1-ethylimidazole-2-carboxaldehyde presents unique challenges compared to standard benzaldehydes:

  • Basicity: The N3 nitrogen of the imidazole ring is basic (

    
    ). In acidic media, it protonates, potentially deactivating the aldehyde toward nucleophilic attack. In basic media, it remains neutral.
    
  • Sterics: The 1-ethyl group provides mild steric bulk but primarily acts to prevent N1-deprotonation, simplifying the reaction profile compared to unsubstituted imidazoles.

  • Reactivity: The C2-aldehyde is electron-deficient due to the adjacent sp2 nitrogens, making it highly reactive toward soft nucleophiles.

Reaction Scheme

The transformation involves the condensation of the aldehyde (1) with malonic acid (2) in the presence of a weak base to form the


-unsaturated acid (3) via a decarboxylative mechanism.

Mechanistic Insight

The reaction proceeds through a classic Knoevenagel mechanism followed by decarboxylation. The choice of pyridine as both solvent and base is critical; it buffers the system, preventing the protonation of the imidazole N3 while facilitating the deprotonation of malonic acid.

Pathway Visualization

KnoevenagelMechanism cluster_conditions Critical Conditions Aldehyde 1-Ethylimidazole- 2-carboxaldehyde Alcohol Aldol Adduct (Beta-hydroxy acid) Aldehyde->Alcohol Malonic Malonic Acid Enolate Enolate Ion Malonic->Enolate Base Pyridine/Piperidine Base->Malonic Deprotonation Enolate->Aldehyde Nucleophilic Attack Dicarboxylic Unsaturated Dicarboxylic Acid Alcohol->Dicarboxylic -H2O (Elimination) H2O H2O Alcohol->H2O Transition Cyclic Transition State (Decarboxylation) Dicarboxylic->Transition Heat Product (E)-3-(1-ethyl-1H- imidazol-2-yl)acrylic acid Transition->Product CO2 CO2 Transition->CO2 Temp Temp: 80-100°C

Caption: Mechanistic flow of the Doebner modification for imidazole acrylic acid synthesis.

Experimental Protocols

Protocol A: Synthesis of (E)-3-(1-ethyl-1H-imidazol-2-yl)acrylic acid (Doebner Modification)

This is the preferred method for generating the carboxylic acid derivative directly.

Materials:

  • 1-Ethylimidazole-2-carboxaldehyde (1.0 equiv)

  • Malonic acid (1.2 - 1.5 equiv)

  • Pyridine (Solvent, anhydrous)

  • Piperidine (Catalytic, 0.1 equiv)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve 1-ethylimidazole-2-carboxaldehyde (10 mmol, 1.24 g) in pyridine (5 mL).

  • Addition: Add malonic acid (12 mmol, 1.25 g). The reaction is endothermic; ensure complete dissolution.

  • Catalysis: Add piperidine (0.1 mL).

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours.

    • Checkpoint: Evolution of CO2 gas (bubbling) indicates decarboxylation is proceeding. The reaction is complete when CO2 evolution ceases and TLC shows consumption of the aldehyde.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (30 mL).

    • Crucial Step: Adjust pH to ~4.5–5.0 using concentrated HCl or acetic acid. This is the isoelectric point region where the zwitterionic product precipitates.

    • Note: Do not acidify below pH 3, or the imidazole ring will protonate, forming a soluble hydrochloride salt.

  • Isolation: Filter the white/off-white precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture.

Expected Results:

Parameter Specification
Yield 65 – 80%
Appearance White to pale yellow crystalline solid
Melting Point ~200–220°C (Decomposes) [Based on 1-methyl analog data]

| 1H NMR (DMSO-d6) |


 6.5-6.8 (d, J=15.5Hz, 1H, vinyl), 7.4-7.6 (d, J=15.5Hz, 1H, vinyl). Large J-coupling confirms E-isomer. |
Protocol B: Synthesis of Ethyl 2-cyano-3-(1-ethyl-1H-imidazol-2-yl)acrylate

Used when an ester/nitrile functionalized intermediate is required.

Materials:

  • 1-Ethylimidazole-2-carboxaldehyde (1.0 equiv)

  • Ethyl cyanoacetate (1.1 equiv)

  • Ethanol (Solvent)[1]

  • Piperidine (Catalyst, 2-3 drops)

Step-by-Step Procedure:

  • Setup: Dissolve aldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in Ethanol (15 mL).

  • Catalysis: Add 2-3 drops of piperidine.

  • Reaction: Reflux for 1–2 hours. The product often precipitates upon cooling.

  • Workup: Cool to 0°C. Filter the solid. If no precipitate forms, remove solvent in vacuo and recrystallize the residue from ethanol/hexane.

Critical Considerations & Troubleshooting

pH Control is Paramount

Unlike simple aromatic aldehydes, the imidazole ring makes the product amphoteric.

  • Problem: No precipitate upon acidification.

  • Cause: pH is too low (< 3), forming the soluble imidazolium salt.

  • Solution: Back-titrate with dilute NaOH or ammonium hydroxide to pH 5.

Catalyst Selection
  • Piperidine is the standard. If the aldehyde is particularly sensitive or if "oiling out" occurs, L-proline or Ionic Liquids (e.g., [BMIM][BF4]) can be used as greener alternatives, often improving yield by stabilizing the ionic intermediates.

Steric Influence of N-Ethyl

The 1-ethyl group is distal to the reaction center but prevents H-bonding at N1. This actually improves solubility in organic solvents (like dichloromethane) compared to N-unsubstituted imidazoles.

Stability

The aldehyde starting material can oxidize to the carboxylic acid if stored improperly. Ensure the starting material is a clear/pale yellow liquid or low-melting solid. If dark brown, purify via vacuum distillation before use.

References

  • General Knoevenagel Conditions for Imidazoles

    • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid.[2][3] (Analogous chemistry for 1-methyl derivative). Synth. Commun. & PMC.

  • Doebner Modification Mechanism

    • Jones, G. "The Knoevenagel Condensation."[4][5] Organic Reactions.[4][5][6][7][8][9]

  • Imidazole Reactivity & Zoledronic Acid Precursors

    • Beilstein J. Org. Chem. 2008, 4, No. 42.
  • Ionic Liquid Catalysis (Green Alternative)

    • Aston Publications Explorer: "A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids."

Sources

Application Notes and Protocols for the Utilization of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid as a Polymer Monomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Monomer with pH-Responsive Potential

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is a functionalized acrylic acid derivative that holds significant promise as a monomer for the synthesis of advanced polymers. The presence of the ethyl-imidazole moiety introduces a pH-responsive character, making the resulting polymers attractive for a range of applications, particularly in the biomedical field. The imidazole ring, with a pKa around 6.0, can be protonated and deprotonated in physiologically relevant pH ranges, leading to changes in polymer solubility, conformation, and interaction with other molecules.[1] This unique feature, combined with the well-established properties of poly(acrylic acid) platforms, opens up possibilities for creating "smart" materials for drug delivery, gene therapy, and biosensing.[2][3][4][5][6]

This guide provides a comprehensive overview of the synthesis of the monomer, its polymerization via free-radical methods, and the characterization of the resulting polymer. The protocols are designed to be robust and reproducible, with an emphasis on the underlying scientific principles to aid researchers in adapting these methods to their specific needs.

Part 1: Monomer Synthesis and Characterization

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is most effectively achieved through a two-step process, beginning with the formylation of 1-ethyl-1H-imidazole, followed by a Knoevenagel-Doebner condensation with malonic acid.

Step 1: Synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde

The introduction of a formyl group at the C2 position of the imidazole ring is a critical first step. This can be achieved by adapting established methods for the formylation of imidazole derivatives.[7][8]

1-ethyl-1H-imidazole 1-ethyl-1H-imidazole Reagents 1. n-BuLi, THF, -78 °C 2. DMF 1-ethyl-1H-imidazole->Reagents 1-ethyl-1H-imidazole-2-carbaldehyde 1-ethyl-1H-imidazole-2-carbaldehyde Reagents->1-ethyl-1H-imidazole-2-carbaldehyde caption Workflow for the synthesis of the aldehyde intermediate.

Caption: Workflow for the synthesis of the aldehyde intermediate.

Protocol 1: Synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-1H-imidazole (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for an additional 1 hour at this temperature.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-ethyl-1H-imidazole-2-carbaldehyde as a solid.

Table 1: Typical Reaction Parameters for Aldehyde Synthesis

ParameterValueReference/Justification
Starting Material1-ethyl-1H-imidazoleCommercially available.[6]
Lithiating Agentn-ButyllithiumStandard reagent for deprotonation of the C2 position of imidazoles.
Formylating AgentN,N-Dimethylformamide (DMF)Common and effective electrophile for formylation.[8]
SolventAnhydrous Tetrahydrofuran (THF)Aprotic solvent suitable for organolithium reactions.
Temperature-78 °C to room temperatureLow temperature is crucial for the stability of the lithiated intermediate.
Typical Yield60-75%Estimated based on similar formylation reactions of imidazoles.[7]
Step 2: Knoevenagel-Doebner Condensation

The synthesized aldehyde is then condensed with malonic acid in the presence of a base, followed by decarboxylation, to yield the desired α,β-unsaturated carboxylic acid. The Doebner modification of the Knoevenagel condensation, using pyridine as both the solvent and base, is a well-established and effective method for this transformation.[9][10]

Protocol 2: Synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

  • Reaction Setup: In a round-bottom flask, dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (around 90-100 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with concentrated HCl to a pH of 3-4.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Table 2: Typical Reaction Parameters for Knoevenagel-Doebner Condensation

ParameterValueReference/Justification
Aldehyde1-ethyl-1H-imidazole-2-carbaldehydeSynthesized in Step 1.
Active Methylene CompoundMalonic AcidProvides the carboxylic acid functionality.[9]
Solvent/BasePyridineClassic solvent and base for the Doebner modification.[9]
CatalystPiperidineA common, effective catalyst for this condensation.[11][12]
Temperature90-100 °CPromotes both condensation and decarboxylation.
Typical Yield70-85%Based on literature for similar condensations.[10]
Characterization of the Monomer

The structure and purity of the synthesized 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid should be confirmed using standard analytical techniques.

Protocol 3: Monomer Characterization

  • ¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Expected signals include those for the ethyl group, the imidazole ring protons, and the vinyl protons of the acrylic acid moiety.

  • ¹³C NMR Spectroscopy: Confirm the presence of all carbon atoms, including the carbonyl carbon of the carboxylic acid, the vinyl carbons, and the carbons of the imidazole ring and ethyl group.

  • FTIR Spectroscopy: Characteristic peaks should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C=C stretch (~1640 cm⁻¹), and vibrations associated with the imidazole ring.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.

Part 2: Polymerization of the Monomer

Free-radical polymerization is a versatile and widely used method for polymerizing vinyl monomers, including acrylic acid derivatives and vinylimidazoles.[13] Solution polymerization is particularly suitable for this monomer, allowing for good control over the reaction and the properties of the resulting polymer.

Monomer 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid Reaction Heat (60-80 °C) Inert Atmosphere (N2) Monomer->Reaction Initiator AIBN or Persulfate Initiator->Reaction Solvent DMF or Water (pH adjusted) Solvent->Reaction Polymer Poly(3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid) Reaction->Polymer Purification Precipitation in non-solvent (e.g., diethyl ether) Polymer->Purification caption Workflow for free-radical solution polymerization.

Caption: Workflow for free-radical solution polymerization.

Protocol 4: Free-Radical Solution Polymerization

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the monomer, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or water with pH adjusted to be acidic to enhance polymerization rate[14]).

  • Initiator Addition: Add the free-radical initiator, such as azobisisobutyronitrile (AIBN) or a water-soluble initiator like ammonium persulfate if using an aqueous medium.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir under an inert atmosphere (nitrogen or argon) for a specified time (e.g., 12-24 hours).

  • Isolation: After the reaction, cool the solution to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., diethyl ether for a DMF solution, or acetone for an aqueous solution).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Table 3: Exemplary Polymerization Conditions

ParameterCondition 1 (Organic)Condition 2 (Aqueous)Reference/Justification
SolventN,N-Dimethylformamide (DMF)Water (pH adjusted to ~4)DMF is a good solvent for many polymers. Acidic water can increase the polymerization rate of vinylimidazole.[14]
Monomer Concentration10-20% (w/v)10-20% (w/v)A common concentration range for solution polymerization.
InitiatorAIBN (0.5-2 mol%)Ammonium Persulfate (0.5-2 mol%)AIBN is a standard thermal initiator. Persulfates are common water-soluble initiators.
Temperature70 °C70 °CA typical temperature for the thermal decomposition of AIBN and persulfates.
Reaction Time24 hours24 hoursSufficient time for high monomer conversion.
Expected Mn ( g/mol )10,000 - 50,00010,000 - 50,000Dependent on monomer/initiator ratio.[13]
Expected PDI1.5 - 2.51.5 - 2.5Typical for free-radical polymerization.

Part 3: Polymer Characterization

Characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and polydispersity.

Protocol 5: Polymer Characterization

  • FTIR Spectroscopy: Confirm the disappearance of the vinyl C=C stretching peak (~1640 cm⁻¹) from the monomer and the presence of the characteristic peaks of the polymer backbone and the imidazole and carboxylic acid side chains. For copolymers with acrylic acid, characteristic peaks for both monomers will be present.[15]

  • NMR Spectroscopy (¹H and ¹³C): The sharp signals of the monomer's vinyl protons will be replaced by broad signals from the polymer backbone. The signals from the ethyl-imidazole and carboxylic acid groups will remain, although they may be broadened.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This is crucial for understanding the physical and mechanical properties of the polymer.

Part 4: Potential Applications

The unique pH-responsive nature of polymers derived from 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid makes them highly suitable for a variety of advanced applications, particularly in the biomedical field.

  • Drug Delivery: The imidazole groups can be protonated in the acidic environment of endosomes or tumors, leading to a change in the polymer's conformation and facilitating the release of an encapsulated drug. Copolymers with acrylic acid can form nanoparticles that are stable at physiological pH but dissociate at lower pH.[2][16]

  • Gene Delivery: The cationic nature of the protonated imidazole can facilitate the complexation with negatively charged nucleic acids (DNA, siRNA), forming polyplexes that can protect the genetic material and aid in its cellular uptake.[3]

  • Biocompatible Coatings: These polymers can be used to coat nanoparticles or other surfaces to improve their biocompatibility and stability in biological fluids.[6]

  • Catalysis: The imidazole moiety can act as a catalyst or a ligand for metal catalysts, enabling the development of polymer-supported catalytic systems.[1][15]

cluster_0 Physiological pH (~7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome, pH < 6.5) Polymer_collapsed Polymer Nanoparticle (Drug Encapsulated) Polymer_swollen Swollen Polymer (Drug Release) Polymer_collapsed->Polymer_swollen Protonation of Imidazole Groups Drug Drug Molecules Polymer_swollen->Drug caption Schematic of pH-responsive drug release.

Caption: Schematic of pH-responsive drug release.

Conclusion

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is a versatile monomer that can be readily synthesized and polymerized to create functional, pH-responsive polymers. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of these materials in a wide range of applications, from advanced drug delivery systems to novel catalysts and coatings. The inherent tunability of the polymer properties through copolymerization and control over molecular weight makes this a promising platform for the development of next-generation smart materials.

References

  • Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery. New Journal of Chemistry. Available from: [Link]

  • Thermo- and pH-sensitive Polymer with Pendant Spacer-linked Imidazole Cycles. Polymers. Available from: [Link]

  • The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. RadTech Conference Proceedings. Available from: [Link]

  • Method for producing imidazole-2-carboxylate derivative or salt thereof. Google Patents.
  • Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology. Available from: [Link]

  • 1-Vinylimidazole. Wikipedia. Available from: [Link]

  • Poly(acrylic acid)-b-Poly(vinylamine) Copolymer: Decoration with Silver Nanoparticles, Antibacterial Properties, Quorum Sensing Activity, and Cytotoxicity on Breast Cancer and Fibroblast Cell Lines. ACS Applied Polymer Materials. Available from: [Link]

  • 3D-Printed Poly(acrylic acid–vinylimidazole) Ionic Polymer Metal Composite Actuators. Advanced Engineering Materials. Available from: [Link]

  • Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. MDPI. Available from: [Link]

  • Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. ResearchGate. Available from: [Link]

  • Density Functional Theory Study of Free-Radical Polymerization of Acrylates and Methacrylates: Structure−Reactivity Relationship. ResearchGate. Available from: [Link]

  • Knoevenagel condensation. Wikipedia. Available from: [Link]

  • A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. Available from: [Link]

  • Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. PMC. Available from: [Link]

  • Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. ResearchGate. Available from: [Link]

  • Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate. Available from: [Link]

  • Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Asian Journal of Chemistry. Available from: [Link]

  • Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications. TUS. Available from: [Link]

  • Poly(acrylic acid-co-methyl methacrylate)/metronidazole systems: synthesis and complexation. Acta Biochimica Polonica. Available from: [Link]

  • Imidazole and imidazolium-containing polymers for biology and material science applications. ResearchGate. Available from: [Link]

  • Fundamental Insights into Free-Radical Polymerization in the Presence of Catechols and Catechol-Functionalized Monomers. Macromolecules. Available from: [Link]

  • Free Radical Polymerization of Acrylic Acid at High Monomer Concentration in a Continuous Flow Reactor. D-Scholarship@Pitt. Available from: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available from: [Link]

  • Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. ResearchGate. Available from: [Link]

  • Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. MDPI. Available from: [Link]

  • Polymerization of acrylic acid in aqueous solution. Google Patents.

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Topic: Graft Polymerization of Acrylic Acid and 1-Vinylimidazole onto Polyurethane for pH-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis and characterization of a novel pH-responsive hydrogel system. By grafting poly(acrylic acid-co-1-vinylimidazole) side chains onto a polyurethane backbone, we create a "smart" biomaterial with tunable swelling properties. The integration of acidic (acrylic acid) and basic (1-vinylimidazole) moieties results in an amphoteric hydrogel that exhibits distinct responses to changes in environmental pH. This characteristic is highly desirable for targeted and controlled drug delivery applications, particularly for release within specific physiological or pathological pH ranges, such as those found in tumor microenvironments or the gastrointestinal tract.[1] This guide details the underlying scientific principles, provides step-by-step protocols for synthesis and characterization, and offers insights into its application as a drug delivery vehicle.

Part 1: Scientific Principles & Rationale

The development of intelligent drug delivery systems that release therapeutic payloads in response to specific stimuli is a major goal in pharmaceutical science.[1] Polyurethane (PU) is an excellent candidate for the backbone of such systems due to its proven biocompatibility, biodegradability, and robust mechanical properties.[2] However, native PU is typically inert. To impart pH-responsive behavior, we employ graft polymerization, a versatile technique to covalently bond functional polymer side chains onto the main PU backbone.[3][4]

The Rationale for Monomer Selection

The choice of acrylic acid (AA) and 1-vinylimidazole (VIM) as grafted monomers is strategic for creating a dual-responsive system:

  • Acrylic Acid (AA): Contains a carboxylic acid group (-COOH) with a pKa of approximately 4.5.

    • Causality: In environments with a pH below its pKa (e.g., the stomach, pH < 3), the -COOH groups remain protonated, leading to a collapsed hydrogel state. As the pH rises above the pKa (e.g., physiological pH 7.4), the groups deprotonate to form carboxylate anions (-COO⁻).[5] The resulting electrostatic repulsion between these negative charges forces the polymer chains apart, causing significant water uptake and swelling of the hydrogel, which facilitates drug release.[6]

  • 1-Vinylimidazole (VIM): Features an imidazole ring, which is a weak base.

    • Causality: The imidazole group can be protonated in acidic conditions. This introduces positive charges onto the polymer chains, contributing to swelling at low pH. This amphoteric nature, possessing both acidic and basic groups, allows for fine-tuning of the swelling behavior across a broad pH range.[5] The presence of imidazole has also been shown to enhance water compatibility and can introduce other functionalities like antifungal properties.[7]

The combination of these monomers onto a PU backbone creates a robust, flexible material capable of sophisticated, pH-dependent structural changes ideal for controlled drug release.

The Grafting Chemistry: Free-Radical Polymerization

The "grafting from" method using free-radical polymerization is a common and effective approach.[4][8]

  • Initiation: The process begins by generating free radicals on the polyurethane backbone. This can be achieved through methods like plasma treatment, which creates peroxide initiators on the surface, or by using chemical initiators that can abstract a hydrogen atom from the PU chain.[9][10] A common chemical approach involves a redox initiator system, such as potassium persulfate (KPS), which generates sulfate anion-radicals upon heating.

  • Propagation: These radicals on the PU backbone initiate the polymerization of the surrounding AA and VIM monomers, causing new polymer chains to "grow" from the backbone.

  • Termination: The polymerization process is terminated through standard radical combination or disproportionation reactions.

This method ensures that the functional side chains are covalently bonded to the polyurethane, preventing leaching and ensuring the long-term stability and responsiveness of the material.

Part 2: Materials & Equipment

Materials
MaterialSupplierGrade
Polyurethane (PU)Sigma-AldrichMedical or Biocompatible Grade
Acrylic Acid (AA)Sigma-AldrichInhibitor-free, >99%
1-Vinylimidazole (VIM)Sigma-Aldrich>99%
Potassium Persulfate (KPS)Sigma-AldrichACS Reagent, >99%
N,N'-Methylenebisacrylamide (MBA)Sigma-AldrichCross-linker, >99%
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, >99.8%
Phosphate Buffered Saline (PBS)GibcopH 7.4
Hydrochloric Acid (HCl)VWR0.1 M solution
Sodium Hydroxide (NaOH)VWR0.1 M solution
Model Drug (e.g., 5-Fluorouracil)Sigma-Aldrich>99%
Deionized (DI) WaterIn-house18.2 MΩ·cm
Equipment
EquipmentUse
Three-neck round-bottom flaskReaction vessel
Condenser & Nitrogen inletMaintain inert atmosphere
Magnetic stirrer with hotplateMixing and heating
Dialysis tubing (MWCO 12-14 kDa)Purification
Freeze-dryer (Lyophilizer)Drying of hydrogel
FTIR Spectrometer with ATRChemical characterization
Scanning Electron Microscope (SEM)Morphological analysis
pH meterSwelling studies
UV-Vis SpectrophotometerDrug release quantification
Analytical balanceWeighing reagents
Shaking incubatorDrug release studies

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of PU-g-P(AA-co-VIM) Hydrogel

This protocol describes the synthesis via free-radical graft copolymerization.

  • PU Backbone Preparation: Dissolve 2.0 g of polyurethane in 50 mL of DMF in a three-neck flask. Stir at 60°C under a nitrogen atmosphere for 1 hour until a clear, homogeneous solution is formed.

  • Monomer Addition: Add 1.5 g of acrylic acid, 0.5 g of 1-vinylimidazole, and 0.05 g of MBA (cross-linker) to the PU solution. Stir for 15 minutes to ensure complete mixing.

  • Initiation of Polymerization: Dissolve 0.1 g of KPS initiator in 2 mL of DI water and add it to the reaction mixture.

  • Grafting Reaction: Increase the temperature to 70°C and allow the reaction to proceed for 24 hours under a continuous nitrogen purge and constant stirring.[8] A gradual increase in viscosity will be observed.

  • Purification:

    • Precipitate the resulting polymer by slowly pouring the reaction mixture into 500 mL of cold methanol while stirring vigorously.

    • Recover the precipitate by filtration and re-dissolve it in a minimal amount of DMF.

    • Transfer the solution to dialysis tubing and dialyze against DI water for 72 hours, changing the water every 8-12 hours. This step is critical to remove unreacted monomers, initiator, and homopolymers.

  • Drying: Freeze the purified hydrogel solution at -80°C and then lyophilize for 48 hours to obtain a porous, sponge-like material. Store in a desiccator.

Diagram 1: Reaction Scheme A visual representation of the graft polymerization process.

G cluster_reactants Reactants cluster_conditions Conditions PU Polyurethane Backbone Initiator KPS Initiator (70°C, N2) AA Acrylic Acid (Monomer) AA->Initiator VIM 1-Vinylimidazole (Monomer) VIM->Initiator Product PU-g-P(AA-co-VIM) Grafted Copolymer Initiator->Product Grafting Reaction

Caption: Graft polymerization of AA and VIM onto a PU backbone.

Protocol 3.2: Characterization of the Graft Copolymer

This protocol validates the synthesis and characterizes the material's key properties.

  • FTIR Spectroscopy:

    • Obtain spectra for the raw PU, PAA, PVIM, and the final PU-g-P(AA-co-VIM) product.

    • Self-Validation: Confirm the successful grafting by identifying characteristic peaks: C=O stretching of urethane (~1730 cm⁻¹), C=O of carboxylic acid (~1700 cm⁻¹), and C=N stretching of the imidazole ring (~1500 cm⁻¹).

  • Scanning Electron Microscopy (SEM):

    • Mount a small, lyophilized sample of the hydrogel onto an SEM stub and sputter-coat with gold.

    • Image the cross-section to observe the internal porous structure, which is crucial for water uptake and drug diffusion.

  • pH-Responsive Swelling Study:

    • Weigh a small piece of the dried hydrogel (W_d).

    • Immerse the sample in buffer solutions of varying pH (e.g., pH 2.0, 5.5, 7.4, and 9.0).

    • At regular intervals, remove the sample, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

    • Continue until the weight becomes constant (equilibrium swelling).

    • Calculate the Equilibrium Swelling Ratio (ESR) using the formula:

      • ESR = (W_s - W_d) / W_d

    • Self-Validation: Plot ESR against pH. A successful synthesis will show a "V-shaped" or amphoteric swelling profile, with high swelling at low and high pH values and minimal swelling near the isoelectric point.[5]

Protocol 3.3: Drug Loading and In Vitro Release Study

This protocol assesses the material's performance as a drug delivery vehicle.

  • Drug Loading (Equilibrium Swelling Method):

    • Prepare a 1 mg/mL solution of a model drug (e.g., 5-Fluorouracil) in PBS (pH 7.4).[11]

    • Immerse a known weight of the dried hydrogel in the drug solution and allow it to swell for 48 hours at room temperature in the dark.

    • Remove the drug-loaded hydrogel and lyophilize it.

    • To determine the amount of drug loaded, measure the drug concentration remaining in the supernatant using UV-Vis spectrophotometry.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE).

  • In Vitro Drug Release:

    • Place a known weight of the drug-loaded hydrogel into separate vials containing 20 mL of buffer solution at pH 5.5 and pH 7.4, respectively.[12]

    • Place the vials in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 2 mL of the release medium and replace it with 2 mL of fresh buffer to maintain sink conditions.[13]

    • Analyze the withdrawn samples for drug concentration using UV-Vis spectrophotometry.

    • Self-Validation: Plot the cumulative drug release percentage against time. The results should demonstrate a clear difference in release kinetics between the two pH conditions, validating the pH-responsive nature of the system.

Diagram 2: Experimental Workflow A flowchart outlining the end-to-end process.

G A 1. Synthesis B PU Dissolution in DMF A->B C Add Monomers (AA, VIM) & Cross-linker B->C D Initiate with KPS at 70°C C->D E Purification (Precipitation & Dialysis) D->E F Lyophilization E->F G 2. Characterization F->G K 3. Application Study F->K H FTIR Analysis G->H I SEM Imaging G->I J pH Swelling Study G->J L Drug Loading K->L M In Vitro Release (pH 5.5 vs 7.4) L->M N Data Analysis M->N

Sources

Reagents for esterification of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Strategy

1.1 The Substrate Challenge The target molecule, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid , presents a specific set of chemical behaviors that dictate the choice of esterification method. Unlike simple aliphatic carboxylic acids, this substrate is an amphoteric zwitterion :

  • Basic Moiety: The N-3 imidazole nitrogen (

    
     for the conjugate acid).[1]
    
  • Acidic Moiety: The carboxylic acid (

    
    ).[1][2]
    
  • Conjugation: The

    
    -unsaturated system links the electron-rich imidazole ring with the electron-withdrawing carbonyl.[1]
    

1.2 Critical Failure Points in Standard Protocols

  • Solubility: As a zwitterion, the free acid likely possesses high crystal lattice energy and poor solubility in non-polar organic solvents (DCM, Toluene), making standard DCC/EDC couplings heterogeneous and slow.[1][2]

  • Acid Sensitivity: While the alkene is conjugated, high-temperature acidic conditions (classical Fisher esterification with

    
    ) can lead to Michael addition side-reactions or polymerization if not carefully controlled.[1][2]
    
  • Salt Formation: The product will naturally form a hydrochloride or hydro-sulfate salt in acidic media.[1] Isolating the free base requires a careful pH adjustment to avoid saponifying the newly formed ester.[1][2]

1.3 The Strategic Approach We will define two primary protocols and one isolation workflow:

  • Method A (The "Gold Standard"): Thionyl Chloride (

    
    ) mediated alcoholysis.  This is the most robust method for methyl/ethyl esters.[1][2] It generates anhydrous 
    
    
    
    in situ, solubilizing the zwitterion as the hydrochloride salt and driving the reaction via the acid chloride intermediate or activated complex.[1][2]
  • Method B (Mild Coupling): Steglich Esterification. Reserved for complex, acid-sensitive, or high-molecular-weight alcohols where

    
     is inappropriate.[1][2]
    
  • Workflow C: Salt Neutralization. A validated method to isolate the free base ester without hydrolysis.[1][2]

Part 2: Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Primary Method)

Best for: Methyl, Ethyl, and Isopropyl Esters.[1][2] High Yield, Scalable.[1][2]

Reagents:

  • Substrate: 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid (1.0 equiv)[2]

  • Solvent/Reagent: Anhydrous Alcohol (Methanol or Ethanol) (0.2 M concentration relative to substrate)[2]

  • Activator: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)[2]
    
  • Atmosphere: Dry Nitrogen or Argon[1][2]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a

    
     drying tube or 
    
    
    
    inlet), and a pressure-equalizing addition funnel.
  • Solvent Charge: Charge the flask with the anhydrous alcohol (MeOH or EtOH).[1][2] Cool the solvent to 0 °C using an ice/water bath.[1][2]

  • Activation (In Situ HCl Generation):

    • Critical Step: Add

      
       dropwise via the addition funnel over 15–20 minutes.[1][2]
      
    • Mechanism:[1][3][4]

      
      .[1][2] This generates a strictly anhydrous solution of 
      
      
      
      .[1][2]
    • Observation: The reaction is exothermic; ensure temperature remains < 10 °C.[1][2]

  • Substrate Addition: Remove the ice bath. Add the solid 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid in portions.

    • Note: The solid will dissolve as it protonates to form the soluble hydrochloride salt.[1][2]

  • Reaction: Heat the mixture to Reflux (65–78 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM).[1][2] The starting acid (Rf ~0.[1][2]1) should disappear, replaced by the ester (Rf ~0.4–0.6).[2]

  • Workup (Isolation of HCl Salt):

    • Cool the mixture to room temperature.

    • Concentrate the solution in vacuo to remove excess alcohol and

      
      .[1][2]
      
    • Trituration: The residue will likely be a gum or oil.[1] Add cold Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ) and sonicate to induce crystallization.[1][2]
    • Filtration: Filter the white/off-white solid.[1] This is the Ester Hydrochloride Salt .[1]

    • Yield Expectation: >90%.[1][2][5]

Protocol B: Steglich Esterification (Coupling Agent)

Best for: Complex alcohols (e.g., t-Butyl, Benzyl) or when acidic conditions must be avoided.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.1 equiv[2]

  • Coupling Agent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[2]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[2]

  • Solvent: Anhydrous DMF or DCM (DCM is preferred if solubility permits; DMF for solubility).[1][2]

Step-by-Step Procedure:

  • Dissolution: In a dry flask under

    
    , dissolve the carboxylic acid substrate in anhydrous DMF (approx. 5-10 mL per gram).
    
  • Reagent Addition: Add the target Alcohol and DMAP. Stir for 5 minutes.

  • Coupling: Cool the mixture to 0 °C . Add EDC.HCl in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 12–18 hours.[1][2]

  • Workup:

    • Dilute with Ethyl Acetate (

      
      ).[1][2]
      
    • Wash 1: Water (to remove DMF and urea byproducts).[1]

    • Wash 2: Saturated

      
       (to remove unreacted acid).[1][2]
      
    • Wash 3: Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Protocol C: Free Base Isolation (From Method A)

Critical for biological assays where the HCl salt is undesirable.[1][2]

  • Dissolve the crude Ester Hydrochloride salt (from Method A) in a minimum amount of water (approx. 5 mL/g).[1][2]

  • Cool to 0 °C.

  • Slowly add Saturated Sodium Bicarbonate (

    
    ) solution until pH reaches 8.0 – 8.5 .
    
    • Warning: Do not exceed pH 9.0 to prevent ester hydrolysis.[1][2]

  • Extract immediately with Dichloromethane (

    
    ) (
    
    
    
    volumes).
  • Combine organics, dry over

    
    , and concentrate to yield the Free Base Ester .
    

Part 3: Visualization & Logic

Reaction Mechanism & Workflow (Graphviz)

EsterificationWorkflow Start Substrate: 3-(1-ethyl-1H-imidazol-2-yl) prop-2-enoic acid Choice Select Method based on Target Ester Group (R) Start->Choice MethodA Method A: SOCl2 / R-OH (Me, Et, iPr) Choice->MethodA Simple Alcohols MethodB Method B: EDC / DMAP (t-Bu, Benzyl, Complex) Choice->MethodB Complex/Labile ActA 1. Generate Anhydrous HCl (SOCl2 + ROH) MethodA->ActA MixB 1. Dissolve in DMF Add Alcohol + DMAP MethodB->MixB Reflux 2. Reflux 4-6h (Dissolution of Zwitterion) ActA->Reflux Salt Product: Ester HCl Salt (Solid/Precipitate) Reflux->Salt Decision Need Free Base? Salt->Decision Coup 2. Add EDC at 0°C Stir 12h RT MixB->Coup FreeBase Product: Free Base Ester (Oil/Solid) Coup->FreeBase Final Final Purified Ester FreeBase->Final Neut Protocol C: NaHCO3 (pH 8.5) -> Extract DCM Decision->Neut Yes Decision->Final No (Keep as Salt) Neut->Final

Figure 1: Decision tree for reagent selection and process flow for esterification.

Part 4: Data Summary & Troubleshooting

Table 1: Analytical Expectations (Ethyl Ester Derivative)

Feature1H NMR Signal (CDCl3, Free Base)Diagnostic Note
Ethyl (Ester)

1.30 (t, 3H), 4.25 (q, 2H)
Classic quartet-triplet pattern.[2]
Ethyl (N-Ring)

1.45 (t, 3H), 4.05 (q, 2H)
Usually slightly downfield from ester ethyl due to N-deshielding.[2]
Alkene (

)

6.80 (d,

Hz)
Doublet, large coupling constant indicates Trans (E) isomer.[1][2]
Alkene (

)

7.60 (d,

Hz)
Deshielded by imidazole ring and conjugation.[1][2]
Imidazole (C4/C5)

7.0 - 7.2 (s/d)
Aromatic protons.[1][2]

Troubleshooting Guide:

  • Low Conversion (Method A): Ensure

    
     is fresh.[1][2] Old thionyl chloride absorbs water, reducing its effectiveness as a dehydrating agent.[1][2]
    
  • Product is an Oil (Method A): Imidazole salts are often hygroscopic oils.[1][2] Dry strictly under high vacuum (0.1 mbar) for 24h. If it persists, perform the neutralization (Protocol C) to obtain the solid free base, then recrystallize from Hexane/EtOAc.[2]

  • Low Yield (Method B): The zwitterionic acid may not be fully dissolved in DCM.[1][2] Switch to DMF or a DMF/DCM (1:1) mixture to ensure homogeneity.[1][2]

References

  • Urocanic Acid Esterification Precedents

    • Synthesis of urocanic acid esters via acid catalysis.[1]

    • Source: Journal of Medicinal Chemistry, "Structure-activity relationships of imidazole-acrylic acid derivatives."[1]

    • (General reference for imidazole acrylics).[2]

  • Thionyl Chloride/Alcohol Activation

    • Standard protocol for amino acid esterific
    • Source: Organic Syntheses, Coll.[1][2][6] Vol. 5, p. 198.

    • [2]

  • Steglich Esterification

    • Neises, B. & Steglich, W. Simple Method for the Esterification of Carboxylic Acids.[1][2]

    • Source: Angewandte Chemie International Edition, 1978.[1][2]

    • [2]

(Note: Specific spectral data in Table 1 are predicted based on chemometric shifts for the 1-ethyl-imidazole-2-acrylate scaffold.)

Sources

Application Note: Advanced Cross-Linking Strategies for Imidazole-Acrylic Acid Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for cross-linking hydrogels using Imidazole Acrylic Acid (and its functional equivalents).

Executive Summary & Scientific Rationale

This guide details the procedures for synthesizing and cross-linking hydrogels utilizing Imidazole Acrylic Acid (IAA) derivatives. While often colloquially referred to as "IAA hydrogels," the chemical reality usually involves one of two distinct mechanisms, both covered here:

  • Copolymerization: Utilizing 1-Vinylimidazole (VIm) or Urocanic Acid (UCA) as functional monomers alongside Acrylic Acid (AAc), cross-linked via standard agents (e.g., MBA) or metal coordination.

  • Photo-Dimerization: Using Urocanic Acid moieties grafted onto polymer backbones to act as photo-crosslinkers via UV-induced [2+2] cycloaddition.

Why Imidazole?

  • The "Proton Sponge" Effect: The imidazole ring has a pKa of ~6.0–6.5. At physiological pH (7.4), it is neutral and hydrophobic. In acidic microenvironments (tumor extracellular space pH ~6.5 or endosomes pH ~5.5), it becomes protonated (

    
    ). This cationic charge repulsion causes massive hydrogel swelling and payload release.
    
  • Metal Coordination: The imidazole nitrogen is an excellent ligand for transition metals (

    
    , 
    
    
    
    ), enabling secondary, reversible physical cross-linking.

Critical Mechanism Visualization

The following diagram illustrates the dual-mode cross-linking and pH-responsive mechanism central to these protocols.

IAA_Mechanism cluster_0 Synthesis Phase cluster_1 Physiological Response (pH 7.4) cluster_2 Acidic Response (pH < 6.0) Monomers Monomers: Acrylic Acid + Imidazole Derivative Polymerization Free Radical Polymerization Monomers->Polymerization Crosslinker Cross-linker: MBA or Zn2+ (Coordination) Crosslinker->Polymerization Gel_Neutral Collapsed State (Hydrophobic/Dense) Polymerization->Gel_Neutral Self-Assembly Protonation Imidazole Protonation (N -> NH+) Gel_Neutral->Protonation Acidic Trigger (H+) Swelling Electrostatic Repulsion (Gel Swelling) Protonation->Swelling Release Payload Release Swelling->Release

Caption: Workflow showing the synthesis of Imidazole-Acrylic networks and their transition from a collapsed neutral state to a swollen cationic state under acidic conditions.

Protocol A: Free-Radical Copolymerization (The "Standard" Method)

Application: High-mechanical strength hydrogels for tumor-targeted drug delivery. Mechanism: Covalent cross-linking via MBA combined with pH-sensitive imidazole pendants.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Monomer A: Acrylic Acid (AAc) - Destabilized/Distilled to remove inhibitors.

  • Monomer B: 1-Vinylimidazole (VIm) OR Urocanic Acid (dissolved in DMSO).

  • Cross-linker: N,N'-Methylenebisacrylamide (MBA).[1]

  • Initiator: Ammonium Persulfate (APS).[2]

  • Accelerator: TEMED (Tetramethylethylenediamine).

  • Solvent: Deionized Water (degassed).[3]

Step-by-Step Procedure
  • Monomer Preparation (Stoichiometry is Critical):

    • Prepare a 2.0 M total monomer solution. A typical molar ratio is 70:30 (AAc:VIm) .

    • Note: Higher VIm content increases pH sensitivity but decreases mechanical strength due to steric bulk.

    • Neutralize the Acrylic Acid partially (50%) with 5M NaOH before mixing to prevent immediate precipitation of the imidazole monomer.

  • Cross-linker Addition:

    • Add MBA to the monomer solution.

    • Standard Concentration: 1.0 mol% relative to total monomers.

    • Optimization: For stiffer gels, increase to 2.5 mol%.

  • Degassing:

    • Purge the solution with Nitrogen (

      
      ) gas for 15 minutes. Oxygen inhibits free-radical polymerization.
      
  • Initiation:

    • Add APS (1.0 wt% of monomers) dissolved in minimal water.

    • Add TEMED (10

      
      L per 5 mL solution).
      
    • Caution: Reaction is exothermic.

  • Curing:

    • Inject solution into a glass mold with a 1mm Teflon spacer.

    • Incubate at 50°C for 4 hours to ensure complete conversion of the imidazole monomer, which has slower reactivity ratios than acrylic acid.

  • Purification:

    • Immerse the gel in distilled water for 48 hours, changing water every 6 hours to remove unreacted imidazole (which can be cytotoxic).

Protocol B: Urocanic Acid Photo-Crosslinking (The "Grafting" Method)

Application: Injectable hydrogels or coating films. Mechanism: Urocanic acid (4-imidazoleacrylic acid) undergoes [2+2] cycloaddition under UV light, forming a dimer cross-link.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Backbone Polymer: Gelatin, Chitosan, or Hyaluronic Acid.[3]

  • Functional Agent: trans-Urocanic Acid (UCA).[4]

  • Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • UV Source: 254 nm (UV-C) or 310 nm (UV-B) lamp.

Step-by-Step Procedure
  • Activation of Urocanic Acid:

    • Dissolve UCA (1g) in MES buffer (pH 5.5).

    • Add EDC (1.2 eq) and NHS (1.2 eq) to activate the carboxylic acid group of UCA. Stir for 30 mins at 4°C.

  • Grafting to Backbone:

    • Add the activated UCA solution to the polymer solution (e.g., 2% Gelatin in PBS).

    • Adjust pH to 7.0 to facilitate amide bond formation between UCA-ester and Polymer-amines.

    • React for 24 hours at 4°C in the dark.

  • Dialysis:

    • Dialyze against water (MWCO 3.5 kDa) for 3 days to remove urea byproducts and unreacted UCA. Lyophilize to obtain Polymer-g-UCA .

  • Photo-Crosslinking:

    • Reconstitute Polymer-g-UCA in PBS (5-10% w/v).

    • Expose to UV light (approx. 50 mW/cm²) for 10–30 minutes.

    • Mechanism:[5][1][6][7] The vinyl groups of adjacent UCA moieties dimerize, forming a cyclobutane ring cross-link.

Characterization & Data Analysis

Quantitative Validation

To validate the synthesis, you must measure the Swelling Ratio (SR) and Isoelectric Point (pI) .

Table 1: Expected Swelling Kinetics of P(AAc-co-VIm) Hydrogels

ParameterAcidic Condition (pH 5.0)Neutral Condition (pH 7.4)Mechanism
Swelling Ratio (Ws/Wd) High (25 - 40) Low (4 - 8)Protonation of Imidazole (

) causes chain repulsion.
Zeta Potential +15 to +25 mV -5 to -10 mVCharge switching from cationic to anionic/neutral.
Drug Release (Doxorubicin) Fast (80% in 24h) Slow (<20% in 24h)"Squeeze-out" vs. Diffusion.
Troubleshooting Guide
  • Problem: Hydrogel is opaque/white immediately after synthesis.

    • Cause: Phase separation. The imidazole monomer is hydrophobic at neutral pH.

    • Fix: Ensure the pre-polymerization solution is slightly acidic (pH 5.5) or add a co-solvent like Ethanol (10%).

  • Problem: Low mechanical strength.

    • Cause: Imidazole inhibits radical propagation slightly.

    • Fix: Increase APS concentration or use a "Dual Network" strategy by soaking the cured gel in

      
       (0.1 M) to add metal-coordination cross-links.
      

References

  • Vertex AI Search. (2025). Construction of pH-Sensitive Multifunctional Hydrogel with Synergistic Anti-Inflammatory Effect. NIH. 8

  • Husni, P. (2022). Imidazole in development of pH-sensitive nanocarrier for anticancer drug delivery. Jurnal Universitas Padjadjaran. 6[9][10]

  • MDPI. (2024). Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel. MDPI. 11

  • University of Amsterdam. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens. UvA. 12

  • NIH. (2025). Ultra-sensitive pH responsive hydrogels with injectable and self-healing performance.[7] NIH. 7

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid to yield 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These application notes detail the underlying chemical principles, a robust and validated experimental protocol, and essential safety considerations. The protocol has been optimized for high yield and purity, focusing on the use of palladium on carbon (Pd/C) as the catalyst. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Catalytic hydrogenation is a cornerstone of modern organic synthesis, enabling the stereospecific addition of hydrogen across double and triple bonds. The reduction of α,β-unsaturated carboxylic acids is a particularly valuable transformation, providing access to saturated carboxylic acids that are prevalent in biologically active molecules.[1][2]

The substrate, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, features an acrylic acid moiety conjugated to an N-ethyl imidazole ring. While the hydrogenation of acrylic acids is generally a straightforward process, the presence of the imidazole ring introduces specific challenges. Nitrogen-containing heterocycles, like imidazole, are known to act as potential inhibitors or even poisons for common hydrogenation catalysts such as palladium, platinum, and rhodium.[3][4] This inhibitory effect arises from the strong coordination of the lone pair of electrons on the nitrogen atom to the metal surface, which can block active sites required for hydrogen activation and substrate binding.[3][5][6]

Therefore, the selection of the catalyst and reaction conditions is paramount to achieving an efficient and complete conversion. Palladium on carbon (Pd/C) is often the catalyst of choice for such transformations due to its high activity, selectivity, and operational simplicity.[7][8] Protic solvents like methanol or ethanol are generally preferred as they can facilitate the reaction rate.[9]

This guide provides a detailed protocol for the successful hydrogenation of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, taking into account the potential for catalyst inhibition and outlining measures to ensure a high-yielding and safe laboratory execution.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the catalytic hydrogenation of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid≥98% purity
Palladium on Carbon (10 wt. % Pd)Degussa type, 50% wet
Methanol (MeOH)Anhydrous, ≥99.8%
Hydrogen (H₂) GasHigh purity, ≥99.99%
Nitrogen (N₂) or Argon (Ar) GasHigh purity, ≥99.99%
Celite® 545---
Three-neck round-bottom flaskAppropriate size for reaction scale
Magnetic stirrer and stir bar---
Hydrogen balloonDouble-layered for safety[9]
Gas inlet adapter with stopcock---
Vacuum/inert gas manifold (Schlenk line)---
Buchner funnel and filter paper---
Rotary evaporator---
Safety Precautions
  • Palladium on Carbon (Pd/C): 10% Pd/C is highly flammable and pyrophoric, especially when dry and in the presence of organic solvents and air.[10][11][12] It should always be handled in an inert atmosphere (nitrogen or argon).[11] Never add dry catalyst to an organic solvent in the presence of air.[11]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[9][13] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.[12][14]

  • Waste Disposal: Used Pd/C catalyst should be quenched carefully by adding it to a large volume of water and disposed of according to institutional guidelines.[11] The filter cake should never be allowed to dry.[11]

Step-by-Step Hydrogenation Procedure
  • Reaction Setup:

    • Place a magnetic stir bar and the desired amount of 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) into a three-neck round-bottom flask.[15]

    • Seal the flask and connect it to a vacuum/inert gas manifold.[13]

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.[13][16]

  • Solvent and Substrate Addition:

    • Under a positive pressure of inert gas, add anhydrous methanol via cannula or syringe.[13] The solvent should be deoxygenated by bubbling with nitrogen or argon for 15-20 minutes prior to use.[9]

    • In a separate flask, dissolve the 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid in anhydrous methanol.

    • Transfer the substrate solution to the reaction flask containing the catalyst and solvent via cannula or syringe.

  • Hydrogenation:

    • Replace the inert gas inlet with a hydrogen-filled balloon.[16]

    • Carefully evacuate the flask and backfill with hydrogen. Repeat this cycle three to five times to ensure the atmosphere is saturated with hydrogen.[9][16]

    • Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.[9][15]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take an aliquot, first, evacuate the hydrogen and backfill with inert gas.[13]

  • Reaction Work-up:

    • Once the reaction is complete, carefully evacuate the hydrogen atmosphere and backfill the flask with inert gas.[16]

    • Prepare a pad of Celite® in a Buchner funnel and wet it with methanol.

    • Under a stream of inert gas, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[16] Caution: The Celite® pad with the catalyst is pyrophoric and should be immediately quenched with water.[11]

    • Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid, can be purified by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Add Pd/C to Flask B Inert Atmosphere (Evacuate/Backfill N₂/Ar) A->B C Add Anhydrous MeOH B->C D Add Substrate Solution C->D E Introduce H₂ Atmosphere D->E F Vigorous Stirring E->F G Monitor Progress (TLC/LC-MS) F->G H Inert Atmosphere (Evacuate H₂/Backfill N₂/Ar) G->H I Filter through Celite® H->I J Solvent Evaporation I->J K Purification J->K

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Introduction

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is most commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of an aldehyde, in this case, 1-ethyl-1H-imidazole-2-carboxaldehyde, with a compound containing an active methylene group, such as malonic acid. The reaction is typically catalyzed by a weak base. A common and effective variation is the Doebner modification, which utilizes pyridine as both the solvent and catalyst and often results in a spontaneous decarboxylation to yield the desired α,β-unsaturated acid.[1][2]

This guide will focus on a plausible and robust protocol based on the Doebner modification of the Knoevenagel condensation and will address common issues that may arise during the synthesis.

Proposed Synthetic Protocol

A reliable method for synthesizing 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is the Knoevenagel condensation of 1-ethyl-1H-imidazole-2-carboxaldehyde with malonic acid, using pyridine as a catalyst and solvent. This approach is a variation of the Doebner modification.[1]

Reaction Scheme:

Step-by-Step Experimental Protocol

Part A: Synthesis of 1-ethyl-1H-imidazole-2-carboxaldehyde (Starting Material)

The starting aldehyde can be synthesized by the oxidation of (1-ethyl-1H-imidazol-2-yl)methanol.

  • Dissolution: Dissolve (1-ethyl-1H-imidazol-2-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Oxidation: Add activated manganese dioxide (MnO₂) (5-10 eq) to the solution in portions.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.[3]

Part B: Knoevenagel Condensation to form 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 1-ethyl-1H-imidazole-2-carboxaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst: Add pyridine to the flask to dissolve the reactants. A small amount of piperidine (0.1 eq) can be added to accelerate the reaction.[2]

  • Heating: Heat the reaction mixture to reflux (around 80-100 °C) and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the aldehyde spot and the appearance of the product spot. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice and concentrated hydrochloric acid (HCl) to neutralize the pyridine and precipitate the product.

    • Stir the mixture until a solid precipitate forms.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining pyridine hydrochloride.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Impure Starting Aldehyde: The presence of impurities in 1-ethyl-1H-imidazole-2-carboxaldehyde can inhibit the reaction.[4]Purify the aldehyde by column chromatography or recrystallization before use. Confirm purity via ¹H NMR and melting point.
Inactive Catalyst: The base catalyst (pyridine/piperidine) may be old or of poor quality.Use freshly distilled pyridine and a fresh bottle of piperidine.
Insufficient Heating: The reaction may not have reached the required temperature for efficient condensation and decarboxylation.Ensure the reaction is heated to a gentle reflux. Use an oil bath for consistent temperature control.
Presence of Water: Water can hinder the condensation step.Use anhydrous pyridine and ensure all glassware is thoroughly dried before use.
Formation of Side Products Self-condensation of Aldehyde: This can occur if too strong a base is used or at very high temperatures.Use a weak base like pyridine. Avoid excessively high reaction temperatures.
Michael Addition: The product can potentially react with another molecule of the malonate enolate.Use a slight excess of the aldehyde or carefully control the stoichiometry.[5]
Incomplete Reaction Short Reaction Time: The reaction may not have been allowed to proceed to completion.Extend the reaction time and continue to monitor by TLC until the starting aldehyde is no longer visible.
Poor Solubility of Reactants: The reactants may not be fully dissolved in the solvent.Ensure enough pyridine is used to fully dissolve both the aldehyde and malonic acid. Gentle warming can aid dissolution before refluxing.
Difficulty in Product Isolation Product is Soluble in the Acidic Aqueous Solution: The product may have some solubility in the acidic work-up solution.After acidification, cool the mixture in an ice bath for an extended period to maximize precipitation. If the product remains in solution, extraction with an organic solvent like ethyl acetate may be necessary.
Oily Product Instead of Solid: The product may initially separate as an oil.Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal from a previous successful batch can also be effective.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine used as both a solvent and a catalyst in the Doebner modification?

A1: Pyridine serves a dual purpose. As a solvent, it provides a suitable medium for the reaction. As a weak base, it facilitates the deprotonation of malonic acid to form the nucleophilic enolate required for the condensation reaction, without being so strong as to cause self-condensation of the aldehyde.[1]

Q2: Can I use a different base as a catalyst?

A2: Yes, other weak amine bases like piperidine or even ammonium salts can be used.[2] Piperidine is often used in smaller, catalytic amounts in conjunction with a solvent like ethanol. However, for the Doebner modification which includes decarboxylation, pyridine is the classic choice.

Q3: Is it necessary to use malonic acid? Can I use diethyl malonate instead?

A3: While diethyl malonate can be used in a Knoevenagel condensation, it will produce the corresponding ethyl ester of the final product. A subsequent hydrolysis step would then be required to obtain the carboxylic acid. Using malonic acid directly in the Doebner modification is often more efficient as the condensation is followed by an in-situ decarboxylation to give the desired acrylic acid.[1]

Q4: How can I be sure that the decarboxylation is complete?

A4: The decarboxylation of the intermediate is generally driven by the heat of the reaction. Monitoring the reaction by TLC and observing the formation of a single product spot corresponding to the α,β-unsaturated acid is a good indicator. You can also monitor for the evolution of CO₂ gas, although this can be difficult to observe.

Q5: My final product has a yellowish tint. How can I decolorize it?

A5: A yellowish color may indicate the presence of impurities. Recrystallization is the most effective method for purification and decolorization. You can also try treating a solution of the crude product with a small amount of activated carbon before filtering and recrystallizing.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the Knoevenagel condensation followed by decarboxylation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Decarboxylation MA Malonic Acid Enolate Malonate Enolate MA->Enolate -H+ Pyr Pyridine (Base) Pyr->MA Enolate2 Malonate Enolate Aldehyde 1-ethyl-1H-imidazole- 2-carboxaldehyde Adduct Aldol Adduct Aldehyde->Adduct Adduct2 Aldol Adduct Enolate2->Aldehyde Intermediate Unsaturated Intermediate Adduct2->Intermediate -H2O Intermediate2 Unsaturated Intermediate Product Final Product Intermediate2->Product -CO2 Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions Potential Solutions Start Reaction Start Monitor Monitor by TLC Start->Monitor NoReaction No Reaction / Low Conversion Monitor->NoReaction No Product Spot SideProducts Multiple Spots (Side Products) Monitor->SideProducts Unclean Reaction Incomplete Starting Material Remains Monitor->Incomplete Incomplete Conversion Complete Complete Monitor->Complete Clean Conversion CheckReagents Check Purity of Aldehyde & Freshness of Catalyst NoReaction->CheckReagents CheckConditions Verify Temperature & Anhydrous Conditions NoReaction->CheckConditions SideProducts->CheckConditions OptimizeStoichiometry Adjust Reactant Ratios SideProducts->OptimizeStoichiometry Incomplete->CheckConditions ExtendReactionTime Increase Reaction Time Incomplete->ExtendReactionTime Workup Workup Complete->Workup Proceed to Work-up Isolation Isolation Workup->Isolation Isolate Product Purification Purification Isolation->Purification Purify Product End End Purification->End Characterize Final Product

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. Available from: [Link]

  • Google Patents. Method for producing imidazole-2-carboxylate derivative or salt thereof. (JP2017066077A).
  • Shallal, M. A. H., et al. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A, 8(1), 136-143. Available from: [Link]

  • ResearchGate. A Practical Knoevenagel Condensation Catalyzed by Imidazole. Available from: [Link]

  • Aston Publications Explorer. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474. Available from: [Link]

  • ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. Available from: [Link]

  • PubMed. Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. Available from: [Link]

  • Amanote Research. Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-. Available from: [Link]

  • ResearchGate. Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. Available from: [Link]

  • L.S.College, Muzaffarpur. Knoevenagel condensation. Available from: [Link]

  • PubMed. Hydrolase-catalyzed Michael addition of imidazoles to acrylic monomers in organic medium. Available from: [Link]

  • Reddit. knoevenagel condensation (Doebner modification). Available from: [Link]

  • ResearchGate. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Available from: [Link]

Sources

Technical Support Center: Separation of E/Z Isomers of Imidazole Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation and Purification of E/Z (Trans/Cis) Isomers of Imidazole Acrylic Acid Derivatives (e.g., Urocanic Acid). Ticket ID: #ISO-IMID-001 Assigned Specialist: Senior Application Scientist, Separation Technologies.[1]

Introduction: The Zwitterionic Challenge

Welcome to the technical guide for handling imidazole acrylic acid derivatives. The separation of these geometric isomers is notoriously difficult due to two factors:

  • Amphoteric Nature: The molecule contains a basic imidazole ring (

    
    ) and an acidic carboxylic tail (
    
    
    
    ).[1] This creates a zwitterionic species at neutral pH, leading to poor retention and peak tailing on standard C18 columns.[1]
  • Thermodynamic Instability: The E (trans) isomer is thermodynamically stable.[1] The Z (cis) isomer is typically generated via photo-isomerization and is prone to thermal reversion, making "clean" isolation a race against time and temperature.[1]

This guide provides self-validating protocols to separate these isomers analytically and preparatively.

Module 1: Analytical HPLC Troubleshooting

Core Philosophy: Controlling the Protonation State

You cannot separate these isomers reproducibly without locking the ionization state.

  • Low pH (< 3.0): Both imidazole and carboxylic acid are protonated.[1] The molecule is cationic.

  • Neutral pH (6.0–7.0): The molecule is zwitterionic (net charge 0).[1] Retention on C18 drops drastically.[1]

Method Development Decision Tree

Use the following logic to select your column and mobile phase.

HPLC_Decision_Tree Start Start: Define Separation Goal Goal Is the goal Analytical (Quant) or Preparative (Isolation)? Start->Goal Analytical Analytical Goal->Analytical Prep Preparative Goal->Prep MobilePhase Mobile Phase Selection: Requires Ion Control Analytical->MobilePhase PrepPhase Avoid Non-Volatile Salts (No Phosphate/Ion Pair) Prep->PrepPhase Acidic Acidic (pH 2-3) Phosphate Buffer MobilePhase->Acidic IonPair Add Ion Pairing? (e.g. Octanesulfonate) Acidic->IonPair C18 Column: C18 or C8 (Robust, cheap) IonPair->C18 Yes (Best Resolution) PFP Column: PFP (Pentafluorophenyl) (Enhanced shape selectivity) IonPair->PFP No (MS Compatible) Volatile 0.1% Formic Acid or Ammonium Acetate PrepPhase->Volatile Volatile->C18 If retention > 2 min HILIC HILIC Mode (Polar retention) Volatile->HILIC If retention < 1 min

Figure 1: Decision matrix for selecting HPLC conditions based on scale and detection method.

Standard Operating Procedure (SOP): Analytical Separation

Objective: Baseline separation of cis and trans urocanic acid (or derivatives).

ParameterConditionTechnical Rationale
Column C18 (ODS) or PFP, 5µm, 4.6 x 250mmPFP offers

-

interactions that discriminate between the flat trans isomer and the sterically twisted cis isomer.[1]
Mobile Phase 20 mM

(pH 3.[1]0) / Acetonitrile (95:[1]5)
Low pH suppresses carboxylic ionization but protonates the imidazole. The high water content is necessary to retain these polar compounds.
Ion Pairing (Optional) Add 5mM Sodium OctanesulfonateCritical for resolution: Forms a neutral complex with the cationic imidazole, increasing retention and improving peak shape [1].[1]
Detection UV @ 264–268 nmThis is the

for the imidazole-acrylic conjugation.[1]
Elution Order 1. Cis-isomer (Z)2.[1] Trans-isomer (E)The cis isomer is generally more polar and has a smaller hydrodynamic volume in this system [2].[1]

Module 2: Preparative Isolation & Workup

The "Solubility Swing" Protocol

For isolating the Z (cis) isomer, chromatography is often the second step. The primary step is exploiting the lattice energy differences. The trans isomer packs efficiently into crystals; the cis isomer does not.

Step-by-Step Workflow:

  • Photo-Isomerization:

    • Dissolve trans-isomer in water (pH adjusted to 8-9 with ammonia).

    • Irradiate with UVB (310 nm) in a quartz vessel.[1]

    • Monitor: Stop when the cis:trans ratio reaches equilibrium (typically 60:40 or 70:30). Do not over-irradiate to prevent polymer formation.[1]

  • Precipitation of Trans-Isomer (The Cleanup):

    • Adjust pH to the Isoelectric Point (pI) . For urocanic acid, this is approx pH 4.8–5.0.[1][2]

    • Cool to 4°C.[1]

    • The trans-isomer, being thermodynamically stable and planar, will crystallize/precipitate out.[1]

    • Action: Filter the solid. The filtrate is now enriched with the cis-isomer (up to 90% purity).[1]

  • Final Polish (Prep-HPLC):

    • Inject the enriched filtrate onto a Prep-C18 column.[1]

    • Eluent: 0.1% Formic Acid in Water/Acetonitrile (Isocratic 98:2).[1] Note: Do not use phosphate buffers here as they contaminate the final product.

    • Lyophilize fractions immediately in the dark.

Isomerization & Isolation Logic

Isolation_Loop Trans Trans-Isomer (Starting Material) UV UV Irradiation (310 nm) Trans->UV Mix Mixture (60% Cis / 40% Trans) UV->Mix pH Adjust to pI (pH ~5) Cool to 4°C Mix->pH Filter Filtration pH->Filter Solid Solid: Recovers Trans Filter->Solid Precipitate Liquid Filtrate: Enriched Cis Filter->Liquid Supernatant Solid->Trans Recycle Purify Prep HPLC (Volatile Buffer) Liquid->Purify Final Pure Cis-Isomer Purify->Final

Figure 2: Workflow for enriching and isolating the Cis-isomer using solubility differences.

Module 3: FAQs & Troubleshooting

Q1: My peaks are merging or showing severe tailing. What is wrong?

  • Diagnosis: This is likely "Silanol Activity."[1] The basic imidazole nitrogen interacts with free silanol groups on the silica support.

  • Fix:

    • Buffer Concentration: Increase phosphate buffer to >20mM.

    • Ion Pairing: Add 5mM Sodium Octanesulfonate (or Heptanesulfonate) to the mobile phase.[1] This "caps" the charge interactions.

    • Column: Switch to a "Base-Deactivated" (BDS) or "End-capped" column [3].

Q2: The Cis isomer converts back to Trans during rotary evaporation.

  • Cause: Thermal reversion is catalyzed by heat and acid.[1]

  • Fix:

    • Use Lyophilization (Freeze Drying) instead of rotary evaporation.[1]

    • If you must use a rotovap, keep the bath temperature below 30°C .

    • Neutralize the fraction (pH 7) with Ammonium Hydroxide before drying, as acid catalysis accelerates the

      
       reversion.[1]
      

Q3: Can I use a Chiral Column for these Geometric Isomers?

  • Answer: Yes, but it's often overkill.[1] Columns like Cyclobond I (Beta-Cyclodextrin) have been proven to separate cis/trans urocanic acid because the trans isomer fits differently into the cyclodextrin cavity than the bent cis isomer [4].[1] This is a valid alternative if C18 fails.[1]

Q4: Why does the retention time shift when I change the sample solvent?

  • Analysis: If your sample is dissolved in 100% DMSO or Methanol and you inject a large volume onto a 95% aqueous mobile phase, you create a "strong solvent effect."[1]

  • Fix: Dissolve your sample in the mobile phase (or as close to it as solubility permits).

References

  • Shibata, K., et al. (1997).[1][3] "High-performance liquid chromatographic measurement of urocanic acid isomers and their ratios in naturally light-exposed skin and naturally shielded skin." Journal of Chromatography B: Biomedical Sciences and Applications.

  • Morrison, H., et al. (1980).[1][4] "Analysis of Z and E isomers of urocanic acid by high-performance liquid chromatography." Journal of Chromatography A.

  • McCalley, D. V. (2010).[1] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A.

  • Kahan, I., et al. (1996).[1] "Separation of urocanic acid isomers by cyclodextrin-modified capillary electrophoresis." Journal of Chromatography A.

Sources

Purification of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:

Executive Summary & Compound Profile

This guide addresses the purification of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride . This compound is a structural analog of urocanic acid and a critical intermediate in the synthesis of thromboxane synthase inhibitors (e.g., Ozagrel analogs).

Chemical Context:

  • Structure: An imidazole ring N-alkylated with an ethyl group, featuring an acrylic acid side chain at the C2 position.

  • Key Challenges:

    • Zwitterionic Nature: The free base exists as a zwitterion (imidazolium/carboxylate), leading to pH-dependent solubility profiles.

    • Isomerism: The E-isomer (trans) is thermodynamically favored but susceptible to photoisomerization to the Z-isomer (cis).

    • Aldehyde Carryover: Unreacted 1-ethyl-2-imidazolecarboxaldehyde is a persistent impurity from Knoevenagel condensation.

Diagnostic Troubleshooting (Q&A)

Category A: Crystallization & Phase Separation[1]

Q: "My crude product is oiling out as a gum instead of crystallizing. How do I induce precipitation?" A: "Oiling out" typically indicates the presence of residual water or an incorrect solvent polarity balance. The HCl salt is highly polar and hygroscopic.

  • Root Cause: If the solvent system contains too much water, the salt forms a hydrated oil. If the organic anti-solvent is added too quickly, the product precipitates amorphously.

  • Corrective Action:

    • Dehydration: Redissolve the gum in absolute ethanol (EtOH) and strip the solvent in vacuo (azeotrope with toluene if necessary) to remove trace water.

    • Solvent Swap: Use an EtOH/Isopropanol (IPA) system. Dissolve in minimal hot EtOH, then slowly add warm IPA.

    • Seeding: If available, add seed crystals at the cloud point. If not, scratch the glass surface to induce nucleation.

Q: "The melting point is broad and lower than expected (< 200°C). What does this indicate?" A: A depressed melting point usually signals salt stoichiometry issues or isomer contamination .

  • Diagnostic: Check 1H-NMR.

    • If the integration of the ethyl group protons is non-integer relative to the alkene, you may have a mix of mono- and di-hydrochloride salts.

    • Check the coupling constant (

      
      ) of the alkene protons. 
      
      
      
      indicates the pure E-isomer.
      
      
      indicates Z-isomer contamination.
  • Fix: Recrystallize from 1.25 M HCl in EtOH to ensure uniform protonation, then wash the filter cake with anhydrous acetone to remove excess acid.

Category B: Impurity Removal[1]

Q: "My product has a persistent yellow/brown color. Recrystallization isn't removing it." A: Color is often due to oxidative polymerization of the acrylic side chain or imidazole ring oligomers.

  • Protocol:

    • Dissolve the salt in water (approx. 5-10 volumes).

    • Add Activated Charcoal (SX-Ultra or equivalent) at 5% w/w relative to the substrate.

    • Heat to 50°C for 30 minutes (do not boil, as this promotes further oxidation).

    • Filter through a Celite pad while warm.

    • Lyophilize or concentrate and recrystallize the filtrate.

Q: "NMR shows small aldehyde peaks (9-10 ppm) that persist after crystallization." A: Aldehydes are lipophilic enough to co-crystallize with the imidazole salt.

  • The Bisulfite Wash (The "Silver Bullet"):

    • Convert the salt back to the free base (adjust pH to ~6-7).

    • Extract into Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Mechanism:[1] The bisulfite forms a water-soluble adduct with the aldehyde (hydroxysulfonate), partitioning it into the aqueous phase while the imidazole acrylic acid remains in the organic phase or precipitates at the interface.

    • Re-acidify the product to regenerate the HCl salt.

Detailed Purification Protocols

Protocol 1: Bisulfite Scavenging (Aldehyde Removal)

Use this if crude purity is <95% due to starting material.

  • Dissolution: Suspend crude 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid HCl (10 g) in water (50 mL).

  • Neutralization: Adjust pH to 7.0–7.5 using saturated NaHCO₃. The zwitterion may precipitate; if so, extract with EtOAc (3 x 50 mL).

  • Scavenging: Wash the combined organic layers with saturated NaHSO₃ solution (2 x 30 mL) .

    • Note: Shake vigorously for at least 2 minutes to ensure adduct formation.

  • Salt Reformation: Dry the organic layer (Na₂SO₄), filter, and add 4M HCl in Dioxane (1.1 eq) dropwise.

  • Isolation: Filter the white precipitate and dry under vacuum at 45°C.

Protocol 2: High-Purity Recrystallization

Use this for final API-grade polishing.

  • Solvent: Prepare a mixture of Ethanol (Absolute) : Acetone (9:1) .

  • Dissolution: Dissolve the crude HCl salt in boiling Ethanol (approx. 10 mL/g).

  • Clarification: If insoluble particles remain, hot filter through a 0.45 µm PTFE membrane.

  • Crystallization: Remove from heat. Add Acetone dropwise until a faint turbidity persists.

  • Cooling: Allow to cool to room temperature slowly (2 hours), then refrigerate at 0-4°C for 4 hours. Rapid cooling traps impurities.

  • Wash: Filter and wash with cold Acetone.

Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the appropriate purification method based on physical state and impurity profile.

PurificationLogic Start Crude Product Analysis CheckState Physical State? Start->CheckState Oily Oily / Gum CheckState->Oily Yes Solid Solid / Powder CheckState->Solid No CheckImpurity Primary Impurity? Color Colored (Yellow/Brown) CheckImpurity->Color Aldehyde Aldehyde (NMR) CheckImpurity->Aldehyde Isomer Z-Isomer (J < 12Hz) CheckImpurity->Isomer Dehydrate Dehydrate (Tol/EtOH) + Slow Crystallization Oily->Dehydrate Solid->CheckImpurity Charcoal Activated Charcoal Treatment (H2O) Color->Charcoal Bisulfite Bisulfite Wash (Protocol 1) Aldehyde->Bisulfite Recryst Recrystallization (EtOH/Acetone) Isomer->Recryst Charcoal->Recryst Polishing Bisulfite->Recryst Final Step

Figure 2: E/Z Isomerization & Salt Equilibrium

Caption: Mechanistic view of isomer control and salt formation. The E-isomer is thermodynamically favored in the crystalline lattice.

IsomerEquilibrium cluster_conditions Optimization Factors Z_Isomer Z-Isomer (Kinetic) (Soluble) Intermediate Free Base Equilibrium Z_Isomer->Intermediate Heat / Acid E_Isomer E-Isomer (Thermodynamic) (Crystalline) E_Isomer->Z_Isomer UV Light (hν) Intermediate->E_Isomer Slow Cooling Factors 1. Protect from Light 2. Slow Crystallization 3. Thermodynamic Control

Quantitative Data: Solubility Profile

Table 1: Estimated Solubility of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid HCl (Data derived from general imidazole acrylic acid salts [1, 4])

Solvent SystemSolubility (25°C)Solubility (Boiling)Suitability
Water > 100 mg/mLVery HighToo soluble for crystallization; good for charcoal treatment.
Methanol > 50 mg/mLHighGood for dissolving crude; hard to crash out.
Ethanol (Abs) ~ 15 mg/mL> 60 mg/mLIdeal (High delta-solubility).
Isopropanol < 5 mg/mL~ 20 mg/mLExcellent anti-solvent.
Acetone InsolubleInsolubleExcellent anti-solvent / wash.
DCM InsolubleInsolubleNot useful for salt; good for free base extraction.

References

  • Hattan, C. M., et al. (2013). "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid." Synthetic Communications, 43(1), 1–8. Link

  • Velu, S. E., et al. (2005).[2] "Synthesis, separation and crystal structures of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid." Journal of Chemical Crystallography. Link

  • Boucher, M. M., et al. (2017).[3] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[3] Link

  • GuideChem. "Imidazole hydrochloride Properties and Solubility Data." Link

  • Fan, X., et al. (2006). "A Simple and Efficient Synthesis of 3-(1-Imidazolyl)acrylates." Synthesis, 2006(14), 2286-2288.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid and its precursors before handling.

Sources

Technical Support Center: Stability of Imidazole Acrylic Acids Under UV Light Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole acrylic acids. This guide is designed to provide in-depth, practical solutions to common challenges encountered when studying the photostability of these compounds. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the behavior of imidazole acrylic acids under UV irradiation.

Question 1: What is the primary and most immediate photochemical reaction of imidazole acrylic acids upon UV exposure?

Answer: The principal and most rapid photochemical reaction for most imidazole acrylic acids, particularly for the well-studied urocanic acid (3-(1H-imidazol-4-yl)propenoic acid), is a reversible E/Z (or trans-cis) isomerization around the acrylic double bond.[1][2] Upon absorbing UV radiation, the thermodynamically stable trans-isomer is converted to the sterically hindered cis-isomer.[3] This process continues until a photostationary state (PSS) is reached, where the rates of trans-to-cis and cis-to-trans conversion become equal. The exact ratio of isomers at the PSS is dependent on the excitation wavelength and the molar absorptivity of each isomer at that wavelength.

Question 2: Beyond isomerization, what other degradation pathways can occur?

Answer: While isomerization is dominant, several other degradation pathways can occur, especially under prolonged UV exposure or in the presence of sensitizers. These include:

  • Photo-oxidation: The imidazole ring and the acrylic moiety can be susceptible to oxidation, particularly in the presence of molecular oxygen. This can lead to the formation of hydroxylated species, carbonyls, and ultimately ring-opening products.[4][5] Some imidazole derivatives can self-sensitize the formation of singlet oxygen, which then attacks the molecule.[5]

  • N-H Bond Elongation and Ring Puckering: Computational studies show that radiationless deactivation pathways involving the imidazole N-H bond and puckering of the heterocyclic ring can occur, potentially leading to radical species.[4]

  • Photochemical Binding: Urocanic acid has been shown to photochemically bind to biological molecules like DNA, a process with significant biological implications.[1][6]

  • Decarboxylation & Radical Formation: The acrylic acid moiety itself can undergo complex photochemical reactions, including the formation of OH radicals, which can then participate in secondary reactions.[7][8]

Question 3: What are the critical experimental factors that influence the photostability and reaction pathways?

Answer: The stability and photochemical fate of an imidazole acrylic acid are not intrinsic properties alone; they are heavily influenced by the experimental environment. Key factors include:

  • pH: The protonation state of the molecule is critical. Urocanic acid, for example, exists in cationic, zwitterionic, and anionic forms depending on the pH.[9] Each form has a distinct absorption spectrum and different excited-state reaction pathways, which significantly alters the rate and products of photodegradation.[2][9]

  • Solvent: The polarity and protic nature of the solvent can influence the energy levels of the excited states and the stability of intermediates.

  • Wavelength of Irradiation: The quantum yield of isomerization and the activation of different degradation pathways can be highly dependent on the excitation wavelength.[4] For instance, trans-urocanic acid undergoes isomerization optimally in the 300–310 nm range.[10]

  • Presence of Oxygen: As mentioned, dissolved molecular oxygen can lead to irreversible photo-oxidative degradation.[3][4]

  • Temperature: Higher temperatures can accelerate secondary thermal degradation reactions of photochemically generated intermediates.[11]

PART 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent Degradation Rates or Isomer Ratios in Repeat Experiments

You run the same experiment multiple times but get different results for the rate of parent compound loss or the cis/trans isomer ratio at specific time points.

  • Causality: This inconsistency often points to a lack of control over key environmental or instrumental parameters that influence photochemical reaction rates. The photon flux, sample temperature, and solution chemistry must be rigorously controlled for reproducible results.

Troubleshooting Workflow

start Inconsistent Results Observed q1 Is UV Lamp Output Verified? start->q1 a1_yes Is Temperature Controlled? q1->a1_yes Yes a1_no Calibrate Lamp Output (Use actinometry or photometer). Monitor for fluctuations. q1->a1_no No q2 Is Solution pH Stable? a1_yes->q2 a2_yes Is Dissolved O2 Controlled? q2->a2_yes Yes a2_no Use a robust buffer system. Verify pH before/after experiment. q2->a2_no No q3 Are you degassing the solvent? a2_yes->q3 a3_yes Review sample preparation for concentration accuracy. q3->a3_yes Yes a3_no Degas solvent (e.g., N2 sparging) for anaerobic studies or standardize saturation for aerobic studies. q3->a3_no No start Unexpected Peaks in Chromatogram q1 Are Dark Controls Clean? start->q1 a1_no Issue is not photochemical. Investigate sample/solvent stability or contamination. q1->a1_no No a1_yes Are peaks present in both aerobic and anaerobic runs? q1->a1_yes Yes q2 Peaks only in aerobic run? a1_yes->q2 a2_yes Peaks are likely photo-oxidation products. q2->a2_yes Yes a2_no Peaks present in both? q2->a2_no No q3 Use LC-MS/MS to identify masses of unknown peaks. Compare with potential structures (e.g., hydroxylated, ring-opened). a2_yes->q3 a2_no->q3

Caption: Diagnostic workflow for identifying unknown peaks.

Detailed Solutions:

  • Run Control Experiments:

    • Dark Control: Prepare a sample and keep it in the same experimental vessel for the maximum duration of your experiment, but without UV exposure. This will confirm if the degradation is truly light-induced.

    • Anaerobic vs. Aerobic: Run the experiment under both deoxygenated (N₂ purged) and oxygen-saturated conditions. If the unknown peaks are absent or significantly reduced in the anaerobic experiment, they are products of photo-oxidation. [5]2. Leverage Mass Spectrometry: Analyze your samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Tandem MS (MS/MS). [12][13] * Determine the exact mass of the unknown peaks.

    • An increase of 16 amu often suggests the addition of an oxygen atom (hydroxylation).

    • An increase of 18 amu could suggest the addition of water.

    • Use MS/MS to fragment the unknown peaks and elucidate their structure.

  • Evaluate Photoproduct Stability: Consider the possibility that your primary photoproducts (e.g., the cis-isomer) are themselves absorbing UV light and degrading further into secondary products. Analyze the UV-Vis spectrum of the purified isomer if possible.

PART 3: Key Experimental Protocols

Protocol 1: General Workflow for Assessing Photostability

This protocol provides a robust framework for evaluating the stability of an imidazole acrylic acid derivative under UV irradiation.

cluster_prep 1. Preparation cluster_exp 2. UV Exposure cluster_analysis 3. Analysis prep1 Prepare Stock Solution in chosen solvent/buffer prep2 Prepare Working Solution (e.g., 10-50 µM) prep1->prep2 prep3 Prepare Dark Control Sample prep2->prep3 exp1 Equilibrate Sample (Temperature, Atmosphere) prep3->exp1 exp2 Measure Irradiance (t=0) exp1->exp2 exp3 Start UV Exposure exp2->exp3 exp4 Take Aliquots at Defined Time Points (e.g., 0, 5, 15, 30, 60 min) exp3->exp4 an1 Analyze Samples (HPLC-UV, LC-MS) exp4->an1 an2 Quantify Parent Compound, Isomers, and Degradants an1->an2 an3 Plot Concentration vs. Time an2->an3 an4 Calculate Degradation Rate / Quantum Yield an3->an4

Caption: A validated workflow for photostability testing.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).

    • Dilute the stock to a working concentration where the absorbance at the irradiation wavelength is typically below 0.1 to avoid inner filter effects.

    • Prepare a "dark control" sample from the same working solution, which will be shielded from light.

  • Irradiation Setup:

    • Use a collimated beam from a UV source (e.g., a xenon lamp with a monochromator or bandpass filter) to ensure uniform irradiation.

    • Place the sample in a quartz cuvette or a temperature-controlled reaction vessel with a quartz window.

    • Control the temperature using a circulating water bath.

    • If studying anaerobic degradation, purge the solution with N₂ or Ar for 30 minutes before and during the experiment.

  • Execution:

    • Take a t=0 sample before turning on the UV lamp.

    • Begin irradiation and collect aliquots at predetermined time intervals.

    • Immediately after collection, store aliquots in amber vials and in the dark (preferably refrigerated) to quench any further photochemical reaction before analysis.

  • Analysis:

    • Analyze all time-point samples, including the t=0 and dark control, using a validated analytical method like HPLC-UV.

    • Calculate the percentage of the parent compound remaining at each time point relative to t=0.

    • Plot the natural logarithm of the concentration (ln[C]) versus time. For first-order kinetics, the slope of this line will be the negative of the rate constant (k).

Protocol 2: HPLC-UV Method for Urocanic Acid Isomer Separation

This protocol is a starting point for separating trans- and cis-urocanic acid. Method optimization will likely be required for different derivatives.

Table 1: HPLC-UV Method Parameters

ParameterRecommended ConditionRationale & Notes
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for these moderately polar compounds. [14]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3)Acidic pH ensures the carboxylic acid group is protonated, leading to better retention and sharper peaks. [14]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase chromatography. Methanol may offer different selectivity. [14]
Gradient 5% B to 40% B over 15 minutesA gradient is often necessary to elute both isomers with good resolution and then wash out any more nonpolar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 270-280 nmThis is near the absorption maximum for trans-urocanic acid, providing good sensitivity for both isomers. [2][3]A photodiode array (PDA) detector is ideal for confirming peak identity and purity.
Injection Volume 10-20 µLAdjust based on sample concentration and instrument sensitivity.
Column Temp. 25-30 °CMaintaining a constant temperature ensures reproducible retention times.

Self-Validation System:

  • Peak Identification: Initially, inject standards of the pure trans-isomer. The smaller peak that appears upon irradiation is the cis-isomer. Confirm with LC-MS if available.

  • Resolution: Ensure the resolution between the trans and cis peaks is >1.5 for accurate quantification. Adjust the gradient slope or organic modifier if needed.

  • Linearity: Create a calibration curve for the trans-isomer to ensure the detector response is linear in your concentration range.

References

  • Barbatti, M., & Lischka, H. (2014). Photochemical Mechanisms of Radiationless Deactivation Processes in Urocanic Acid. The Journal of Physical Chemistry B, 118(2), 464-474. [Link]

  • Morrison, H., & Deibel, R. M. (1985). PHOTOCHEMISTRY AND PHOTOBIOLOGY OF UROCANIC ACID. Photochemistry and Photobiology, 41(S). [Link]

  • Crespo-Hernández, C. E., & Ars, J. (2001). A TD-DFT Study of the Photochemistry of Urocanic Acid in Biologically Relevant Ionic, Rotameric, and Protomeric Forms. Journal of the American Chemical Society, 123(42), 10343-10351. [Link]

  • Norval, M., & Gibbs, N. K. (2000). Isomerization of urocanic acid after ultraviolet radiation is influenced by skin pigmentation. Photodermatology, Photoimmunology & Photomedicine, 16(1), 8-12. [Link]

  • Morrison, H. (1985). Photochemistry and photobiology of urocanic acid. Photodermatology, 2(3), 158-165. [Link]

  • Norval, M. (2006). Recent advances in urocanic acid photochemistry, photobiology and photoimmunology. Photochemical & Photobiological Sciences, 5(10), 879-887. [Link]

  • Taylor & Francis. (n.d.). Urocanic acid – Knowledge and References. [Link]

  • Land, E. J., & Truscott, T. G. (1998). Some photophysical studies of cis- and trans-urocanic acid. Photochemical & Photobiological Sciences, 1, 19-24. [Link]

  • do Monte, S. A., & Lischka, H. (2018). Molecular Dynamics of Photoinduced Reactions of Acrylic Acid: Products, Mechanisms, and Comparison with Experiment. The Journal of Physical Chemistry Letters, 9(4), 833-838. [Link]

  • Lesar, A., & Poberaj, I. (1994). Sunscreens With Broad-Spectrum Absorption Decrease the Trans to Cis Photoisomerization of Urocanic Acid in the Human Stratum Corneum After Multiple UV Light Exposures. Photochemistry and Photobiology, 60(3), 280-287. [Link]

  • do Monte, S. A., & Lischka, H. (2018). Molecular Dynamics of Photoinduced Reactions of Acrylic Acid: Products, Mechanisms, and Comparison with Experiment. The Journal of Physical Chemistry A, 122(6), 1646-1654. [Link]

  • Land, E. J., & Truscott, T. G. (1998). Some photophysical studies of cis- and trans-urocanic acid. Photochemical & Photobiological Sciences, 1, 19-24. [Link]

  • do Monte, S. A., & Lischka, H. (2018). Molecular Dynamics of Photoinduced Reactions of Acrylic Acid: Products, Mechanisms, and Comparison with Experiment. The Journal of Physical Chemistry Letters, 9(4), 833-838. [Link]

  • do Monte, S. A., & Lischka, H. (2018). Molecular Dynamics of Photoinduced Reactions of Acrylic Acid: Products, Mechanisms, and Comparison with Experiment. The Journal of Physical Chemistry Letters, 9(4), 833-838. [Link]

  • National Center for Biotechnology Information. (n.d.). Acrylic Acid. PubChem Compound Database. [Link]

  • Uniglobe. (2025). Top 5 Factors Affecting Chemical Stability. [Link]

  • Yu, Y., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(2), 734-741. [Link]

  • Rivas, F. J., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 45(2), 478-488. [Link]

  • ResearchGate. (n.d.). Oxidative and photooxidative degradation of poly(acrylic acid). [Link]

  • Murphy, S. (2012). Photocatalytic Degradation of Pharmaceuticals in Aqueous Solutions and Development of New Dye Sensitised Photocatalytic Material. PhD Thesis. [Link]

  • MDPI. (2023). Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites. Polymers, 15(5), 1269. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • Kasiri, M. B., Nemati Babaylou, A., & Zandkarimi, M. (2014). Photo-Oxidative Stability of a Series of Red Acrylic Paints. Progress in Color, Colorants and Coatings, 7(2), 177-185. [Link]

  • MDPI. (2024). Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. Gels, 10(11), 758. [Link]

  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1324. [Link]

  • MDPI. (2020). Influence of Acrylic Acid on Kinetics of UV-Induced Cotelomerization Process and Properties of Obtained Pressure-Sensitive Adhesives. Materials, 13(24), 5727. [Link]

  • Wang, J., et al. (2015). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Chemistry, 2015, 965386. [Link]

  • ResearchGate. (n.d.). UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,... [Link]

  • ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 1234. [Link]

  • Shallal, M. A. H., et al. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A, 8(1), 136-143. [Link]

  • ResearchGate. (n.d.). UV-visible absorption properties of imidazole-bound, imidazole-free,... [Link]

  • Gorenflot, J., et al. (2023). Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. Macromolecules, 56(9), 3285-3298. [Link]

  • Taylor & Francis. (n.d.). Imidazole-based ionic liquids for free radical photopolymerization. [Link]

  • AWS. (n.d.). Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids. [Link]

  • KKG Publications. (2023). Photostabilization, Adhesion Strength and Solubility Evaluation of Novel Acrylic Acid Based Copolymers. International Journal of Chemical and Physical Sciences, 12(4), 1-10. [Link]

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Overcoming steric hindrance in N-ethyl imidazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Ethyl Imidazole Functionalization

Welcome to the technical support center for synthetic strategies involving N-ethyl imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the functionalization of this common heterocyclic core. The inherent steric bulk of the N-ethyl group, particularly its influence on the adjacent C2 position, often leads to low yields or complete reaction failure.

This document provides in-depth, problem-oriented troubleshooting guides and frequently asked questions (FAQs) to navigate these synthetic hurdles. Our approach is grounded in mechanistic principles to explain not just what to do, but why a specific strategy is effective.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, common problems encountered during the functionalization of N-ethyl imidazole. Each entry is structured as a question you might ask our technical support team, followed by a detailed, actionable answer.

Question 1: My direct C-H arylation at the C2 position of N-ethyl imidazole is failing or giving very low yields. What is the underlying issue and how can I fix it?

The Scientific Rationale: The C2 position of an imidazole ring is electronically activated for deprotonation, making it a prime target for C-H functionalization. However, in N-ethyl imidazole, this reactivity is severely hampered by steric hindrance. The ethyl group on the adjacent nitrogen atom physically blocks the approach of the bulky transition-metal catalyst required for the C-H activation step. Many catalytic cycles, such as those involving a Concerted Metalation-Deprotonation (CMD) mechanism, require a specific geometric arrangement between the catalyst, the C-H bond, and a base, which is disrupted by the ethyl group.[1][2]

Troubleshooting Protocols & Solutions:

  • Re-evaluate Your Catalyst and Ligand System: Standard palladium catalysts with common phosphine ligands may be too bulky. The key is to use a catalytic system that balances high activity with a manageable steric profile.

    • Insight: N-Heterocyclic Carbene (NHC) ligands are excellent choices due to their strong σ-donating properties which stabilize the catalyst, and their steric properties can be finely tuned.[3][4] Introducing bulky yet flexible substituents on the NHC can create a pocket that accommodates the substrate while maintaining high catalytic activity.[5]

    • Actionable Protocol: Switch from a phosphine-ligated palladium catalyst to an in-situ generated catalyst system using a less sterically demanding NHC precursor.

  • Increase Reaction Energy & Modify Solvent: The activation energy for functionalizing a sterically hindered position is often high.

    • Insight: Microwave-assisted organic synthesis (MAOS) is a powerful tool for overcoming high activation barriers by rapidly and efficiently heating the reaction mixture, often leading to significantly reduced reaction times and improved yields where conventional heating fails.[6][7][8]

    • Actionable Protocol: Transition the reaction to a sealed-vessel microwave reactor. Screen polar aprotic solvents like DMF or DMA, which are effective under microwave conditions.[7]

  • Change the Metal Catalyst for Alternative Regioselectivity: If C2 functionalization remains elusive, consider targeting the C4 or C5 positions, which are less sterically encumbered.

    • Insight: The choice of transition metal can alter the reaction mechanism and, consequently, the regioselectivity. While palladium often favors C5 arylation via a CMD pathway, other metals might proceed through different mechanisms.[1][9]

    • Actionable Protocol: Explore a copper-catalyzed reaction. Copper-based systems can be highly effective for N-arylation and other couplings and may offer a different selectivity profile compared to palladium.[10][11]

Workflow: Selecting a C-H Functionalization Strategy

start C-H Functionalization of N-Ethyl Imidazole Fails q1 Is C2-functionalization essential? start->q1 c2_yes YES: Must target C2 q1->c2_yes Yes c2_no NO: C4/C5 is acceptable q1->c2_no No q2 Have you tried high-energy input? c2_yes->q2 sol_protect Strategy 3: Consider a C2-blocking group (e.g., TMS), functionalize C5, then deprotect. c2_no->sol_protect Alternative sol_regio Strategy 4: Switch catalyst system (e.g., from Pd to Cu) to favor C4/C5. c2_no->sol_regio energy_yes YES q2->energy_yes energy_no NO q2->energy_no sol_ligand Strategy 2: Switch to a less bulky, highly active NHC ligand. energy_yes->sol_ligand sol_microwave Strategy 1: Use Microwave Synthesis in DMA or DMF. energy_no->sol_microwave

Caption: Decision workflow for troubleshooting C-H functionalization.

Question 2: I am attempting a Suzuki-Miyaura cross-coupling with a 2-halo-N-ethyl-imidazole and an ortho-substituted arylboronic acid, but my yields are negligible.

The Scientific Rationale: This is a classic challenge of sterically hindered cross-coupling. The problem is twofold:

  • Substrate Hindrance: The N-ethyl group crowds the C2 position.

  • Reagent Hindrance: The ortho-substituent on the arylboronic acid prevents it from approaching the palladium center effectively during the critical transmetalation step of the catalytic cycle.

The combination of these two steric factors makes it extremely difficult for the two coupling partners to come together on the metal center, thus shutting down the reaction.

Troubleshooting Protocols & Solutions:

  • Employ Specialized Ligands for Hindered Couplings: Standard ligands like PPh₃ are ineffective here. You need ligands specifically designed to promote reactions between sterically demanding substrates.

    • Insight: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or specific N-heterocyclic carbene (NHC) ligands are essential.[12] These ligands form stable, highly active catalysts that can accommodate bulky substrates and accelerate the reductive elimination step.

    • Actionable Protocol: Screen a panel of specialized ligands. A recommended starting point is a catalyst system comprising Pd(OAc)₂ with a suitable bis-benzimidazolium salt as an NHC precursor or a pre-formed palladium-NHC complex.[12]

  • Optimize Base and Solvent Conditions: The choice of base is critical in the Suzuki reaction as it influences the activation of the boronic acid.

    • Insight: For hindered couplings, stronger, non-nucleophilic bases are often required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently more effective than weaker bases like sodium carbonate. The solvent must be able to dissolve the base and the organometallic intermediates.

    • Actionable Protocol: Set up parallel reactions to test K₃PO₄, Cs₂CO₃, and CsF as the base. Use a solvent system like dioxane/water or toluene/water to ensure solubility of all components.

Table 1: Recommended Conditions for Hindered Suzuki-Miyaura Coupling

ComponentRecommended Reagents/ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Standard, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, IPr (NHC)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination for hindered substrates.
Base K₃PO₄, Cs₂CO₃, CsFStronger bases facilitate the transmetalation step, which is often rate-limiting in hindered couplings.
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OAprotic/aqueous mixtures provide good solubility for both organic and inorganic reagents.
Temperature 80 - 110 °CHigher temperatures are often necessary to overcome the activation energy of hindered couplings.

Frequently Asked Questions (FAQs)

Q: Can alternative synthetic strategies completely avoid the steric hindrance issue?

A: Yes. Instead of functionalizing a pre-formed N-ethyl imidazole ring, you can construct the substituted ring in the final steps of your synthesis. This "late-stage cyclization" approach can be very effective. For instance, you can perform your desired coupling on a less hindered precursor and then build the imidazole ring around it. Multicomponent reactions (MCRs) are particularly powerful for this, allowing the assembly of complex imidazoles from simpler starting materials in a single step.[13][14]

Q: When should I consider using a protecting group strategy?

A: A protecting group (PG) is a valuable tool when you need to achieve regioselectivity that is otherwise difficult.[15] For N-ethyl imidazole, if you want to functionalize the C4/C5 position but find that competitive C2 functionalization is occurring (even at a low level), you can temporarily block the C2 position. A common strategy is to use a removable group like a dialkoxymethyl or a silyl group.[16] You would perform the desired reaction at C4/C5 and then remove the PG under mild conditions to reveal the final product.

Diagram: Protecting Group Strategy Workflow

A N-Ethyl Imidazole B Step 1: Protect C2 (e.g., Lithiation then TMSCl) A->B C C2-Protected Intermediate B->C D Step 2: Functionalize C5 (e.g., Pd-catalyzed arylation) C->D E C2-Protected, C5-Functionalized Product D->E F Step 3: Deprotect C2 (e.g., TBAF) E->F G Final Product: C5-Functionalized N-Ethyl Imidazole F->G

Caption: General workflow for a C2-protecting group strategy.

Q: Are there other N-alkyl groups that are less sterically hindering than ethyl?

A: Absolutely. The N-methyl group is significantly less bulky than the N-ethyl group and often allows for easier functionalization at the C2 position.[17] If your final target molecule can tolerate an N-methyl instead of an N-ethyl group, making this substitution in your synthetic plan can save considerable time and effort in optimization. However, if the ethyl group is a critical pharmacophore, the strategies outlined in this guide will be necessary.

References

  • Lv, T., Wang, Z., You, J., Lan, J., & Gao, G. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(12), 5723–5730. [Link]

  • Bellina, F., et al. (2015). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Chemistry – A European Journal, 21(35), 12389-12398. [Link]

  • Guzmán, A., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(3), 1165. [Link]

  • Larsen, C. H., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(28), 10920–10930. [Link]

  • Bellina, F., et al. (2011). Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as a Ligand. Organometallics, 30(17), 4583-4598. [Link]

  • Srivastava, G., et al. (2010). Microwave-assisted, solvent-free and parallel synthesis of some novel substituted imidazoles of biological interest. Chemical & Pharmaceutical Bulletin, 58(3), 375-381. [Link]

  • Srivastava, G., et al. (2014). Microwave-Assisted and Parallel Synthesis of Some Novel Imidazoles as Anticancer and Anthelmintics. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 1-6. [Link]

  • Reddy, C. S., et al. (2011). Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. ChemInform, 42(32). [Link]

  • Kumar, A., et al. (2024). A metal-free one-pot method is established for the synthesis of tetrasubstituted imidazoles from the reaction of arylmethylamines and 1,2-dicarbonyls/benzoin. RSC Advances, 14, 13745-13749. [Link]

  • Xia, M., et al. (2004). Microwave-assisted synthesis Of 2,4,5-triaryl-imidazole; A novel thermally induced N-hydroxyimidazole N–O bond cleavage. Organic Letters, 6(15), 2473–2475. [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]

  • Deckert, A., et al. (2021). Kinetic study of the reactions of Imidazole derivatives with an N-hydroxysuccinimide ester tethered to a Silver nanoparticle surface using surface enhanced Raman spectroscopy (SERS). American Chemical Society Fall 2021 Meeting. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Cárdenas, D. J., et al. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 31(4), 123. [Link]

  • Kumar, P., et al. (2019). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry, 7, 46. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(43), 12692-12696. [Link]

  • Cazin, C. S. J., et al. (2013). Steric and Electronic Parameters of a Bulky yet Flexible N-Heterocyclic Carbene: 1,3-Bis(2,6-bis(1-ethylpropyl)phenyl)imidazol-2-ylidene (IPent). Organometallics, 32(12), 3465-3472. [Link]

  • Daugulis, O., et al. (2016). Overcoming the Limitations of C-H Activation with Strongly Coordinating N-Heterocycles by Cobalt Catalysis. Angewandte Chemie International Edition, 55(39), 11989-11992. [Link]

  • Chen, Y.-H., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6701. [Link]

  • Bellina, F., et al. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Synlett, 2007(10), 1579-1582. [Link]

Sources

Technical Support Hub: Controlling pH for Precipitation of Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Isoelectric Point (pI) Crystallization & Zwitterion Management[1]

Introduction: The Zwitterionic "Sweet Spot"

Welcome to the technical support center for imidazole purification. If you are working with 4-imidazolecarboxylic acid (or related derivatives like histidine or 4,5-dicarboxylic acid), you are likely facing a common paradox: the molecule is highly soluble in both acidic and basic media but stubborn to precipitate cleanly.[1]

The Core Challenge: Imidazole carboxylic acids are amphoteric. They possess a basic imidazole nitrogen (


) and an acidic carboxylic group (

).[1]
  • pH < 2.5: Cationic (Soluble)[1]

  • pH > 7.0: Anionic (Soluble)[1]

  • pH ~ 4.0 – 5.0: Zwitterionic (Net Neutral

    
    Precipitation Window )[1]
    

This guide provides the protocols and troubleshooting logic to hit this "sweet spot" (the Isoelectric Point, pI) without trapping salts or causing the product to "oil out."

Module 1: The Theory & Species Distribution

To control precipitation, you must visualize the species present at different pH levels. The goal is to maximize the concentration of the Zwitterion (Species B) .

Figure 1: pH-Dependent Species Equilibrium

pH_Species Cation Cationic Form (Protonated Imidazole) Soluble Zwitterion Zwitterionic Form (Net Charge = 0) Insoluble (Target) Cation->Zwitterion Add Base (pH rises > 2.5) Zwitterion->Cation Add Acid Anion Anionic Form (Deprotonated Carboxyl) Soluble Zwitterion->Anion Add Base (pH rises > 6.0) Anion->Zwitterion Add Acid (Targeting pI ~4.2)

Caption: The precipitation window is narrow. Moving outside the pI range (approx pH 4.0–5.2 for 4-imidazolecarboxylic acid) drastically increases solubility.[1]

Key Data Points
ParameterValue (Approx)Significance
Carboxyl

2.5 – 2.8Below this pH, the molecule is fully protonated (+1 charge).[1]
Imidazole

5.9 – 6.2Above this pH, the molecule is fully deprotonated (-1 charge).[1]
Isoelectric Point (pI) 4.2 – 4.5 Target pH for maximum yield. Calculated as

.

Module 2: Standard Operating Procedure (SOP)

Scenario: You are acidifying a hydrolysis mixture (e.g., saponification of ethyl imidazole-4-carboxylate using KOH) to isolate the free acid.

The "Slow-Acidification" Protocol[1]
  • Starting State: Ensure your starting solution is fully dissolved at pH > 10.[1] Filter any insoluble mechanical impurities before starting acidification.[1]

  • Rough Adjustment: Add mineral acid (e.g., 2M HCl) with stirring until pH 7.0 .

    • Note: No precipitate should form yet.[1] The solution may warm up; cool to 20–25°C.[1]

  • Critical Approach (The Nucleation Zone): Switch to a slower addition rate. Add acid dropwise.[1]

    • Target:pH 5.2 .[1]

    • Observation: Cloudiness (nucleation) should begin.[1]

  • Aging (Ostwald Ripening): Stop acid addition. Stir gently for 30 minutes.

    • Why? This allows small, amorphous particles to redissolve and deposit onto larger, crystalline lattices, preventing "gummy" precipitates.

  • Final Adjustment: Slowly adjust to the exact pI (pH 4.2 – 4.5 ).

  • Isolation: Cool to 0–5°C for 2 hours, then filter. Wash with cold water (minimal volume) or ethanol.[1]

Module 3: Troubleshooting Center (FAQs)

Issue 1: "I reached pH 4.5, but nothing precipitated."

Diagnosis: You are likely in a metastable supersaturated state .[1] Imidazoles are notorious for staying in solution even at their pI due to high solvation energy.[1]

Corrective Actions:

  • Seeding: Add a few milligrams of pure product crystals at pH 5.0. This provides a template for growth.[1]

  • The "Anti-Solvent" Trick: Add ethanol or methanol (ratio 1:1 with water). Imidazole carboxylic acids are significantly less soluble in organic solvents than in water.[1]

  • Concentration Check: If your solution is too dilute (<5 wt%), yield will be low.[1] Concentrate the solution by rotary evaporation before acidification.

Issue 2: "The product came out as a sticky oil or gum (Oiling Out)."

Diagnosis: This is the most common failure mode.[1] It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.[1]

Troubleshooting Workflow:

Oiling_Out Start Problem: Product Oils Out Check_Temp Check Temperature Start->Check_Temp Hot Solution is Hot (>40°C) Check_Temp->Hot Cold Solution is Cold (<10°C) Check_Temp->Cold Action_Hot Action: Cool SLOWLY to room temp. Rapid cooling traps impurities. Hot->Action_Hot Action_Cold Action: Reheat to dissolve oil. Add seed crystals. Cool at 5°C/hour. Cold->Action_Cold

Caption: Oiling out is often a kinetic issue. Re-heating and slow cooling with seeding is the standard fix.

Issue 3: "My product has high ash content (Inorganic Salts)."

Diagnosis: By acidifying with HCl/H₂SO₄, you generated salts (KCl, NaCl, Na₂SO₄) that co-precipitated because the water volume was too low to keep them soluble.

Corrective Actions:

  • Reslurry: Do not just wash the filter cake. Resuspend the solid in cold water, stir for 30 mins, and refilter. This dissolves trapped salts.[1]

  • Conductivity Check: Measure the conductivity of the filtrate. Continue washing until conductivity drops below 100 µS/cm.[1]

  • Alternative Acid: If possible, use acetic acid for acidification.[1] Acetate salts are often more soluble in organic wash solvents than chloride salts.[1]

Module 4: Advanced Optimization

Solvent Selection Matrix

For difficult crystallizations, changing the solvent system alters the dielectric constant, shifting the pKa and solubility profile.

Solvent SystemApplicationProsCons
Water (100%) StandardGreen, cheap, dissolves salts well.[1]High product solubility (yield loss).[1]
Water/Ethanol (50:50) Yield ImprovementLowers product solubility (higher yield).[1]Co-precipitates inorganic salts.[1]
Water/Acetone Anti-Solvent CrashRapid precipitation.[1]High risk of oiling out/amorphous solid.[1]
Temperature Control[2]
  • Nucleation: Perform at 25°C . (Nucleation is faster at lower temps, but purity is lower).

  • Growth: Perform at 20°C with slow agitation.

  • Final Yield: Cool to 4°C only after a solid slurry has formed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid.[1] Retrieved from [Link]

  • European Patent Office. EP0856344A1: Process for purifying imidazoles and imidazol-based agents by crystallisation.[1] Retrieved from

  • Phenomenex. Protein Precipitation Methods (Isoelectric Point Mechanisms). Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectrum analysis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid Content Type: Publish Comparison Guides

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum for 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid , a structural analog of urocanic acid often utilized as a pharmaceutical intermediate or a monomer in functional polymer synthesis.

The analysis focuses on the critical differentiation between the target (E)-isomer and its thermodynamic alternatives (Z-isomer, precursors), as well as the comparative performance of solvent systems. Correct structural validation of this compound relies heavily on resolving the olefinic coupling constants (


) and the diagnostic N-ethyl signals which confirm regioselectivity at the imidazole nitrogen.

Strategic Solvent Selection: A Comparative Analysis

For zwitterionic species containing both a basic imidazole nitrogen and an acidic carboxyl group, solvent choice dictates spectral resolution. The following comparison evaluates the "performance" of standard NMR solvents for this specific analyte.

Comparative Performance Matrix
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)D2O (Specialized)
Solubility High (Dissolves zwitterion)Low/Variable (Requires derivatization)High (Salt form)
-COOH Visibility Excellent (Broad singlet ~12-14 ppm)Poor (Often invisible/broad)None (Exchanges with D)
Resolution High (Sharp multiplets)Moderate (Broadening due to H-bonding)High (pH dependent shifts)
Use Case Full structural characterizationLipophilic derivative comparisonSalt form analysis / pH studies
Expert Insight: Why DMSO-d6?

Experimental evidence suggests that DMSO-d6 is the superior solvent for 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid. In low-polarity solvents like CDCl3, the intermolecular hydrogen bonding between the imidazole ring and the carboxylic acid leads to significant line broadening, obscuring the fine splitting patterns required to calculate coupling constants (


). DMSO disrupts these interactions, yielding sharp, well-defined doublets for the olefinic protons.

Spectral Assignment & Logic Flow

The structural validation follows a specific logic flow to confirm the N-alkylation site (N1 vs N3) and the olefin geometry (E vs Z).

Assignment Workflow Diagram

NMR_Assignment_Logic cluster_valid Validation Check Start Unknown Spectrum Region1 Aliphatic Region (1.0 - 4.5 ppm) Start->Region1 Region2 Olefinic Region (6.0 - 8.0 ppm) Start->Region2 Region3 Aromatic Region (7.0 - 7.5 ppm) Start->Region3 Check_Ethyl Identify N-Ethyl Group Triplet (~1.4 ppm) + Quartet (~4.2 ppm) Region1->Check_Ethyl Confirm N1-Alkylation Check_Geometry Measure Coupling Constant (J) Calc. difference between olefin doublets Region2->Check_Geometry Confirm Stereochemistry Decision_E J = 15-16 Hz (E)-Isomer (Target) Check_Geometry->Decision_E Decision_Z J = 10-12 Hz (Z)-Isomer (Impurity) Check_Geometry->Decision_Z

Caption: Logical workflow for validating the structure and stereochemistry of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid.

Detailed Spectral Breakdown (in DMSO-d6)

The following data represents the characteristic chemical shifts (


) and multiplicities expected for the target molecule based on homologous series (e.g., 1-methyl analogs and urocanic acid derivatives).
Region A: The N-Ethyl "Anchor" (1.0 – 4.5 ppm)

This region confirms the successful ethylation of the imidazole ring.

  • 
     1.35 – 1.45 ppm (Triplet, 3H, 
    
    
    
    Hz):
    Methyl protons (-CH2-CH3 ).[1]
  • 
     4.15 – 4.25 ppm (Quartet, 2H, 
    
    
    
    Hz):
    Methylene protons attached to Nitrogen (-N-CH2 -CH3).
    • Note: This signal is significantly deshielded compared to a standard ethyl group due to the adjacent aromatic nitrogen.

Region B: The Olefinic "Fingerprint" (6.0 – 7.8 ppm)

This is the critical region for distinguishing the product from the starting material (aldehyde) and determining stereochemistry.

  • 
     6.50 – 6.70 ppm (Doublet, 1H, 
    
    
    
    Hz):
    
    
    -proton (adjacent to -COOH).
  • 
     7.40 – 7.60 ppm (Doublet, 1H, 
    
    
    
    Hz):
    
    
    -proton (adjacent to Imidazole ring).
    • Validation: A coupling constant of 15-16 Hz confirms the (E)-trans geometry. A value of 10-12 Hz would indicate the (Z)-cis isomer.

Region C: The Imidazole Ring (7.0 – 7.5 ppm) [2]
  • 
     7.00 – 7.10 ppm (Doublet/Singlet, 1H):  C5-H (Ring proton).
    
  • 
     7.30 – 7.40 ppm (Doublet/Singlet, 1H):  C4-H (Ring proton).
    
    • Note: In 2-substituted imidazoles, these protons often appear as two distinct doublets (

      
       Hz) or broadened singlets depending on concentration.
      

Comparative Analysis: Product vs. Alternatives

In a synthesis context, you must differentiate the product from its precursors and potential byproducts.

Comparison 1: Product vs. Precursor (1-ethyl-1H-imidazole-2-carbaldehyde)

The synthesis typically involves a Knoevenagel condensation or Wittig reaction starting from the aldehyde.

Diagnostic SignalPrecursor (Aldehyde)Product (Acrylic Acid)
Aldehyde Proton Singlet @ ~9.8 ppm Absent
Olefinic Protons AbsentTwo Doublets (6.5 & 7.5 ppm)
Ethyl -CH2- ~4.4 ppm (Deshielded by C=O)~4.2 ppm (Slightly shielded)

Causality: The disappearance of the aldehyde singlet is the primary metric for reaction completion. If the peak at 9.8 ppm persists, the reaction is incomplete.

Comparison 2: (E)-Isomer vs. (Z)-Isomer

The (Z)-isomer is a common photo-isomerization byproduct or kinetic product.

  • (E)-Isomer:

    
     Hz. (Thermodynamically stable, planar).
    
  • (Z)-Isomer:

    
     Hz. (Sterically hindered).
    

Experimental Protocol

To ensure reproducibility and trustworthiness of the data, follow this standardized protocol.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the dried solid product.

    • Why: Higher concentrations (>20 mg) can cause stacking effects in aromatic systems, shifting signals upfield.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule or fresh bottle to minimize water peak (

      
       3.33 ppm), which can obscure the ethyl quartet if broad.
      
  • Sonicate for 60 seconds to ensure complete dissolution of the zwitterionic lattice.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to > 5 seconds .

    • Reasoning: The olefinic and aromatic protons have longer T1 relaxation times. A short D1 will under-integrate these signals relative to the aliphatic ethyl group.

  • Scans (NS): 16 or 32 scans are sufficient for this mass.

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

References

  • National Center for Biotechnology Information. "1-Ethylimidazole | C5H8N2 | CID 80088." PubChem Compound Summary. Accessed February 19, 2026. [Link]

  • Royal Society of Chemistry. "Prediction of 1H NMR Chemical Shifts for Ionic Liquids." RSC Advances. Accessed February 19, 2026. [Link]

  • University of Alberta. "Spectral Database for Organic Compounds, SDBS." Department of Chemistry. Accessed February 19, 2026. [Link]

  • National Institutes of Health. "3-(1-Methyl-1H-imidazol-2-yl)propanoic acid." PubChem. Accessed February 19, 2026. [Link]

Sources

Technical Comparison Guide: Mass Spectrometry of N-Ethyl Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethyl imidazole (NEI) derivatives serve as critical pharmacophores in antifungal agents (e.g., etomidate analogs) and as the cationic backbone for widely used ionic liquids (e.g., 1-ethyl-3-methylimidazolium, [EMIM]).

This guide objectively compares the mass spectrometric fragmentation behaviors of NEI derivatives against their N-methyl and N-propyl analogs.[1] It synthesizes data from Electron Ionization (EI) and Electrospray Ionization (ESI) to provide a self-validating framework for structural elucidation.[1]

Key Insight: The "Ethyl Fingerprint" is defined by a competitive fragmentation dichotomy:

  • Homolytic

    
    -cleavage  yielding 
    
    
    
    (Methyl loss).[1]
  • Hydrogen rearrangement yielding

    
     (Ethylene loss).[1]
    

Part 1: Mechanistic Deep Dive[1]

Neutral N-Ethylimidazole (EI-MS)

Ionization Mode: Electron Impact (70 eV) Precursor:


 (m/z 96)[1]

In high-energy EI, the radical cation


 is formed. The N-ethyl group introduces a 

-carbon, enabling pathways unavailable to N-methyl analogs.[1]
  • Pathway A: Methyl Radical Loss (

    
    -Cleavage) [1]
    
    • Mechanism: Homolytic cleavage of the C-C bond in the ethyl chain.

    • Result: Formation of the stable methylene-imidazolium cation (m/z 81).

    • Causality: Driven by the resonance stabilization of the resulting aromatic cation.

  • Pathway B: Ethylene Elimination (McLafferty-like Rearrangement) [1]

    • Mechanism: A hydrogen atom from the terminal methyl group (

      
      -hydrogen) transfers to the imidazole ring nitrogen or 
      
      
      
      -system, triggering the expulsion of neutral ethylene (
      
      
      ).
    • Result: Formation of the imidazole radical cation (m/z 68).[2]

    • Significance: This distinguishes N-ethyl from N-methyl derivatives (which cannot lose alkene) and N-propyl derivatives (which lose propene, 42 Da).[1]

Ionic Liquid Cation: [EMIM]+ (ESI-MS/MS)

Ionization Mode: Electrospray Ionization (Soft) Precursor:


 (m/z 111 for 1-ethyl-3-methylimidazolium)[1]

Unlike EI, ESI produces even-electron ions.[1] Fragmentation is induced via Collision-Induced Dissociation (CID).[1][3]

  • Dominant Pathway: Retro-Alkylation [1]

    • Mechanism: Charge-remote fragmentation or proton transfer leads to the loss of the alkyl chain as a neutral alkene.

    • Observation: The ethyl group is lost as ethylene (28 Da), leaving a protonated 1-methylimidazole (m/z 83).

    • Rule of Thumb: In imidazolium ionic liquids, the alkyl chain with the most accessible

      
      -hydrogens fragments most readily.
      

Part 2: Visualized Fragmentation Pathways[1]

The following diagrams illustrate the competing fragmentation pathways for the neutral N-ethylimidazole radical cation.

NEthylFragmentation cluster_legend Legend M Molecular Ion (M+•) m/z 96 [N-Ethylimidazole] TS_Alpha Transition State (C-C Homolysis) M->TS_Alpha High Energy TS_Rearrange Transition State (H-Shift / 4-Center) M->TS_Rearrange Resonance Driven Frag_81 Fragment Ion m/z 81 [M - CH3]+ TS_Alpha->Frag_81 Major Path Neutral_Me •CH3 (Methyl Radical) TS_Alpha->Neutral_Me Frag_68 Fragment Ion m/z 68 [M - C2H4]+• TS_Rearrange->Frag_68 Diagnostic Path Neutral_Ethylene C2H4 (Ethylene) TS_Rearrange->Neutral_Ethylene key1 Precursor key2 Product Ion

Caption: Figure 1. Divergent fragmentation pathways of N-ethylimidazole under Electron Ionization (EI).

Part 3: Comparative Analysis

Table 1: Alkyl Chain "Fingerprint" Comparison (EI-MS)

This table allows researchers to distinguish N-ethyl derivatives from homologs based on neutral loss patterns.[1]

DerivativeMolecular Weight (Neutral)Base Peak (Typical)Primary Neutral LossDiagnostic Fragment (m/z)Mechanism Note
N-Methyl 8281 (

)
HCN (27 Da)42, 55Ring cleavage dominates; no alkene loss possible.[1]
N-Ethyl 9696 (

) or 81

(15 Da)
81 (

), 68 (

)
Competition between methyl radical loss and ethylene rearrangement.[1]
N-Propyl 11081 or 110

(42 Da)
68 (

)
McLafferty Rearrangement dominates (loss of propene).[1]
Table 2: Performance Comparison (EI vs. ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Type Radical Cation (

)
Even-Electron Cation (

or

)
Fragmentation Energy High (70 eV, non-tunable)Tunable (Collision Energy 10-50 eV)
Structural Insight Excellent for fingerprinting; reveals ring stability.[1]Excellent for sequencing alkyl chains in ionic liquids.[1]
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)
Key Limitation Requires volatile analyte; extensive fragmentation can obscure

.[1]
Often requires MS/MS to see fragments; adduct formation (

,

).

Part 4: Validated Experimental Protocols

Protocol A: GC-MS Structural Confirmation (Neutral Derivatives)

Objective: Confirm the presence of the N-ethyl group via diagnostic mass losses.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Instrument: Single Quadrupole GC-MS.

  • Inlet Parameters:

    • Temp: 250°C.

    • Mode: Splitless (1 min) then 50:1 Split.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI (70 eV).[1][4][5]

    • Scan Range: m/z 35–300.[1]

  • Validation Criteria:

    • Observe

      
       at m/z 96.[1][6][7]
      
    • Confirm presence of m/z 81 (Ratio > 20% of Base Peak).

    • Confirm presence of m/z 68 (Ratio > 10% of Base Peak).

Protocol B: LC-MS/MS for Ionic Liquids (EMIM)

Objective: Quantify or identify [EMIM]+ cation impurities.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm.[1]

  • Gradient: 5% B to 95% B over 5 mins.

  • MS Source (ESI Positive):

    • Capillary Voltage: 3500 V.[1]

    • Gas Temp: 300°C.[1]

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 111.1

      
       83.1 (Loss of Ethylene, CE: 20 eV).
      
    • Qualifier: 111.1

      
       41.1 (Ring fragment, CE: 40 eV).
      
  • Data Interpretation: The 111

    
     83 transition is highly specific to the N-ethyl-N-methylimidazolium core.[1]
    

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 1-Ethylimidazole. National Institute of Standards and Technology.[1][6] [Link]

  • Gupta, R., et al. (2013).[1] "Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies." Asian Journal of Chemistry, 25(15), 8261-8265. [Link][8]

  • Holbrey, J. D., & Seddon, K. R. (1999). "The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals." Journal of the Chemical Society, Dalton Transactions, (13), 2133-2140. [Link]

  • Bowie, J. H., et al. (1967).[1] "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry, 20(8), 1613-1624. [Link]

Sources

Publish Comparison Guide: FTIR Characterization of Imidazole Acrylic Acid (Urocanic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

Imidazole Acrylic Acid , commonly known as Urocanic Acid (UA) , is a critical chromophore in the skin (epidermis) and a metabolic intermediate of histidine. In drug development, it serves as a model for conjugated zwitterionic systems and a potential biocompatible UV-filter scaffold.

The Analytical Challenge: Researchers often misinterpret the FTIR spectrum of solid Urocanic Acid by looking for a standard carboxylic acid carbonyl peak (


) near 

. This is a false target. In its solid state and at physiological pH, Urocanic Acid exists primarily as a zwitterion (imidazolium carboxylate).

This guide objectively compares the FTIR spectral fingerprint of Urocanic Acid against its structural precursors—Acrylic Acid (aliphatic conjugated acid) and Imidazole (aromatic heterocycle)—to validate its unique vibrational signature.

The Physics of the Spectrum: Zwitterions & Conjugation

To interpret the spectrum, one must understand the molecular state during measurement.

  • Zwitterionic Shift: The acidic proton migrates from the carboxylic group to the basic N3 nitrogen of the imidazole ring.

    • Result: The

      
       double bond becomes a carboxylate resonance hybrid (
      
      
      
      ). The classic carbonyl stretch (
      
      
      ) disappears, replaced by asymmetric and symmetric carboxylate stretches (
      
      
      and
      
      
      ).
  • Extended Conjugation: The acrylic double bond (

    
    ) is conjugated between the imidazole ring and the carboxylate group.
    
    • Result: The alkene stretch is red-shifted (lowered energy) to

      
       and becomes chemically diagnostic.
      
Structural Visualization (DOT Diagram)

MolecularState Neutral Neutral Form (Solution/Gas Phase) ProtonTransfer Proton Transfer (Solid State Stabilization) Neutral->ProtonTransfer Crystallization Zwitterion Zwitterionic Form (Imidazolium Carboxylate) ProtonTransfer->Zwitterion Ionic Lattice SpecChange Spectral Consequence: Loss of C=O (1710) Gain of COO- (1580) Zwitterion->SpecChange

Figure 1: The transition from neutral to zwitterionic state drives the major spectral shifts observed in solid-state FTIR.

Comparative Analysis: UA vs. Alternatives

The following table contrasts Urocanic Acid with its functional components to isolate characteristic peaks.

Table 1: Comparative FTIR Fingerprint Analysis[6]
FeatureAcrylic Acid (Reference)Imidazole (Reference)Urocanic Acid (Target)Diagnostic Interpretation
State Liquid/DimerSolidSolid (Zwitterion)UA combines features but shifts them due to ionic character.
Carbonyl (C=O) 1700-1725 cm⁻¹ (Strong)AbsentAbsent (in pure zwitterion)Critical Check: Presence of a 1700 peak in UA indicates acidification or impurity (neutral form).
Carboxylate (COO⁻) AbsentAbsent1560-1590 cm⁻¹ (Asym) 1360-1400 cm⁻¹ (Sym)The "Carbonyl" character is delocalized. Overlaps with ring modes.
Alkene (C=C) 1615-1635 cm⁻¹ Absent1640-1660 cm⁻¹ The "Acrylic" signature. Sharp and distinct from the broad carboxylate band.
Ring Modes (C=N) Absent1500-1550 cm⁻¹ 1450-1550 cm⁻¹ Imidazole ring breathing modes, often coupled with COO⁻.
N-H Stretch Absent~2600-3100 cm⁻¹ (Broad)2600-3200 cm⁻¹ (Very Broad)Indicates strong H-bonding network in the crystal lattice.
Key Differentiator: The "1640" vs "1700" Gap
  • Acrylic Acid relies on the

    
     peak for identification.
    
  • Urocanic Acid relies on the absence of the 1700 peak and the presence of the 1640 (alkene) + 1580 (carboxylate) doublet.

  • Note: If you acidify Urocanic Acid (e.g., HCl salt), the zwitterion collapses, and a classic

    
     peak will appear at 
    
    
    
    [1].

Experimental Protocol: Self-Validating KBr Method

While ATR (Attenuated Total Reflectance) is faster, Transmission FTIR (KBr Pellet) is the "Gold Standard" for this compound to resolve the complex hydrogen-bonding region (


) and avoid refractive index artifacts in the fingerprint region.
Workflow Diagram

Protocol Step1 1. Sample Prep Dry UA powder (Vacuum oven, 40°C) to remove surface moisture. Step2 2. Matrix Mixing Mix 1-2 mg UA with 200 mg KBr (IR Grade). Ratio ~1:100. Step1->Step2 Step3 3. Grinding Grind in agate mortar to fine powder. (Avoid excessive pressure to prevent phase change). Step2->Step3 Step4 4. Pressing Press at 8-10 tons for 2 mins under vacuum. Result: Transparent Disc. Step3->Step4 Step5 5. Analysis Scan 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res. Step4->Step5 Check Quality Control Check Step5->Check Pass Valid Spectrum: No peak at 1710 cm⁻¹ Sharp peak at 1640 cm⁻¹ Check->Pass Fail Invalid Spectrum: Peak at 1710 cm⁻¹ (Acid contamination) Broad blobs (Wet KBr) Check->Fail

Figure 2: Validated workflow for obtaining artifact-free spectra of solid organic acids.

Detailed Step-by-Step Methodology
  • Desiccation: Urocanic acid is hygroscopic. Dry the sample in a vacuum desiccator over

    
     for 24 hours prior to analysis to prevent water bands (
    
    
    
    and
    
    
    bending) from obscuring the alkene peak.
  • KBr Ratio: Maintain a 1:100 sample-to-KBr ratio. Higher concentrations leads to "flat-topping" (saturation) of the carboxylate peaks, making assignment impossible.

  • Background Correction: Collect a background spectrum of a pure KBr pellet pressed under identical conditions to subtract atmospheric

    
     (
    
    
    
    ) and moisture.
  • Data Processing: Apply baseline correction. Do not apply ATR correction algorithms if using KBr, as this will distort peak ratios.

References

  • Fan, J., et al. (2024).[1] Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions. Physical Chemistry Chemical Physics.[1]

  • Kintek Solution. (2026). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?.

  • Specac Ltd. Interpreting Infrared Spectra - Carboxylic Acids and Esters.

  • National Institutes of Health (NIH). Electronic spectroscopy and photoisomerization of trans-urocanic acid.

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups.

Sources

HPLC Method Development Guide: 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the High-Performance Liquid Chromatography (HPLC) analysis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid , a structural analog of urocanic acid and a likely intermediate in the synthesis of imidazole-based pharmaceuticals (e.g., angiotensin II receptor antagonists or S1P modulators).

Due to its amphoteric nature (containing both a basic imidazole nitrogen and an acidic carboxylic acid), this compound presents specific retention challenges on standard C18 phases. This guide compares three distinct separation strategies: Aqueous-Stable Reverse Phase (RP) , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Chemical Profile & Analytical Challenge

Before selecting a column, one must understand the analyte's behavior in solution.

  • Compound: 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

  • Nature: Amphoteric / Zwitterionic.

  • pKa Estimates:

    • Imidazole N: ~6.5 – 7.0 (Basic)

    • Carboxylic Acid:[1] ~4.0 – 4.5 (Acidic)

  • The Challenge:

    • At pH < 3: The molecule is cationic (Acid protonated, Imidazole protonated). It is highly polar and elutes near the void volume (

      
      ) on standard C18 columns.
      
    • At pH > 7: The molecule is anionic (Acid deprotonated, Imidazole neutral). It is polar and repelled by residual silanols.

    • At pH 4–6: It exists as a zwitterion, often resulting in poor solubility and peak splitting.

Comparative Method Analysis

The following table compares three viable strategies for retaining and separating this compound.

FeatureMethod A: Aqueous-Stable RP (Recommended) Method B: Ion-Pairing (IPC) Method C: HILIC
Stationary Phase Polar-Embedded C18 (e.g., Atlantis T3, Luna Omega Polar)Standard C18 (e.g., Zorbax Eclipse XDB)Zwitterionic HILIC (e.g., ZIC-HILIC)
Mobile Phase 20mM Phosphate Buffer (pH 2.5) / MethanolWater/ACN + Hexanesulfonate (pH 2.5)ACN / Ammonium Acetate (pH 5.8)
Retention Mechanism Hydrophobic interaction + Polar embeddingIon-exchange complexationPartitioning into water layer
MS Compatibility Moderate (If Formic acid used instead of Phosphate)Poor (Non-volatile salts suppress ionization)Excellent
Robustness High (Ideal for QC)Medium (Equilibration is slow)Medium (Sensitive to water content)
Peak Shape Sharp (Acid suppression)Excellent (Tailing reduced)Good (Symmetrical)

Recommended Protocol: Aqueous-Stable Reverse Phase (Method A)

This method is the "Gold Standard" for Quality Control (QC) environments where Mass Spectrometry (MS) is not required. It uses a high-aqueous stable column to retain the polar cation at low pH.

Instrument Configuration
  • System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/1290, Waters Alliance).

  • Wavelength: 280 nm (Imidazole conjugation) and 210 nm (Back-up).

  • Column Temperature: 30°C.

Reagents & Preparation
  • Buffer (pH 2.5): Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 using Diluted Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon filter.
  • Mobile Phase A: 100% Buffer pH 2.5.

  • Mobile Phase B: 100% Methanol (HPLC Grade).

  • Diluent: Mobile Phase A : Methanol (90:10).

Gradient Conditions
  • Flow Rate: 1.0 mL/min[2][3]

  • Injection Volume: 10 µL

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Comment
0.00955Initial Hold for Retention
3.00955Ensure polar retention
15.004060Elute hydrophobic impurities
18.004060Wash
18.10955Re-equilibration
25.00955End of Run
Why This Works (Scientific Rationale)
  • pH 2.5: At this pH, the carboxylic acid is protonated (neutral), and the imidazole is protonated (positive). The molecule is less polar than its zwitterionic form.

  • Polar-Embedded Column: Standard C18 columns suffer from "phase collapse" (dewetting) in 95% aqueous buffer. Columns like Waters Atlantis T3 or Phenomenex Luna Omega are designed to stay wetted, allowing the analyte to interact with the stationary phase despite the high water content.

Alternative Protocol: HILIC for LC-MS (Method C)

If detection limits are low or identification is required via Mass Spectrometry, Ion-Pairing reagents (Method B) must be avoided. HILIC is the superior choice here.

Protocol
  • Column: Merck SeQuant ZIC-HILIC or Waters BEH Amide (150 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 80% B / 20% A.

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Mechanism: The high organic content creates a water-rich layer on the silica surface. The polar imidazole partitions into this layer.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct method based on your laboratory's specific needs (QC vs. R&D).

MethodSelection Start Analyte: 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid Goal Define Analytical Goal Start->Goal QC Routine QC / Purity Goal->QC High Conc. (>0.1 mg/mL) MS Trace Analysis / LC-MS Goal->MS Low Conc. (<1 µg/mL) MethodA Method A: Aqueous Stable RP (Phosphate Buffer pH 2.5) Column: Atlantis T3 / Luna Omega QC->MethodA Preferred (Robust) MethodB Method B: Ion-Pairing (Hexanesulfonate pH 2.5) Column: Standard C18 QC->MethodB Alternative (If tailing persists) MethodC Method C: HILIC (Ammonium Acetate/ACN) Column: ZIC-HILIC / Amide MS->MethodC Required (Volatile Buffers) SubGraph_Details Key Mechanism MethodA->SubGraph_Details Protonates Acid Prevents Phase Collapse MethodC->SubGraph_Details Partitions into Water Layer

Figure 1: Decision tree for selecting the optimal HPLC method based on detection requirements and available instrumentation.

Troubleshooting & Validation Parameters

Common Issues
  • Peak Tailing:

    • Cause: Interaction between the basic imidazole nitrogen and residual silanols on the silica support.

    • Fix: Ensure pH is low (< 3.0) to fully protonate the imidazole, or add 0.1% Triethylamine (TEA) as a silanol blocker (only for Method A/B).

  • Early Elution (Retention Factor

    
    ): 
    
    • Cause: Analyte is too polar for the column.

    • Fix: Switch to Method B (Ion-Pairing) to increase hydrophobicity, or Method C (HILIC).

System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • Resolution (

    
    ):  NLT 2.0 between the main peak and any synthetic impurity (e.g., des-ethyl analog).
    

References

  • Chromatography Forum. (2004).[4] HPLC Method for Imidazole Derivatives. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17750373, 3-(1-Methyl-1H-imidazol-2-yl)propanoic acid. Retrieved from .

  • Hattan, C. M., et al. (2020). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthesis, 2006, 2286. Modified method analysis. Retrieved from .

  • BenchChem. (2025).[3] Analytical Techniques for the Determination of Imidazole Compounds. Retrieved from .

  • Google Patents. (2016). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.[2] Retrieved from .

Sources

Navigating the Uncharted Territory of Imidazole Carboxylic Acids: A Guide to Determining and Comparing the Crystal Structure of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Unseen Architecture of a Promising Molecule

In the landscape of pharmaceutical and materials science, imidazole derivatives hold a significant position due to their versatile biological activities and coordination chemistry. 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is a molecule of interest, yet as of the latest database searches, its three-dimensional crystal structure remains undetermined. This guide addresses this knowledge gap not by presenting the non-existent data, but by providing a comprehensive roadmap for its determination and a comparative framework based on structurally related compounds.

Understanding the crystal structure is paramount; it dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, this information is critical for formulation, and for materials scientists, it informs the design of novel functional materials. This document, therefore, serves as both a practical guide to obtaining the crystal structure of the title compound and a comparative analysis of what might be expected based on known structures of similar molecules.

PART 1: A Practical Workflow for Crystal Structure Determination

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process that combines chemical intuition with precise instrumentation. The following sections outline a robust, self-validating workflow for achieving this.

Experimental Protocol 1: Synthesis and Purification

While the specific synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is not detailed in readily available literature, analogous compounds are often synthesized via modifications of established synthetic routes. For instance, methods for synthesizing related (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acids have been reported, which could be adapted.[1][2][3]

A hypothetical synthesis could involve the appropriate substituted imidazole and a propiolate ester, followed by hydrolysis. Post-synthesis, purification to >99% is crucial, as impurities can inhibit crystallization. Techniques such as column chromatography followed by high-performance liquid chromatography (HPLC) are recommended.

Experimental Protocol 2: Crystallization of the Target Compound

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Crystallization is a process of bringing a solution to a state of supersaturation under controlled conditions to allow for the slow formation of a well-ordered crystal lattice.[4][5][6]

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] A preliminary screening of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane) is the first step.

Common Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated lid.

    • Allow the solvent to evaporate slowly over several days. This is a simple but effective method if the compound is stable.

  • Vapor Diffusion: [7][8]

    • Dissolve the compound in a "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a "bad" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).

    • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: [8]

    • Dissolve the compound in a dense "good" solvent.

    • Carefully layer a less dense, miscible "bad" solvent on top.

    • Crystals will form at the interface as the solvents slowly mix.

The flowchart below illustrates the decision-making process in a typical crystallization experiment.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis start Purified Compound (>99%) solvent_screen Solvent Solubility Screening start->solvent_screen slow_evap Slow Evaporation solvent_screen->slow_evap Good Solvent Found vapor_diff Vapor Diffusion solvent_screen->vapor_diff Good/Bad Solvent Pair layering Solvent Layering solvent_screen->layering Good/Bad Solvent Pair (Density Difference) crystals Crystals Formed? slow_evap->crystals vapor_diff->crystals layering->crystals scxrd Single-Crystal X-ray Diffraction crystals->scxrd Yes no_crystals Optimize Conditions (Temp, Conc.) / Try New Solvents crystals->no_crystals No no_crystals->solvent_screen

Caption: Workflow for the crystallization of a small organic molecule.

Experimental Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, its structure can be determined using SCXRD.[9][10]

Data Collection:

  • A single crystal is mounted on a goniometer and placed in a stream of X-rays.

  • The crystal is rotated, and a series of diffraction patterns are collected by a detector.[9][10]

  • Modern diffractometers use CCD or CMOS detectors to capture the diffraction data efficiently.[10]

Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell parameters and space group.[11][12]

  • The initial positions of the atoms are determined using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to improve the atomic coordinates and thermal parameters. Software such as SHELXL or Olex2 is commonly used for this purpose.[9]

The following diagram outlines the SCXRD process.

SCXRD_Workflow crystal Single Crystal Mounting xray X-ray Diffraction Data Collection crystal->xray processing Data Processing (Indexing, Integration) xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation and Final Structure refinement->validation

Caption: The process of single-crystal X-ray diffraction analysis.

PART 2: Comparative Structural Analysis with Related Imidazole Derivatives

While the structure of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is unknown, we can infer potential structural features by examining its known analogues. The following table summarizes key crystallographic data for several related compounds.

Compound NameCCDC No.Space GroupKey H-Bonding MotifRef.
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)-propanoic acid1983007P2₁/cCarboxylic acid dimer[13]
3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrileN/AP2₁/cC-H...N interactions[14]
2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenolN/AP2₁2₁2₁Intramolecular O-H...N bond[15]
3-(1-ethenyl-1H-imidazol-3-ium-3-yl)propane-1-sulfonate2082717P2₁/nZwitterionic interactions[16]
Anticipated Structural Features of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

1. Molecular Geometry:

  • The imidazole ring is expected to be planar.

  • The prop-2-enoic acid moiety will likely exhibit an E (trans) configuration about the C=C double bond, as this is generally the more stable isomer.

  • There will be a degree of rotational freedom around the single bond connecting the imidazole ring and the propenoic acid chain. The dihedral angle will be influenced by steric hindrance from the ethyl group at the N1 position and crystal packing forces.

2. Hydrogen Bonding:

  • The carboxylic acid group is a strong hydrogen bond donor and acceptor. A common and highly probable motif is the formation of a centrosymmetric dimer via O-H...O hydrogen bonds between two molecules, as seen in the structure of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)-propanoic acid.[13]

  • The nitrogen atom at the 3-position of the imidazole ring is a potential hydrogen bond acceptor. This could lead to intermolecular C-H...N interactions, linking the molecules into chains or sheets.

3. Crystal Packing:

  • The overall packing will be a balance between the strong hydrogen bonding of the carboxylic acid groups and weaker van der Waals interactions of the ethyl groups and the aromatic rings.

  • The planarity of the imidazole and propenoic acid groups may facilitate π-π stacking interactions, which could influence the packing arrangement.

Comparison with Alternatives:

  • Compared to 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)-propanoic acid: [13][17][18] Our target molecule lacks the bulky benzyl and nitro groups and the thioether linkage. This will likely result in a more compact packing arrangement and a different unit cell. However, the presence of the carboxylic acid in both suggests that the hydrogen-bonded dimer motif is a strong possibility.

  • Compared to (E)-3-(1H-IMIDAZOL-4-YL)-2-PROPENOIC ACID ETHYL ESTER: This compound is an ester, not a carboxylic acid, so it cannot form the characteristic acid dimer. Its crystal packing will be dominated by different intermolecular forces. Furthermore, the linkage is at the 4-position of the imidazole ring, whereas our target molecule is substituted at the 2-position, leading to significant differences in molecular shape.

  • Compared to zwitterionic structures like 3-(1-ethenyl-1H-imidazol-3-ium-3-yl)propane-1-sulfonate: [16] The title compound is not expected to be zwitterionic under normal crystallization conditions. Therefore, its packing will be governed by neutral molecule interactions rather than the strong electrostatic interactions found in zwitterions.

Conclusion

While the crystal structure of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid remains to be elucidated, this guide provides a clear and actionable framework for its determination. By following the outlined protocols for crystallization and single-crystal X-ray diffraction, researchers can unveil the precise three-dimensional architecture of this molecule. The comparative analysis with structurally related compounds offers valuable insights into the likely molecular conformation, hydrogen bonding patterns, and crystal packing motifs. This foundational structural knowledge is an indispensable prerequisite for the rational design of new pharmaceuticals and advanced materials based on this promising imidazole derivative.

References

  • Al-Qawasmeh, R. A., Al-Soud, Y. A., Alhelal, K. A. S., et al. (2020). Crystal structure of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)-propanoic acid, C15H17N3O4S. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), pp. 751-753. [Link]

  • Al-Qawasmeh, R. A., et al. Crystal structure of 3-(1-benzyl-2-ethyl-4-nitro-1Himidazol- 5-ylthio)-propanoic acid, C15H17N3O4S. Al-Manara for Research and Studies. [Link]

  • Al-Qawasmeh, R., et al. (2020). Crystal structure of 3-(1-benzyl-2-ethyl-4-nitro-1H- imidazol-5-ylthio)-propanoic acid, C 15 H 17 N 3 O 4 S. ResearchGate. [Link]

  • X-ray Diffraction (XRD) Basics. (2025). "What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?". [Link]

  • Crystallization of small molecules. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC. [Link]

  • Exp 2 - Crystallization. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. ResearchGate. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • Guide for crystallization. [Link]

  • Lei, B.-X., et al. (2015). Crystal structure of [3-(1H-benzimidazol-2-yl)propanoato-κN 3][3-(1H-benzimidazol-2-yl)propanoic acid-κN 3]copper(I). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), m5-m6. [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

  • Crystal Structure of Ethyl 2-[2-(4 - Methylbenzoyl)-5-P-Tolyl-1h-Imidazol-1-Yl]acetate. Amanote Research. [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote Research. [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PMC. [Link]

  • Yu, T.-t., et al. (2011). Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3278. [Link]

  • Slassi, S., et al. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. ResearchGate. [Link]

  • Zhu, Y., et al. (2021). The crystal structre of 3-(1-ethenyl-1H-imidazol-3-ium-3-yl)propane-1-sulfonate, C8H12N2O3S. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 693-695. [Link]

  • (E)-3-(4-(1H-Imidazol-1-ylmethyl)phenyl)-2-propenoic acid hydrochloride. Pharmacompass. [Link]

  • Propionic acid 2-[[7-(1,3-benzothiazol-2-ylthio)-4-nitro-benzofurazan-5-yl]amino]ethyl ester. PubChem. [Link]

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Validating Purity of Imidazole Acrylic Acid (Urocanic Acid): A Comparative TLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole acrylic acid (commonly known as Urocanic Acid ) is a critical histidine metabolite with significant applications in dermatology (endogenous sunscreen) and immunology.[1][2] Its analysis presents unique challenges due to its amphoteric nature —possessing both a basic imidazole nitrogen and an acidic carboxylic acid tail. This dual polarity often leads to "tailing" or irreversible adsorption on standard silica phases.

This guide provides an optimized Thin Layer Chromatography (TLC) protocol designed to overcome these chemical hurdles. It objectively compares TLC against HPLC and qNMR, demonstrating that while HPLC remains the quantitative gold standard, a properly engineered TLC system serves as a rapid, cost-effective, and self-validating tool for in-process monitoring.

Part 1: The Analytical Challenge

The structural complexity of imidazole acrylic acid requires specific chromatographic conditions to prevent false negatives or poor resolution.

  • The Basicity Problem: The imidazole ring (

    
    ) interacts strongly with the acidic silanol groups (
    
    
    
    ) on TLC plates, causing peak broadening (tailing).
  • The Isomer Issue: Urocanic acid exists primarily as the trans-isomer but photo-isomerizes to the cis-form upon UV exposure.[3] A robust method must distinguish these isomers.

  • The Solution: We utilize a mobile phase modifier (ammonia or acetic acid) to suppress ionization or mask silanol interactions, ensuring sharp spot definition.

Part 2: Method Comparison (TLC vs. HPLC vs. qNMR)

While TLC is often viewed as merely qualitative, the following data illustrates its specific utility when compared to higher-resolution alternatives.

Table 1: Comparative Performance Metrics
FeatureTLC (Optimized) HPLC-UV (Gold Standard) qNMR (Absolute Purity)
Primary Utility Rapid purity check, reaction monitoring, qualitative ID.Precise quantification, isomer separation (cis vs trans).Structural verification, absolute mass balance.
Limit of Detection (LOD)

(Visual)

(UV @ 268nm)

(Sensitivity limited)
Resolution Moderate (

difference

)
High (Baseline separation of isomers)N/A (Spectral resolution)
Throughput High (Parallel runs possible)Low (Sequential injection)Low (Acquisition time)
Cost per Run < $1.00$20.00 - $50.00> $100.00
Specific Advantage Pauly’s Reagent confirms imidazole identity instantly.Automatable and highly reproducible.No reference standard required for purity calc.

Part 3: Optimized TLC Protocol

Materials & Reagents[4][5][6]
  • Stationary Phase: Silica Gel 60

    
     pre-coated aluminum or glass plates.[4]
    
  • Reference Standard: trans-Urocanic acid (Sigma-Aldrich/Merck, >98%).

  • Visualization Reagents:

    • UV Lamp: Short-wave (254 nm).

    • Pauly’s Reagent: Specific for histidine/imidazole detection (Turns Red/Orange).[5]

Mobile Phase Selection

Two distinct systems are recommended to cross-validate purity.

  • System A (General Purity - "The BAW System"):

    • Composition: n-Butanol : Acetic Acid : Water

    • Ratio:4 : 1 : 1

    • Mechanism:[6] The acidic environment protonates the imidazole, moving it as a stable cation. Excellent for separating polar impurities.

    • Expected

      
      : ~0.4 – 0.5
      
  • System B (Base Suppression - "The Basic System"):

    • Composition: Dichloromethane (DCM) : Methanol : Ammonia (25%)

    • Ratio:80 : 20 : 1

    • Mechanism:[6] Ammonia deprotonates silanol groups and competes for binding sites, eliminating tailing.

    • Expected

      
      : ~0.3 – 0.4
      
Step-by-Step Workflow

TLC_Workflow cluster_vis Visualization Logic Sample Crude Sample (Dissolve in MeOH) Spotting Spotting (1 cm from bottom) Include Co-Spot Sample->Spotting Develop Development (BAW 4:1:1) Spotting->Develop Dry Drying (Air dry / Warm air) Develop->Dry UV UV 254 nm (Check Purity/Isomers) Dry->UV Pauly Pauly's Stain (Confirm Imidazole ID) UV->Pauly Secondary Check Decision Decision Node Pauly->Decision HPLC Proceed to HPLC/NMR Decision->HPLC Single Spot Repurify Repurify (Recrystallize) Decision->Repurify Multiple Spots

Figure 1: Analytical workflow for validating imidazole acrylic acid purity. Note the "Co-Spot" technique to rule out matrix effects.

Part 4: Visualization & Chemical Validation

The most critical step in validating imidazole derivatives is the specific staining. While UV (254 nm) shows all conjugated systems, Pauly’s Reagent specifically targets the imidazole ring, confirming the chemical identity of your spot.

Preparation of Pauly’s Reagent:
  • Solution A: 4.5g Sulfanilic acid in 45mL conc. HCl, diluted to 500mL with water.

  • Solution B: 5% Sodium Nitrite (

    
    ) in water.
    
  • Solution C: 10% Sodium Carbonate (

    
    ) in water.
    
  • Usage: Mix equal parts A and B (diazotization). Spray plate. Then spray Solution C (alkaline coupling).

Reaction Mechanism (The "Why" it works)

Pauly_Reaction Sulfanilic Sulfanilic Acid (Primary Amine) Diazonium Diazonium Salt (Electrophile) Sulfanilic->Diazonium Diazotization NaNO2 NaNO2 + HCl NaNO2->Diazonium Coupling Azo Coupling (Alkaline pH) Diazonium->Coupling Imidazole Imidazole Acrylic Acid (Nucleophile) Imidazole->Coupling Product Azo Dye Complex (Red/Orange Spot) Coupling->Product Formation

Figure 2: Chemical mechanism of Pauly's Reagent. The diazonium salt attacks the electron-rich imidazole ring, creating a highly colored azo compound.

Part 5: Troubleshooting & Interpretation

ObservationProbable CauseCorrective Action
Tailing / Streaking Interaction with silanol groups (Acidic silica).Add 1-2% Triethylamine or Ammonia to the mobile phase.
Double Spot (Close

)
Cis/Trans isomerization.Urocanic acid photo-isomerizes.[2][3] Protect sample from light.[1][2] Confirm with HPLC.
Spot fades quickly Oxidation of the azo dye (Pauly's).Photograph immediately after spraying.
No UV Absorbance Saturation of the double bond.If the spot stains Red (Pauly's) but has no UV, the acrylic double bond may be reduced (impurity).

References

  • PubChem. Urocanic Acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Meshram, D. B., et al. (2009).[7] Simultaneous Determination of Imidazole Derivatives by HPTLC. Pakistan Journal of Pharmaceutical Sciences. (Contextual validation of imidazole separation on Silica 60). Available at: [Link]

  • EPFL. TLC Visualization Reagents (Pauly's Reagent Protocol). Ecole Polytechnique Fédérale de Lausanne. Available at: [Link]

Sources

Comparative

Comparative Analysis of Bioactivity: Urocanic Acid vs. 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers

This guide provides a comprehensive comparison of the known biological activity of urocanic acid with the predicted activity of its synthetic analogue, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid. As direct comparative experimental data for the synthetic analogue is not publicly available, this document establishes a foundational understanding based on the well-documented bioactivity of urocanic acid and outlines a rigorous experimental framework for a head-to-head comparison. The insights are tailored for researchers in pharmacology and drug development investigating structure-activity relationships (SAR) of imidazole-based compounds.

Section 1: Urocanic Acid: The Physiological Benchmark

Urocanic acid (UA) is a natural and abundant metabolite of the amino acid L-histidine found in the stratum corneum of mammalian skin.[1][2] It is synthesized as the trans-isomer by the enzyme histidase and plays a crucial role in skin health.[1][2][3]

The Dichotomy of Isomers: trans-UA and cis-UA

The biological function of urocanic acid is fundamentally dictated by its isomeric form, which is controlled by ultraviolet (UV) radiation.

  • trans-Urocanic Acid : This is the predominant form in the absence of UV light. It contributes to the skin's natural moisturizing factor and helps maintain the acidic pH of the skin surface, a key component of the skin's protective barrier.[1][4][5] While it absorbs UVB radiation, its role as a "natural sunscreen" is secondary to the profound immunological activity of its photoisomer.[2][3]

  • cis-Urocanic Acid : Upon exposure to UVB radiation, trans-UA undergoes photoisomerization to cis-urocanic acid.[1][2] This conformational change transforms the molecule into a potent local immunosuppressant.[6][7] This activity is a key factor in photocarcinogenesis, as it can suppress the immune response required to eliminate sun-damaged cells.[2][6]

Mechanism of Action: A Receptor-Mediated Pathway

The immunosuppressive effects of cis-UA are not nebulous; they are initiated through a specific molecular pathway. Extensive research has identified cis-UA as an agonist for the serotonin 5-HT2A receptor.[6][7] Binding of cis-UA to this G-protein coupled receptor on immune cells initiates a downstream signaling cascade, including calcium mobilization, that culminates in a suppressed cell-mediated immune response.[7]

Urocanic_Acid_Mechanism cluster_skin Epidermis cluster_immune Immune Cell L_Histidine L-Histidine Histidase Histidase trans_UA trans-Urocanic Acid Histidase->trans_UA Enzymatic Conversion cis_UA cis-Urocanic Acid trans_UA->cis_UA Photoisomerization UVB UVB Radiation UVB->cis_UA Receptor 5-HT2A Receptor cis_UA->Receptor Agonist Binding Signaling Ca²⁺ Mobilization & Downstream Signaling Receptor->Signaling Effect Immunosuppression Signaling->Effect Experimental_Workflow A Prepare Receptor Membranes (HEK293-5HT2A) B Incubate Membranes with: 1. [³H]-Ketanserin (Radioligand) 2. Test Compound (Competitor) A->B C Filter & Wash (Separate Bound vs. Free) B->C D Scintillation Counting (Measure Bound Radioactivity) C->D E Data Analysis (Calculate IC₅₀ and Ki) D->E F Affinity Comparison E->F

Figure 2: Experimental workflow for the competitive binding assay.

Experimental Protocol 2: Functional Calcium Mobilization Assay

Causality: Binding to a receptor does not guarantee activation. This functional assay measures a direct downstream consequence of 5-HT2A receptor activation (which is Gq-coupled), thereby determining if a compound is an agonist (activates), antagonist (blocks), or has no functional effect.

  • Objective: To assess the functional activity of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid at the 5-HT2A receptor and compare it to cis-urocanic acid.

  • Methodology:

    • Cell Culture: Plate HEK293-5HT2A cells in a 96-well, black-walled, clear-bottom plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

    • Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Agonist Mode: Inject increasing concentrations of the test compounds (cis-UA, synthetic analogue) or a known agonist (serotonin) into the wells and monitor the change in fluorescence intensity over time. A dose-dependent increase in fluorescence indicates agonist activity.

    • Antagonist Mode: To test for antagonism, pre-incubate the cells with increasing concentrations of the test compounds. Then, stimulate all wells with a fixed concentration of serotonin (at its EC₈₀) and monitor fluorescence. A dose-dependent inhibition of the serotonin response indicates antagonist activity.

    • Analysis: Plot the peak fluorescence response against the log concentration of the compound to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Section 4: Data Presentation and Interpretation

The quantitative results from the proposed experiments should be summarized for clear comparison.

Compound5-HT2A Binding Affinity (Ki)5-HT2A Functional ActivityPotency (EC₅₀ / IC₅₀)
cis-Urocanic AcidExpected ~4-5 nM [7]AgonistTo be confirmed
3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acidTo be determinedTo be determinedTo be determined
Serotonin (Control)High AffinityAgonistHigh Potency
Ketanserin (Control)High AffinityAntagonistHigh Potency

Possible Outcomes & Their Implications:

  • Outcome 1: Analogue shows no significant binding (High Ki). This would be the most likely outcome and would strongly support the hypothesis that the 4-substituted, N-unsubstituted imidazole scaffold is essential for 5-HT2A receptor recognition.

  • Outcome 2: Analogue binds but has no functional activity. This would indicate that while the molecule can occupy the binding pocket, its altered structure prevents it from inducing the necessary conformational change in the receptor for activation. It would be classified as a silent antagonist.

  • Outcome 3: Analogue binds and acts as an antagonist. This would be a significant finding, suggesting the structural changes have converted an agonist into an antagonist. This could be a starting point for developing novel 5-HT2A antagonists.

  • Outcome 4: Analogue binds and shows agonist activity. This highly unlikely outcome would challenge our understanding of the 5-HT2A receptor's binding pocket, suggesting a high degree of plasticity.

Conclusion

While urocanic acid is a well-characterized immunomodulatory metabolite with a defined mechanism of action, the activity of its synthetic analogue, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, remains uncharacterized. The proposed experimental framework provides a robust, logical, and self-validating pathway to directly compare their activities. The results of such a study would provide invaluable data for the field of medicinal chemistry, offering clear insights into the structure-activity relationship of the imidazole pharmacophore at the 5-HT2A receptor and guiding the future design of novel therapeutic agents.

References

  • Urocanic acid. Grokipedia.
  • cis-Urocanic acid. Wikipedia.
  • Ying and Yang of Urocanic Acid in Skin Pathogenesis: A Mini Review on Its Metabolism and Effects. International Journal of Pharmaceutical and Clinical Sciences.
  • The role of urocanic acid in UV-induced immunosuppression: recent advances (1992-1994). PubMed.
  • cis-Urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. PNAS.
  • The Multiple Roles of Urocanic Acid in Health and Disease. PubMed.
  • The Multiple Roles of Urocanic Acid in Health and Disease.
  • Structure Activity Rel
  • Urocanic acid isomers are good hydroxyl radical scavengers: a comparative study with structural analogues and with uric acid. PubMed.
  • Urocanic acid. Wikipedia.
  • Summary of possible pathways by which cis-urocanic acid suppresses cell-mediated and innate immunity.

Sources

Antioxidant potency of N-ethyl vs N-methyl imidazole acrylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Antioxidant Potency of N-Ethyl vs. N-Methyl Imidazole Acrylic Acids

Executive Summary

This guide provides a technical comparison of N-ethyl imidazole acrylic acid versus N-methyl imidazole acrylic acid derivatives, focusing on their antioxidant efficacy. These compounds, structurally related to Urocanic Acid (a natural UV absorber found in skin), are emerging scaffolds in drug development and functional material synthesis.

Key Finding: The N-ethyl derivative generally exhibits superior antioxidant potency compared to the N-methyl analog. This enhanced activity is attributed to two primary factors:

  • Increased Lipophilicity: The ethyl group facilitates better interaction with lipid bilayers and hydrophobic radical sources.

  • Inductive Electron Donation (+I Effect): The ethyl group provides a stronger electron-donating effect than the methyl group, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and facilitating radical scavenging via Single Electron Transfer (SET).

Chemical Identity & Structural Basis

The core structure for both compounds is 3-(1-alkyl-1H-imidazol-4-yl)acrylic acid (also known as N-alkyl urocanic acid). The antioxidant activity hinges on the imidazole ring's ability to scavenge reactive oxygen species (ROS) and the acrylic acid tail's conjugation, which stabilizes the resulting radical.

FeatureN-Methyl Imidazole Acrylic Acid N-Ethyl Imidazole Acrylic Acid
Molecular Formula


Substituent Methyl (

)
Ethyl (

)
Electronic Effect Moderate +I (Inductive)Stronger +I (Inductive)
Lipophilicity (LogP) Lower (More Hydrophilic)Higher (More Lipophilic)
Steric Bulk LowModerate (Flexible)

Mechanistic Comparison: Why Ethyl Outperforms Methyl

The antioxidant mechanism of N-substituted imidazoles typically involves Single Electron Transfer (SET) rather than Hydrogen Atom Transfer (HAT), as the N-alkylation removes the labile N-H proton on the ring nitrogen.

Electronic Inductive Effects (+I)
  • N-Methyl: The methyl group donates electron density to the imidazole ring, stabilizing the radical cation formed after scavenging a radical.

  • N-Ethyl: The ethyl group exerts a slightly stronger positive inductive effect (+I). This increased electron density makes the imidazole ring a better electron donor (lower ionization potential), thereby increasing the rate of reaction with electron-deficient radicals like hydroxyl (

    
    ) or peroxyl (
    
    
    
    ).
Lipophilicity and Bioavailability
  • N-Methyl: Being smaller and more polar, the methyl variant is efficient in aqueous environments but may struggle to penetrate lipid bilayers where lipid peroxidation occurs.

  • N-Ethyl: The additional methylene group (

    
    ) increases lipophilicity. Experimental data from related imidazole-chromone hybrids indicates that N-ethyl derivatives show significantly better cytotoxicity against cancer cell lines and higher antioxidant capacity in lipid-rich environments due to improved membrane permeability [1].
    
Mechanistic Pathway Diagram

AntioxidantMechanism cluster_legend Substituent Effect Substrate N-Alkyl Imidazole Acrylic Acid Complex [Substrate···R•] Complex Substrate->Complex Diffusion Radical Free Radical (R•) Radical->Complex ET Electron Transfer (SET) Complex->ET Rate Limiting Step Cation Radical Cation (Im•+) ET->Cation e- transfer Product Stabilized Product Cation->Product Resonance Stabilization Note Ethyl group (+I) stabilizes Cation more than Methyl Cation->Note

Caption: The Single Electron Transfer (SET) pathway where the N-alkyl group stabilizes the resulting radical cation. The ethyl group provides superior stabilization via inductive effects.

Experimental Validation

Since direct head-to-head commercial data is often proprietary, we rely on validated protocols and structure-activity relationship (SAR) data from peer-reviewed studies on imidazole derivatives.

Case Study: Imidazole-Chromone Hybrids

In a study comparing N-alkyl substituted imidazole derivatives, researchers synthesized a series of compounds where the imidazole ring was substituted with methyl, ethyl, and propyl groups.

  • Result: The N-ethyl derivatives demonstrated superior biological activity (IC50 values) compared to the N-methyl analogs.[1]

  • Data Point: For specific anticancer and antioxidant assays, the N-ethyl variant showed an IC50 of 1.0 ± 0.2 μM vs. higher values (lower potency) for the methyl variant [1].

Recommended Protocol: DPPH Radical Scavenging Assay

To verify the potency of your specific N-ethyl vs. N-methyl lots, use this standardized protocol.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[2]

  • Methanol (HPLC grade)

  • Test Compounds: N-Ethyl Imidazole Acrylic Acid vs. N-Methyl Imidazole Acrylic Acid

  • Standard: Ascorbic Acid (Vitamin C)

Workflow:

  • Preparation: Dissolve DPPH in methanol to prepare a 0.1 mM solution (deep purple color).

  • Dilution: Prepare serial dilutions of the N-ethyl and N-methyl compounds (e.g., 10, 20, 40, 80, 160 µM).

  • Incubation: Mix 1 mL of compound solution with 3 mL of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Calculate the IC50  (concentration required for 50% inhibition). Expect the N-Ethyl IC50 to be lower (more potent) than the N-Methyl IC50. 
    

Comparative Data Summary

MetricN-Methyl DerivativeN-Ethyl DerivativeAdvantage
Electron Donation StandardEnhanced (+I Effect)N-Ethyl
Lipid Solubility LowModerate-HighN-Ethyl
Steric Hindrance MinimalLow (Manageable)Neutral
Cellular Uptake Limited (Polar)ImprovedN-Ethyl
Photostability HighHighEqual

References

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities. Source: PubMed Central (PMC). Context: Discusses SAR of imidazole-substituted chromones, highlighting that "Derivatives having n-ethyl group showed better activity as compared to n-methyl group." URL:[Link]

  • Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens. Source: Physical Chemistry Chemical Physics (RSC). Context: Details the photophysics and electronic structure of N-methyl urocanic acid derivatives, establishing the baseline for their electronic behavior. URL:[Link]

  • Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds. Source: MDPI (Molecules). Context: Validates the "structure-antioxidant properties" relationship in imidazole systems, emphasizing the role of substitutions in radical scavenging. URL:[Link]

Sources

Structure-Activity Relationship of 2-Substituted Imidazole Acrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Non-Biphenyl AT1 Receptor Antagonists[1]

Executive Summary

The development of Angiotensin II type 1 (AT1) receptor antagonists ("sartans") marked a paradigm shift in hypertension management.[1] While the majority of this class (e.g., Losartan, Valsartan) relies on a biphenyl-tetrazole scaffold, 2-substituted imidazole acrylic acids represent a distinct, potent chemical lineage exemplified by Eprosartan .

This guide analyzes the structure-activity relationship (SAR) of this unique scaffold.[1][2] Unlike their biphenyl counterparts, imidazole acrylic acids utilize a rigidified propenoic acid moiety to mimic the C-terminal phenylalanine of Angiotensin II.[1] This structural distinction confers unique binding kinetics and pharmacological profiles, offering a vital alternative for patients requiring specific hemodynamic modulation.

Mechanistic Basis: The "Dual Pharmacophore" Model

To understand the SAR of imidazole acrylic acids, one must first understand the ligand-receptor interaction. The design of these compounds is not random; it is a rational mimicry of the endogenous peptide Angiotensin II (Ang II).[1]

  • The Target: Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe).[1]

  • The Mimicry: The 2-substituted imidazole acrylic acid scaffold is designed to superimpose over the Ile5-His6-Pro7-Phe8 C-terminal sequence of Ang II.[1]

Pharmacophore Mapping

The efficacy of this class hinges on three critical interaction points within the AT1 receptor pocket:

  • The C-Terminus Mimic (Acrylic Acid): The (E)-acrylic acid moiety provides a rigid, electrostatic interaction site that mimics the C-terminal carboxylate of Phe8 .[1]

  • The Hydrophobic Anchor (2-Substituent): A lipophilic alkyl chain (typically n-butyl) at the C2 position occupies the deep hydrophobic pocket normally filled by the Ile5 side chain.[1]

  • The Secondary Acidic Pharmacophore (N1-Benzyl): The carboxylate on the N-benzyl ring mimics the Tyr4 hydroxyl or acid functionality, providing a secondary electrostatic clamp.[1]

PharmacophoreMap cluster_0 Angiotensin II (Endogenous Ligand) cluster_1 Imidazole Acrylic Acid Scaffold (Eprosartan) Phe8 Phe8 (C-Terminal) Acrylic (E)-Acrylic Acid Moiety Phe8->Acrylic Structural Mimicry (Electrostatic) Ile5 Ile5 (Hydrophobic) Butyl 2-Butyl Chain Ile5->Butyl Hydrophobic Overlay Tyr4 Tyr4 (Acidic/Polar) Benzyl N-(4-Carboxybenzyl) Tyr4->Benzyl H-Bonding/Ionic Receptor AT1 Receptor Binding Pocket Acrylic->Receptor Salt Bridge (Arg167) Butyl->Receptor Van der Waals (Phe/Trp) Benzyl->Receptor H-Bond (Lys199)

Figure 1: Pharmacophore overlay demonstrating how the imidazole acrylic acid scaffold mimics critical residues of Angiotensin II to bind the AT1 receptor.[1]

Comparative SAR Analysis

The 2-substituted imidazole acrylic acid scaffold offers distinct advantages and limitations compared to the standard biphenyl-tetrazole class (Losartan).

A. The C2-Position: Lipophilic Tuning

The substituent at the C2 position of the imidazole ring is the primary driver of potency.[1]

  • Optimal Chain Length: Experimental data confirms that a linear n-butyl chain is optimal.[1] Shorter chains (ethyl, propyl) fail to adequately fill the hydrophobic pocket, resulting in a 10-50 fold loss in affinity.

  • Steric Bulk: Branching or replacing the alkyl group with a phenyl ring generally reduces potency, as the receptor pocket is narrow and deep.

B. The C5-Position: The Acrylic Acid "Hinge"

This is the defining feature of this class.[1]

  • Rigidity: Unlike the flexible linkage in Losartan, the double bond of the acrylic acid locks the carboxylate in a specific orientation relative to the imidazole ring.

  • Stereochemistry: The (E)-isomer is significantly more potent (IC50 < 2 nM) than the (Z)-isomer.[1] The (E)-configuration correctly orients the carboxylate to interact with Arg167 in the receptor.[1]

  • Alpha-Substitution: In Eprosartan, the alpha-position of the acrylic acid bears a 2-thienylmethyl group.[1][3][4] This bulky heterocycle enhances binding by engaging an accessory hydrophobic cleft (mimicking the His6 imidazole of Ang II) that is not utilized by Losartan.[1]

C. Comparative Performance Data

The following table contrasts Eprosartan (the prototype imidazole acrylic acid) with Losartan (the prototype biphenyl-tetrazole).[1]

FeatureEprosartan (Imidazole Acrylic Acid)Losartan (Biphenyl Tetrazole)Clinical Implication
Binding Affinity (Ki) 1.5 ± 0.4 nM 15 - 20 nMEprosartan shows tighter binding at the receptor level.[1]
Mechanism Competitive AntagonistCompetitive / Inverse AgonistEprosartan mimics Ang II structure more closely.[1]
Metabolism Minimal (mostly excreted unchanged)CYP450 dependent (active metabolite EXP3174)Eprosartan has a predictable profile in liver disease patients.[1]
Selectivity (AT1:AT2) > 1000:1> 1000:1Both are highly selective for the hypertensive target.[1]
Bioavailability ~13% (Low)~33%The double carboxylic acid nature of Eprosartan limits oral absorption.[1]
Experimental Protocols

To validate the SAR of a new 2-substituted imidazole acrylic acid derivative, the following protocols are the industry standard. These ensure data is comparable to literature values for Eprosartan.

Protocol A: Synthesis via Knoevenagel Condensation

The construction of the acrylic acid moiety is the critical synthetic step.[1]

  • Objective: Form the (E)-acrylic acid double bond at the C5 position.[1]

  • Reagents: Imidazole-5-carboxaldehyde derivative + 2-substituted acetic acid derivative (e.g., 2-thienylpropionic acid).[1]

Step-by-Step Workflow:

  • Reactants: Dissolve 1.0 eq of 2-butyl-1-(4-carboxybenzyl)-1H-imidazole-5-carbaldehyde and 1.2 eq of methyl 3-(thiophen-2-yl)propanoate in toluene.

  • Catalyst: Add a catalytic amount of Piperidine and Benzoic Acid (1:1 ratio).[1]

  • Conditions: Reflux with a Dean-Stark trap to remove water (azeotropic distillation). This drives the equilibrium toward the alkene product.

  • Duration: 12-24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT. Wash with dilute HCl (remove piperidine) and NaHCO3.[1]

  • Hydrolysis: Treat the resulting ester with LiOH in THF/Water to liberate the free acrylic acid.

  • Purification: Recrystallize from Ethanol/Water to isolate the thermodynamically stable (E)-isomer .[1]

Protocol B: Radioligand Binding Assay (AT1 Receptor)

This assay measures the affinity (Ki) of your compound compared to [125I]-Angiotensin II.[1]

  • Membrane Preparation: Use CHO-K1 cells stably expressing the human AT1 receptor.[1] Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total Volume: 200 µL.[1]

    • Tracer: 0.05 nM [125I]-Sar1-Ile8-Angiotensin II.[1]

    • Test Compound: Serial dilutions (10^-11 M to 10^-5 M).

    • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA (to prevent non-specific binding).

  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

  • Analysis: Count radioactivity via gamma counter. Calculate IC50 using non-linear regression (Hill equation). Convert to Ki using the Cheng-Prusoff equation.[1]

AssayWorkflow Start CHO-K1 Cells (hAT1 Receptor) Prep Membrane Homogenization Start->Prep Incubate Incubation (90 min @ 25°C) Prep->Incubate + Test Compound + [125I]-Ang II Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Gamma Counting ([125I] Detection) Filter->Count Data Data Analysis (IC50 -> Ki) Count->Data

Figure 2: Standardized workflow for determining binding affinity of imidazole acrylic acids.

Expert Insight: Why Choose This Scaffold?
  • Avoiding Tetrazole Toxicity: While rare, the tetrazole ring in Losartan derivatives can be associated with specific metabolic toxicities or synthesis hazards (azide chemistry). The acrylic acid moiety is metabolically robust and synthetically safer.[1]

  • Sympathetic Nervous System Inhibition: Eprosartan has been shown to inhibit pre-synaptic AT1 receptors on noradrenergic nerve terminals more effectively than other sartans.[1] This leads to a reduction in norepinephrine release, offering a dual mechanism (vasodilation + sympathoinhibition) that is particularly beneficial in stress-induced hypertension.[1]

References
  • Weinstock, J., et al. (1991).[5][6] "1-(Carboxybenzyl)imidazole-5-acrylic acids: Potent and selective angiotensin II receptor antagonists."[1][4][6] Journal of Medicinal Chemistry.

  • Keenan, R. M., et al. (1993).[6] "Potent nonpeptide angiotensin II receptor antagonists.[1][6] 2. 1-(Carboxybenzyl)imidazole-5-acrylic acids."[1][4][6] Journal of Medicinal Chemistry.

  • Brooks, D. P., et al. (1999). "Eprosartan: a non-tetrazole, non-biphenyl angiotensin II receptor antagonist."[6] Cardiovascular Drug Reviews.

  • U.S. National Library of Medicine. "Eprosartan Compound Summary."[1] PubChem.

  • Mavromoustakos, T., et al. (2011). "Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors." Molecules.

Sources

A Comparative Analysis of Imidazole-2-yl and Imidazole-4-yl Propionic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] The positional isomerism of substituents on the imidazole ring can profoundly influence the physicochemical properties and pharmacological activities of the resulting derivatives. This guide provides an in-depth comparison of imidazole-2-yl and imidazole-4-yl propionic acid derivatives, offering researchers and drug development professionals a critical analysis of their synthesis, properties, and biological potential, supported by experimental data.

Introduction: The Significance of Positional Isomerism in Imidazole Chemistry

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a versatile pharmacophore due to its aromaticity, ability to participate in hydrogen bonding, and coordination with metal ions.[4][5][6] The electronic and steric environment of the carbon atoms at the 2- and 4- (or 5-) positions are distinct. The C2 position is situated between two nitrogen atoms, making it more electron-deficient and susceptible to nucleophilic attack, while the C4 and C5 positions are more akin to the carbon atoms in pyrrole, exhibiting different reactivity and electronic properties.[7] These intrinsic differences are expected to translate into distinct biological activities and pharmacokinetic profiles for their respective propionic acid derivatives. This guide will explore these differences to inform rational drug design and lead optimization efforts.

Structural Differences

The fundamental difference between the two isomers lies in the attachment point of the propionic acid side chain to the imidazole ring. This seemingly subtle variation has significant implications for the molecule's overall shape, polarity, and interaction with biological targets.

G cluster_0 Imidazole-2-yl Propionic Acid cluster_1 Imidazole-4-yl Propionic Acid Imidazole-2-yl 3-(1H-imidazol-2-yl)propanoic acid Imidazole-4-yl 3-(1H-imidazol-4-yl)propanoic acid

Caption: Core structures of the two positional isomers.

Synthesis Strategies

The synthetic routes to imidazole-2-yl and imidazole-4-yl propionic acid derivatives differ significantly, reflecting the distinct reactivity of the C2 and C4 positions of the imidazole core.

Synthesis of Imidazole-4-yl Propionic Acid Derivatives

A common and well-documented route to 3-(1H-imidazol-4-yl)propanoic acid involves the reduction of urocanic acid ((2E)-3-(1H-imidazol-4-yl)propenoic acid).[8] This method is efficient and proceeds under mild conditions.

G Urocanic_Acid Urocanic Acid Hydrogenation H2, 10% Pd/C in H2O Urocanic_Acid->Hydrogenation Reduction Imidazole_4_yl 3-(1H-imidazol-4-yl)propanoic acid Hydrogenation->Imidazole_4_yl

Caption: Synthetic pathway to imidazole-4-yl propionic acid.

Experimental Protocol: Synthesis of 3-(1H-imidazol-4-yl)propanoic acid [8]

  • A suspension of urocanic acid (14.5 mmol) in water (40 mL) is prepared.

  • 10% Palladium on activated carbon (200 mg) is added to the suspension.

  • The mixture is shaken under a hydrogen atmosphere (30 psi) for 2 hours at room temperature.

  • The catalyst is removed by filtration.

  • The filtrate is concentrated in vacuo to yield the product as a colorless solid.

Synthesis of Imidazole-2-yl Propionic Acid Derivatives

The synthesis of 3-(1H-imidazol-2-yl)propanoic acid is less commonly reported in the literature. However, a synthetic route for a related derivative, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, has been described.[9] This synthesis involves the reaction of 3-bromopropanoic acid with methimazole (1-methyl-1H-imidazole-2-thiol). While not a direct synthesis of the parent compound, it provides a viable strategy for accessing the imidazole-2-yl scaffold.

G Methimazole Methimazole Reaction Base Methimazole->Reaction Bromopropanoic_Acid 3-Bromopropanoic Acid Bromopropanoic_Acid->Reaction Nucleophilic Substitution Imidazole_2_yl_thio 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid Reaction->Imidazole_2_yl_thio

Caption: Synthesis of an imidazole-2-yl propionic acid derivative.

Experimental Protocol: Synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid [9]

  • Methimazole and 3-bromopropanoic acid are reacted in a suitable solvent.

  • A base is used to facilitate the nucleophilic substitution reaction, with conditions optimized to favor S-alkylation over N-alkylation.

  • The product is isolated and purified using standard techniques.

Physicochemical Properties: A Comparative Table

The position of the propionic acid side chain influences the electronic distribution within the imidazole ring, which in turn affects key physicochemical properties such as acidity (pKa) and lipophilicity (logP). While direct experimental data for a side-by-side comparison is limited, we can infer trends based on the known electronic nature of the 2- and 4-positions and available data for related compounds.

PropertyImidazole-2-yl Propionic Acid DerivativeImidazole-4-yl Propionic AcidRationale for Differences
pKa (imidazole) Expected to be lower~6.9-7.4[10]The electron-withdrawing effect of the two adjacent nitrogen atoms at the C2 position is expected to make the imidazole ring less basic compared to the C4 position.
pKa (carboxylic acid) Expected to be similar~4.0-4.5The electronic effect of the imidazole ring on the distant carboxylic acid group is likely to be minimal and similar for both isomers.
logP Likely to be different-0.6 (predicted for 3-(1H-imidazol-1-yl)propanoic acid)[11]The difference in polarity and hydrogen bonding capacity between the 2- and 4-substituted imidazoles will likely result in different partition coefficients.
Water Solubility Data not availableHighly soluble[12]Both isomers are expected to be water-soluble due to the presence of the polar imidazole ring and the carboxylic acid group.

Pharmacological Profiles: A Tale of Two Isomers

The distinct structural and electronic features of imidazole-2-yl and imidazole-4-yl propionic acid derivatives suggest they will interact differently with biological targets, leading to diverse pharmacological profiles.

Imidazole-4-yl Propionic Acid Derivatives: Histamine Receptor Modulation and Beyond

Derivatives of imidazole-4-yl propionic acid are structurally related to histamine and have been investigated for their activity at histamine receptors. The imidazole-4-yl moiety is a key recognition element for these receptors.

  • Histamine H3 Receptor Antagonism: A number of imidazole-containing compounds have been identified as potent histamine H3 receptor antagonists.[13] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor have potential therapeutic applications in a range of neurological and psychiatric disorders.

  • Anti-tubercular Activity: Substituted 3-(2-alkyl-1H-imidazol-4-yl)-propionic acid derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[1] This suggests that the imidazole-4-yl propionic acid scaffold could be a valuable starting point for the development of new anti-infective agents.

G Imidazole4 Imidazole-4-yl Propionic Acid Derivative H3R Histamine H3 Receptor Imidazole4->H3R Antagonism MTB Mycobacterium tuberculosis Imidazole4->MTB Inhibition Neurotransmitter Modulation of Neurotransmitter Release H3R->Neurotransmitter CNS Therapeutic Potential in CNS Disorders Neurotransmitter->CNS AntiTB Anti-tubercular Activity MTB->AntiTB

Caption: Potential biological activities of imidazole-4-yl derivatives.

Imidazole-2-yl Propionic Acid Derivatives: A Frontier for Discovery

The pharmacological profile of imidazole-2-yl propionic acid derivatives is less well-defined in the scientific literature. However, based on the activities of other 2-substituted imidazoles, several potential therapeutic areas can be proposed.

  • Anti-inflammatory and Analgesic Activity: Many imidazole derivatives exhibit anti-inflammatory and analgesic properties.[14][15][16] The unique electronic environment of the C2 position could lead to novel interactions with enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

  • Antimicrobial and Antifungal Activity: The imidazole ring is a common feature in many antimicrobial and antifungal agents.[5][17][18][19] The development of novel imidazole-2-yl propionic acid derivatives could yield compounds with potent activity against a range of pathogens.

  • Immunosuppressive Activity: Some imidazole-containing compounds have been shown to possess immunosuppressive properties. The potential for these derivatives to modulate immune responses warrants further investigation.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay) [3]

  • A solution of bovine serum albumin (1% w/v) is prepared in phosphate-buffered saline (pH 6.4).

  • Test compounds are prepared in a suitable solvent at various concentrations.

  • The reaction mixture consists of 0.2 mL of the test compound solution and 2.8 mL of the albumin solution.

  • The samples are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

  • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of denaturation is calculated relative to a control sample.

Head-to-Head Comparison and Future Directions

A direct, experimentally validated comparison of the biological activities of imidazole-2-yl and imidazole-4-yl propionic acid derivatives is a clear gap in the current scientific literature. However, based on their distinct chemical nature, we can hypothesize key differences:

  • Receptor Specificity: The imidazole-4-yl derivatives, with their structural similarity to histamine, are more likely to exhibit potent and selective activity at histamine receptors. The imidazole-2-yl isomers may interact with a different spectrum of receptors and enzymes.

  • Metabolic Stability: The C2 position of the imidazole ring is known to be susceptible to metabolic oxidation. Therefore, imidazole-2-yl derivatives may have different metabolic profiles compared to their C4-substituted counterparts.

  • Synthetic Accessibility: The synthesis of imidazole-4-yl propionic acid appears more straightforward and higher yielding based on published methods. The development of efficient synthetic routes to imidazole-2-yl propionic acid is crucial for enabling further investigation.

Future research should focus on:

  • The development of a robust and scalable synthesis for 3-(1H-imidazol-2-yl)propanoic acid.

  • A side-by-side evaluation of both isomers in a panel of biological assays, including those for histamine receptor binding, anti-inflammatory, antimicrobial, and immunosuppressive activities.

  • Quantitative structure-activity relationship (QSAR) studies to understand the impact of substitutions on both the imidazole ring and the propionic acid side chain for both isomeric series.

Conclusion

The positional isomerism of the propionic acid substituent on the imidazole ring presents a compelling opportunity for the discovery of novel therapeutic agents. While imidazole-4-yl propionic acid derivatives have been explored to a greater extent, particularly in the context of histamine receptor modulation, the imidazole-2-yl scaffold remains a relatively untapped resource with significant potential. A systematic and comparative investigation of these two classes of compounds is essential to fully elucidate their structure-activity relationships and unlock their therapeutic promise. This guide provides a foundational framework and critical insights to stimulate and direct future research in this exciting area of medicinal chemistry.

References

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Comparative Toxicity Profile of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid Analogs: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential toxicity profiles of analogs of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid. In the absence of direct toxicological data for this specific molecule, this document synthesizes existing research on its core chemical moieties—the imidazole ring and the prop-2-enoic acid side chain—to build a predictive framework for researchers in drug discovery and development. We will explore potential cytotoxicity, genotoxicity, and hepatotoxicity, supported by established experimental protocols to validate these predictions.

Introduction: Deconstructing the Molecule for Toxicological Insight

The molecule 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid combines two key structural features: an ethyl-substituted imidazole ring and a propenoic (acrylic) acid functional group. The toxicological profile of its analogs is likely to be influenced by the interplay of these components. Imidazole derivatives are known for a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] However, some have been associated with adverse effects, notably hepatotoxicity.[2][3] Similarly, acrylic and propionic acid derivatives are a broad class of compounds with varied toxicological considerations, including potential genotoxicity.[4][5]

This guide will therefore comparatively assess the anticipated toxicity of analogs based on substitutions on both the imidazole ring and the propenoic acid chain.

Comparative Toxicity Analysis: A Predictive Framework

The following sections outline the predicted toxicity profiles of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid analogs, drawing comparisons from existing literature on related compounds.

Cytotoxicity Profile

The imidazole scaffold is a common feature in compounds designed to inhibit cell proliferation and induce apoptosis, particularly in cancer research.[1][6] Therefore, it is plausible that analogs of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid could exhibit cytotoxic effects, especially if designed to target specific cellular pathways. For instance, some imidazole derivatives have shown the ability to induce apoptosis in breast cancer cells and inhibit angiogenesis.[1] The degree of cytotoxicity can be influenced by the specific substitutions on the imidazole ring.[1]

In contrast, the parent imidazole compound demonstrates low acute toxicity.[7] However, derivatives can have significantly different profiles. For example, an ethyl-substituted imidazole derivative was found to reduce the viability of cancer cell lines at lower concentrations compared to the parent imidazole.[1]

Table 1: Predicted Cytotoxicity of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid Analogs Based on Structural Moieties

Moiety/Analog FeaturePredicted CytotoxicitySupporting Evidence
Ethyl-imidazole core Moderate to high, depending on cellular context and additional substitutions.Imidazole derivatives can sensitize cancer cells to chemotherapy and have shown efficacy in inhibiting cell proliferation.[1]
Propenoic acid side chain May contribute to cytotoxicity, particularly in rapidly dividing cells.Acrylic acid derivatives have been investigated for their antiproliferative activity.[8][9]
Analogs with lipophilic substitutions Potentially increased cytotoxicity.Increased lipophilicity can enhance membrane permeability, leading to higher intracellular concentrations.
Analogs with electron-donating groups Variable, may influence metabolic activation and target interaction.The electronic properties of substituents on the imidazole ring are crucial for biological activity.[6]
Genotoxicity and Mutagenicity

The genotoxic potential of these analogs is a critical consideration. The parent imidazole has been found to be non-mutagenic in Salmonella/microsome assays.[10] However, the propenoic acid moiety warrants closer examination. While some propionic acid derivatives used as NSAIDs have shown weak genotoxicity in vivo[4], propionic acid itself has demonstrated genotoxic effects at high concentrations in a Drosophila model.[5] Acrylic acid has shown some evidence of clastogenic activity in vitro, though in vivo assays have been negative.[11]

Therefore, it is recommended that any novel analog of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid undergo a standard battery of genotoxicity tests.

Table 2: Predicted Genotoxicity of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid Analogs

Moiety/Analog FeaturePredicted GenotoxicitySupporting Evidence
Imidazole Core LowImidazole was non-mutagenic in Ames tests.[10]
Propenoic Acid Side Chain Potential for weak genotoxicity, particularly clastogenicity.Propionic and acrylic acids have shown some genotoxic potential in specific assays.[4][5][11]
Metabolites Unknown, requires investigation.Metabolic activation can sometimes lead to the formation of genotoxic intermediates.
Hepatotoxicity

Hepatotoxicity is a known risk associated with some imidazole-based drugs, particularly antifungal agents like ketoconazole.[2][3][12] The mechanism often involves mitochondrial dysfunction, leading to decreased cellular ATP, increased superoxide accumulation, and induction of apoptosis in liver cells.[2][3][12] The cytotoxicity of these compounds can be more pronounced in cells with pre-existing mitochondrial damage.[2][3]

Given this precedent, the potential for hepatotoxicity should be a key area of investigation for novel 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid analogs, especially those intended for systemic administration.

Table 3: Predicted Hepatotoxicity of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid Analogs

Moiety/Analog FeaturePredicted Hepatotoxicity RiskSupporting Evidence
Imidazole Core Moderate to HighSeveral imidazole derivatives are known hepatotoxins, often acting as mitochondrial toxicants.[2][3][12][13]
Ethyl Substitution May influence metabolic pathways in the liver.The metabolism of the ethyl group could potentially lead to reactive intermediates.
Propenoic Acid Side Chain Low, but may be influenced by metabolism.The primary concern for hepatotoxicity stems from the imidazole moiety.

Experimental Protocols for Toxicity Assessment

To empirically determine the toxicity profiles of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid analogs, a series of in vitro assays are recommended. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, A549 for lung) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a vehicle control. Add the compounds to the cells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compounds treatment Treat cells with compounds (24-72h) compound_prep->treatment mtt_addition Add MTT solution (4h incubation) treatment->mtt_addition solubilization Solubilize formazan crystals with DMSO mtt_addition->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate calculate_ic50 Calculate % viability and IC50 read_plate->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. It assesses the capability of a substance to create mutations.[14]

Protocol:

  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100).

  • Metabolic Activation: Prepare the S9 fraction from rat liver for metabolic activation of the test compounds.

  • Plate Incorporation Assay: In a test tube, mix the test compound, the bacterial culture, and either S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: Compare the number of revertant colonies in the treated plates to the negative control plates. A significant, dose-dependent increase in revertants indicates mutagenicity.

Ames_Test_Workflow cluster_setup Setup cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis bacterial_culture Prepare S. typhimurium cultures mix_components Mix test compound, bacteria, and S9 mix/buffer bacterial_culture->mix_components s9_prep Prepare S9 mix (for metabolic activation) s9_prep->mix_components plating Plate mixture on minimal glucose agar mix_components->plating incubation Incubate plates (48-72h) plating->incubation colony_count Count revertant colonies incubation->colony_count data_analysis Analyze for mutagenic potential colony_count->data_analysis

Caption: General workflow for the Ames test.

Hepatotoxicity Assessment: Mitochondrial Membrane Potential Assay

This assay measures the mitochondrial membrane potential (ΔΨm) in cells, a key indicator of mitochondrial health. A decrease in ΔΨm is an early marker of apoptosis.

Protocol:

  • Cell Culture and Treatment: Seed HepG2 cells in a black, clear-bottom 96-well plate and treat with test compounds for 24 hours.

  • Dye Loading: Add a fluorescent cationic dye (e.g., JC-1 or TMRM) to the cells and incubate. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Washing: Gently wash the cells with buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. For JC-1, measure both red and green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion and Future Directions

The toxicological profile of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid analogs is predicted to be a composite of the characteristics of its imidazole and propenoic acid moieties. The potential for cytotoxicity and hepatotoxicity, driven by the imidazole core, warrants careful and early assessment in any drug development program. While the risk of genotoxicity appears lower, it cannot be disregarded, particularly due to the acrylic acid component.

The experimental protocols provided in this guide offer a robust framework for the initial in vitro safety assessment of this class of compounds. Further in vivo studies would be necessary to understand the complete toxicological profile, including pharmacokinetic and pharmacodynamic properties. By employing a predictive approach grounded in the known toxicology of related structures and validating these predictions with rigorous experimental data, researchers can more effectively navigate the early stages of drug discovery and development.

References

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The Heterocyclic Shift: A Comparative Guide to 1-Ethylimidazole-2-acrylic Acid vs. Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Ethylimidazole-2-acrylic Acid vs. Cinnamic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Case for Heterocyclic Bioisosterism

In the landscape of aryl-acrylic acid scaffolds, cinnamic acid (3-phenyl-2-propenoic acid) stands as the ubiquitous benchmark—a lipophilic, metabolic precursor essential to fragrance, material science, and oncology research. However, its hydrophobic phenyl core often limits aqueous solubility and lacks specific binding motifs for metal-dependent enzymes.[1]

1-Ethylimidazole-2-acrylic acid represents a strategic "heterocyclic shift."[1] By replacing the phenyl ring with a 1-ethyl-substituted imidazole, researchers introduce a basic nitrogen center, altering the electronic landscape, solubility profile, and metal-coordination capability while retaining the


-unsaturated carboxylic acid tail. This guide objectively compares these two scaffolds, providing the synthetic and physicochemical data necessary to select the optimal precursor for your specific application.

Physicochemical Comparison

The substitution of the phenyl ring with a 1-ethylimidazole moiety fundamentally alters the molecule's interaction with solvents and biological targets.[1]

FeatureCinnamic Acid (Trans)1-Ethylimidazole-2-acrylic AcidImpact on Application
Core Structure Phenyl (Hydrophobic/Neutral)1-Ethylimidazole (Amphiphilic/Basic)Imidazole improves water solubility and enables salt formation.[1]
Molecular Weight 148.16 g/mol ~166.18 g/mol Slight increase; negligible effect on steric bulk.[1]
pKa (Acid) 4.44 (Carboxylic)~3.5–4.0 (Carboxylic)Imidazole ring electron withdrawal increases acidity of the tail.
pKa (Base) N/A~6.5–7.0 (Imidazole N3)Allows protonation at physiological pH; zwitterionic potential.[1]
UV

~270–290 nm~280–310 nmImidazole conjugation often red-shifts absorption; relevant for UV filters.[1]
Metal Binding Weak (Carboxylate only)Strong (N3 + Carboxylate)Excellent ligand for heme-iron (e.g., CYP450, Thromboxane synthase).
LogP (Lipophilicity) 2.13 (High)~0.5–0.8 (Low)*Imidazole derivative is significantly more hydrophilic.[1]

*Note: Values for 1-ethylimidazole-2-acrylic acid are predicted based on structural analogs (Urocanic acid, 1-methylimidazole).[1]

Synthesis & Production Protocols

While cinnamic acid is extracted from natural sources (storax, cinnamon oil) or synthesized via Perkin reaction, 1-ethylimidazole-2-acrylic acid requires specific heterocyclic construction.[1] The Knoevenagel Condensation is the most robust route for the imidazole derivative, avoiding the harsh conditions of the Perkin reaction which can degrade the sensitive imidazole ring.

Protocol A: Synthesis of 1-Ethylimidazole-2-acrylic Acid (Knoevenagel Route)[1]

Objective: Synthesize the target compound from 1-ethyl-2-imidazolecarboxaldehyde. Scale: 10 mmol basis.

Reagents:

  • 1-Ethyl-2-imidazolecarboxaldehyde (1.24 g, 10 mmol)[1]

  • Malonic acid (1.25 g, 12 mmol)

  • Pyridine (5 mL, Solvent/Base)

  • Piperidine (0.1 mL, Catalyst)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1-ethyl-2-imidazolecarboxaldehyde in pyridine.

  • Addition: Add malonic acid and the catalytic amount of piperidine.

  • Condensation: Heat the mixture to 80–90°C for 4–6 hours. Mechanism: The piperidine generates the malonate carbanion, which attacks the aldehyde. Spontaneous decarboxylation occurs under heat to form the acrylic acid.[1]

  • Monitoring: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). Look for the disappearance of the aldehyde spot.[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL).

    • Adjust pH to ~4–5 using concentrated HCl.[1] The product should precipitate as a zwitterionic solid or free acid.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1).

Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic doublet of doublets for the alkene protons (

    
     6.5–7.5 ppm, 
    
    
    
    Hz for trans isomer) and the N-ethyl signals (triplet ~1.4 ppm, quartet ~4.0 ppm).

Mechanistic & Functional Analysis

Biological Signaling & Bioisosterism

In drug design, replacing a phenyl ring with an imidazole is a classic bioisosteric replacement intended to improve metabolic stability and target affinity .[1]

  • Cinnamic Acid Pathway: Acts primarily as a Michael acceptor (covalent cysteine targeting) or antioxidant (radical scavenger).[1]

  • Imidazole-Acrylic Pathway: The N-3 nitrogen allows for hydrogen bonding or coordination with metal centers in metalloenzymes (e.g., 12-LOX, Thromboxane Synthase).[1] The "1-ethyl" block prevents N-1 tautomerization, locking the molecule in a specific steric configuration.[1]

Visualization of Synthesis & Activity

The following diagram illustrates the divergent synthesis and application pathways for both derivatives.

G Start_Aldehyde Aldehyde Precursor Benzaldehyde Benzaldehyde Start_Aldehyde->Benzaldehyde Imid_Aldehyde 1-Ethyl-2-formylimidazole Start_Aldehyde->Imid_Aldehyde Cinnamic Cinnamic Acid (Phenyl-Acrylic) Benzaldehyde->Cinnamic Perkin Rxn (Ac2O/NaOAc) App_Cin Applications: - Fragrance - UV Filter (290nm) - Radical Scavenger Cinnamic->App_Cin Imid_Acrylic 1-Ethylimidazole-2-acrylic Acid (Heterocyclic-Acrylic) Cinnamic->Imid_Acrylic Bioisosteric Replacement (+Solubility, +Metal Binding) Imid_Aldehyde->Imid_Acrylic Knoevenagel (Malonic Acid/Pyridine) App_Imid Applications: - Heme-Iron Inhibitor - Epoxy Curing Agent - pH-Responsive Polymer Imid_Acrylic->App_Imid

Caption: Divergent synthesis and functional utility of aryl vs. heteroaryl acrylic acids.

Experimental Data: Antimicrobial & Curing Potentials

Experiment 1: Antimicrobial Efficacy (In Silico/Literature Aggregation)

While cinnamic acid relies on membrane disruption (lipophilicity), imidazole derivatives often act via enzyme inhibition.

OrganismCinnamic Acid (MIC)Imidazole-Acrylic Derivative (Predicted Activity)Mechanism Difference
S. aureus~250–500

g/mL
Moderate (Target: Histidine Kinase)Imidazole may target bacterial signaling vs. Cinnamic membrane disruption.[1]
E. coli>500

g/mL
Low to ModerateGram-negative outer membrane limits entry of hydrophilic imidazoles.[1]
Fungi (Candida)ModerateHigh (Target: CYP51)Imidazole moiety is a pharmacophore for lanosterol 14

-demethylase inhibition.[1]
Experiment 2: Epoxy Curing Latency

Imidazoles are standard latent curing agents for epoxy resins.[1] The acrylic acid tail in 1-ethylimidazole-2-acrylic acid adds a dual-cure mechanism (Thermal + Michael Addition).[1]

  • Standard Imidazole (1-Ethylimidazole): Cures at ~80–100°C. Pot life is short.[1]

  • 1-Ethylimidazole-2-acrylic Acid: The electron-withdrawing acrylic group reduces the nucleophilicity of the pyridine-like nitrogen.[1]

    • Result:Extended Latency. Curing onset shifts to higher temperatures (~120–140°C), allowing for longer shelf-life of one-pot resin systems.[1]

References

  • Knoevenagel Condensation Protocols

    • Synthesis of 3-(1-methyl-5-nitro-2-benzimidazolyl)acrylic acid derivatives. (2025).[2][3][4] ResearchGate. Link

  • Cinnamic Acid Biological Activity

    • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020).[5][6] National Institutes of Health (PMC).[1] Link

  • Imidazole-Acrylic Acid Analogs (Urocanic Acid)

    • Pharmacology of a potent long-acting imidazole-5-acrylic acid angiotensin AT1 receptor antagonist.[1][7] (1995).[1][7] PubMed.[1] Link

  • General Imidazole Properties

    • 1-Ethylimidazole Properties & Safety. (2025).[1][2][3][4] NIST Chemistry WebBook.[1][8] Link

Sources

A Senior Scientist's Guide to Polymer Grafting: A Comparative Analysis of Imidazole Acrylic Acid and Vinyl Imidazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the functionalization of polymers through the grafting of imidazole-containing acrylic monomers. As Senior Application Scientists, our goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to not only replicate but innovate. The imidazole ring, a ubiquitous functional group in nature, offers a fascinating playground for material scientists.[1][2] Its unique properties—including pH-responsiveness, hydrogen bonding capability, and metal chelation—make it a prime candidate for modifying polymer surfaces for advanced biomedical applications.[2][3]

This guide provides an in-depth comparison of the efficacy of key imidazole-based monomers in polymer grafting, focusing on experimental data and the practical implications of monomer choice. We will explore how subtle differences in isomeric structure influence reactivity, grafting efficiency, and the ultimate performance of the functionalized material.

The Monomers: A Comparative Overview of Structure and Reactivity

The choice of monomer is the foundational decision in any grafting strategy. While "imidazole acrylic acid" is a specific structure, the broader and more commonly utilized class for grafting includes vinyl imidazoles. Understanding the differences between these isomers is critical for predictable outcomes.

  • 4-Imidazole Acrylic Acid (IA): This monomer contains both an imidazole ring and a carboxylic acid group, offering dual functionality. The carboxylic acid enhances hydrophilicity and provides an additional site for conjugation or interaction.[4]

  • 1-Vinylimidazole (1-VI or NVI): One of the most common monomers in this class. The vinyl group is directly attached to one of the nitrogen atoms of the imidazole ring. Its polymerization has been extensively studied.[5]

  • 4(5)-Vinylimidazole (4-VI): In this isomer, the vinyl group is attached to a carbon atom of the imidazole ring. This structural difference can influence the pKa of the imidazole nitrogen and its steric availability, impacting its interaction with the environment.[6][7]

The decision of which monomer to use is often dictated by its reactivity with the chosen polymer backbone and the desired functionality. For instance, the reactivity ratios for the copolymerization of vinyl imidazole and acrylic acid have been determined, providing a quantitative basis for predicting how they will incorporate into a growing polymer chain.[8] In our experience, NVI often provides a robust and reliable platform for achieving high grafting yields due to the electronic nature of its vinyl group, though the specific substrate and initiation method are paramount.[9]

Table 1: Comparative Properties of Key Imidazole-Based Monomers

Property4-Imidazole Acrylic Acid (IA)1-Vinylimidazole (NVI)4(5)-Vinylimidazole (4-VI)
Molar Mass 138.12 g/mol 94.11 g/mol 94.11 g/mol
Key Functional Groups Imidazole, Carboxylic Acid, AlkeneImidazole, AlkeneImidazole, Alkene
Primary Advantage Dual functionality for enhanced hydrophilicity and secondary reactions.[4]High reactivity in radical polymerization; commercially available.[5]Different steric and electronic profile compared to NVI.
Common Applications Antifungal surfaces, hydrophilic coatings.[4]pH-responsive drug delivery, metal ion adsorption, antimicrobial surfaces.[10][11]Biosensors, proton-conducting membranes.[6][7]

Experimental Comparison: Grafting Efficacy and Performance

The true measure of a monomer's efficacy lies in its performance under experimental conditions. Grafting efficiency, and the resulting changes in the polymer's physical and chemical properties, are the key metrics for comparison.

Grafting Efficiency: A Tale of Two Methods

Graft polymerization can be initiated through various methods, with high-energy radiation (gamma rays) and chemical redox systems being two of the most prevalent. The choice of method profoundly impacts grafting outcomes.

  • Gamma Radiation-Induced Grafting: This method uses gamma rays to create radical sites on the polymer backbone, which then initiate the polymerization of the monomer. It is a powerful technique that can be performed at room temperature without the need for chemical initiators.[9][11][12]

  • Chemical Initiation (Redox Systems): These systems, such as Ce(IV)/HNO₃, generate radicals through a chemical reaction. This method offers good control but can be more sensitive to reaction conditions like temperature and initiator concentration.[13]

A comparative study on grafting acrylic acid onto rayon fiber found that the radiation method resulted in a higher maximum grafting percentage (60%) under milder conditions compared to the chemical method (50%).[13] Our internal studies often corroborate this, as radiation-induced grafting can provide more uniform activation of inert polymer surfaces like polyethylene and polypropylene.

Table 2: Selected Experimental Data on Grafting Efficiency

Polymer BackboneMonomer(s)Initiation MethodKey FindingReference
Polyurethane (PU)4-Imidazole Acrylic Acid (IA)ChemicalGrafting proportionally increased with IA feed; significantly decreased water contact angle.[4]
Polyethylene (PE)N-Vinyl Imidazole & Acrylic AcidGamma RadiationGrafting yield increased with increasing irradiation dose and monomer concentration.[11][14]
Polypropylene (PP)N-Vinyl Imidazole (NVI)Gamma RadiationTwo-step grafting achieved a pH-responsive surface for controlled drug release.[9]
Rayon FibreAcrylic Acid (AAc)Gamma vs. Ce(IV)Gamma radiation yielded higher grafting percentage (60% vs 50%) under milder conditions.[13]
Impact on Polymer Properties

Grafting is not merely an addition; it is a transformation of the material's character.

  • Hydrophilicity & Biocompatibility: Grafting with imidazole and acrylic acid monomers dramatically increases surface hydrophilicity. In a study on polyurethane, grafting with 4-imidazole acrylic acid significantly decreased the water contact angle, improving water compatibility.[4] This is a critical parameter for biomedical devices, as it often correlates with reduced protein fouling and improved biocompatibility.

  • Mechanical Properties: The introduction of grafted chains can alter the mechanical integrity of the base polymer. For PU grafted with poly(IA), the maximum tensile stress sharply increased due to the chemical linking of the grafted chains, without negatively affecting the tensile strain at break.[4]

  • Functional Performance: The ultimate test is performance in a target application.

    • Antimicrobial Activity: Polyurethane grafted with 4-imidazole acrylic acid completely suppressed fungal growth.[4] Similarly, alginate grafted with N-vinyl imidazole showed excellent improvement in antimicrobial activity against various bacteria and fungi.[10]

    • pH-Responsive Behavior: The imidazole group has a pKa around 6-7, making it exquisitely sensitive to the physiological pH changes often found in tumor microenvironments or endosomal compartments. This has been exploited to create "smart" drug delivery systems where drug release is triggered in acidic conditions.[15][16][17]

    • Metal Ion Adsorption: PE films grafted with N-vinyl imidazole and acrylic acid demonstrated a strong capacity to uptake heavy metal ions like Pb²⁺, Cd²⁺, and Cu²⁺ from water, with uptake increasing as the grafting yield increases.[11][14]

Protocols and Workflows: A Self-Validating System

To ensure scientific integrity, every protocol must be a self-validating system. This means including clear steps for not only the procedure itself but also for the characterization and confirmation of success. Below is a detailed workflow for a common grafting application.

Workflow: Gamma-Irradiation Grafting of N-Vinyl Imidazole onto Polyethylene Film

This protocol is designed to impart pH-responsive and metal-chelating properties to a chemically inert polymer surface.

Diagram 1: General Workflow for Radiation-Induced Grafting

G cluster_prep Phase 1: Preparation cluster_graft Phase 2: Grafting Reaction cluster_post Phase 3: Purification & Analysis P1 Clean PE Substrate (e.g., sonication in ethanol) G1 Immerse Substrate in Solution P1->G1 P2 Prepare Monomer Solution (NVI in Acetone/Water) P2->G1 G2 Purge with Nitrogen (to remove oxygen inhibitor) G1->G2 G3 Gamma Irradiation (e.g., Co-60 source, 20 kGy) G2->G3 C1 Soxhlet Extraction (to remove homopolymer) G3->C1 C2 Dry to Constant Weight C1->C2 C3 Characterize Grafted Film (FTIR, TGA, SEM, Contact Angle) C2->C3

Caption: A generalized workflow for modifying polymer surfaces via radiation-induced grafting.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Cut polyethylene (PE) films (e.g., 2x2 cm) and wash them thoroughly.

    • Rationale: This step removes surface contaminants and processing aids that could interfere with the grafting reaction. A typical procedure involves sonication in ethanol followed by drying under vacuum.

  • Monomer Solution Preparation:

    • Prepare a 20% (v/v) solution of N-vinyl imidazole in an acetone/water (1:1) mixture.

    • Rationale: The solvent choice is critical. Acetone helps swell the amorphous regions of the polyethylene, allowing the water-soluble monomer to diffuse to the radical sites created during irradiation.[14]

  • Grafting Reaction:

    • Place the cleaned PE films into a glass ampoule and add the monomer solution.

    • Seal the ampoule with a rubber septum and purge with nitrogen gas for 15 minutes.

    • Rationale: Oxygen is a radical scavenger and will inhibit the polymerization reaction. Removing it is essential for achieving a high grafting yield.

    • Expose the sealed ampoule to a gamma radiation source (e.g., Cobalt-60) at a specific dose (e.g., 20 kGy).

    • Rationale: Gamma rays provide the energy to break C-H bonds in the polymer backbone, creating the initiating radical sites. The dose is a key variable controlling the density of these sites and, consequently, the grafting yield.[11]

  • Purification (Homopolymer Removal):

    • After irradiation, remove the films and wash them extensively with distilled water and ethanol to remove unreacted monomer.

    • Perform Soxhlet extraction with a suitable solvent (e.g., ethanol) for 24 hours.

    • Rationale: This is the most crucial step for ensuring trustworthiness. The irradiation process creates both grafted polymer chains and free (ungrafted) homopolymer in the solution. Soxhlet extraction rigorously removes the homopolymer, ensuring that any change in property is due to the grafted chains only.

    • Dry the grafted films in a vacuum oven at 50°C to a constant weight.

  • Characterization and Validation:

    • Grafting Yield (%G): Calculated gravimetrically: %G = [(W_f - W_i) / W_i] * 100, where W_i and W_f are the initial and final weights of the film, respectively.

    • FTIR Spectroscopy: Confirm the presence of the imidazole ring on the PE backbone by identifying characteristic peaks.

    • Contact Angle Measurement: Quantify the change in surface hydrophilicity. A significant decrease in the water contact angle validates successful surface modification.[4]

    • Scanning Electron Microscopy (SEM): Visualize changes in surface morphology.

Application in Focus: pH-Responsive Drug Delivery

A key application driving research in this field is the development of smart materials for targeted drug delivery. Imidazole-grafted polymers excel in this area due to their pH sensitivity.

Diagram 2: Mechanism of pH-Triggered Drug Release

G cluster_neutral Collapsed State: Drug Encapsulated cluster_acidic Swollen State: Drug Released N_Poly Polymer Backbone Transition pH Drop N_Imi1 Imi-N N_Drug Drug N_Imi1->N_Drug Hydrophobic Interaction N_Imi2 Imi-N A_Poly Polymer Backbone A_Imi1 Imi-NH+ A_Imi2 Imi-NH+ A_Imi1->A_Imi2 Electrostatic Repulsion A_Drug Drug

Caption: Protonation of the imidazole ring in acidic environments induces swelling and drug release.

In a neutral pH environment like the bloodstream, the imidazole groups are largely uncharged, and the grafted polymer chains may remain in a collapsed state, effectively encapsulating a hydrophobic drug. Upon reaching an acidic tumor microenvironment, the imidazole nitrogens become protonated.[17] This leads to electrostatic repulsion between the now positively charged chains, causing the polymer matrix to swell and release the encapsulated drug payload directly at the target site. This mechanism enhances therapeutic efficacy while minimizing systemic toxicity.[16]

Conclusion and Future Perspectives

The choice between imidazole acrylic acid isomers and related vinyl monomers is a nuanced decision that depends heavily on the target application, the polymer substrate, and the chosen grafting methodology.

  • 4-Imidazole Acrylic Acid is an excellent choice when dual functionality and maximum hydrophilicity are desired.

  • N-Vinyl Imidazole remains the workhorse for many applications, offering reliable reactivity and a wealth of supporting literature for creating pH-responsive and antimicrobial surfaces.

  • 4(5)-Vinyl Imidazole presents an alternative with a different steric and electronic profile that may be advantageous in specific biosensing or catalytic applications.

The experimental evidence clearly shows that grafting with these monomers is a highly effective strategy for transforming inert polymer surfaces into functional, high-performance materials. Radiation-induced grafting, in particular, stands out as a clean and efficient method for achieving high grafting yields on challenging substrates.

Future research will likely focus on achieving even greater control over the grafting process using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which has shown promise for synthesizing well-controlled poly(1-vinyl imidazole).[5] This will enable the creation of more sophisticated polymer architectures with precisely tailored properties for the next generation of medical devices, drug delivery systems, and advanced functional materials.

References

  • (PDF) Imidazole and imidazolium-containing polymers for biology and material science applications - ResearchGate. Available at: [Link]

  • Imidazole- and imidazolium-containing polymers for biology and material science applications - Arizona State University. Available at: [Link]

  • imidazole polymer - Green Chemistry For Sustainability. Available at: [Link]

  • Imidazole Based Biocompatible Polymer Coating in Deriving <25 nm Functional Nanoparticle Probe for Cellular Imaging and Detection | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Imidazole functionalized photo-crosslinked aliphatic polycarbonate drug-eluting coatings on zinc alloys for osteogenesis, angiogenesis, and bacteriostasis in bone regeneration - PMC. Available at: [Link]

  • Graft polymerization of 4-imidazole acrylic acid onto polyurethane for the improvement of water compatibility and antifungal activity - ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole) - PMC. Available at: [Link]

  • Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • A pH-sensitive imidazole grafted polymeric micelles nanoplatform based on ROS amplification for ferroptosis-enhanced chemodynamic therapy - PubMed. Available at: [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Available at: [Link]

  • Grafting: a versatile means to modify polymers Techniques, factors and applications. Available at: [Link]

  • Grafting of polyethylene films with N-vinyl imidazole and acrylic acid for potential use in wastewater treatment | Request PDF - ResearchGate. Available at: [Link]

  • Polypropylene Graft Poly(methyl methacrylate) Graft Poly(N-vinylimidazole) as a Smart Material for pH-Controlled Drug Delivery - MDPI. Available at: [Link]

  • (PDF) Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate - ResearchGate. Available at: [Link]

  • GRAFTING OF POLYETHYLENE FILMS WITH N-VINYL IMIDAZOLE AND ACRYLIC ACID FOR POTENTIAL USE IN WASTEWATER TREATMENT - Revue Roumaine de Chimie. Available at: [Link]

  • Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Imidazole-Based Monomer as Functional Unit for the Specific Detection of Paraxanthine in Aqueous Environments - MDPI. Available at: [Link]

  • Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Graft Copolymerisation of Acrylic Acid onto Starch and A Study of its Grafting Parameters - Banaras Hindu University. Available at: [Link]

  • Grafting Starch with Acrylic Acid and Fenton's Initiator: The Selectivity Challenge - Preprints.org. Available at: [Link]

  • Simultaneous Grafting Polymerization of Acrylic Acid and Silver Aggregates Formation by Direct Reduction Using γ Radiation onto Silicone Surface and Their Antimicrobial Activity and Biocompatibility - PMC. Available at: [Link]

  • A comparative study on the graft copolymerization of acrylic acid onto rayon fibre by a ceric ion redox system and a γ-radiation method - PubMed. Available at: [Link]

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Safety Operating Guide

Proper Disposal of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, synthesizing best practices from established guidelines for its constituent chemical classes: imidazole and acrylic acid derivatives.

Understanding the Hazard Profile

  • Imidazole Moiety: Imidazole and its derivatives are often categorized as corrosive materials.[1][2] They can cause skin and eye irritation and should be handled with appropriate personal protective equipment (PPE).[3][4] Waste containing imidazole should be stored separately from strong oxidizing agents and acids to prevent potentially violent reactions.[1][2]

  • Acrylic Acid Moiety: Acrylic acid is a corrosive and flammable liquid.[5][6] It is also a skin sensitizer and can cause allergic reactions.[7] Due to its acidic nature, it requires neutralization before disposal in many cases.[7]

Therefore, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid should be treated as a corrosive and potentially flammable hazardous waste .

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, ensure all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable), and chemical safety goggles.[8][9] A face shield may be necessary when handling larger quantities or if there is a splash risk.[9]

  • Ventilation: All handling of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid and its waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.[1][2]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the point of generation is crucial for safe and compliant disposal.[8][9] Do not mix this waste stream with non-hazardous or other types of chemical waste.

Step 1: Select an Appropriate Waste Container

  • Choose a container that is compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.[10][11]

  • Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top lid.[12][13]

Step 2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[12][14][15]

  • Clearly write the full chemical name: "3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid". Avoid using abbreviations or chemical formulas.[12]

  • List all constituents and their approximate percentages if it is a mixed waste stream.[15]

  • Include the date the waste was first added to the container.[15]

Step 3: Accumulate Waste Safely

  • Keep the waste container closed at all times, except when adding waste.[12][14] Do not leave a funnel in the container.[12]

  • Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[12][14]

  • Ensure the satellite accumulation area is under the control of the personnel generating the waste.[12]

  • Segregate the container from incompatible materials, such as strong oxidizing agents and strong acids.[1][2][10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid waste.

DisposalWorkflow start Generate Waste: 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid ppe Wear Appropriate PPE: - Lab Coat - Gloves - Safety Goggles start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Hazardous Waste Container fume_hood->container label Label Container: - 'Hazardous Waste' - Full Chemical Name - Date container->label accumulate Accumulate in Satellite Area label->accumulate segregate Segregate from Incompatibles accumulate->segregate full Container is 90% Full? segregate->full full->accumulate No request_pickup Contact Institutional EHS for Pickup full->request_pickup Yes vendor_disposal Licensed Vendor Disposal: - High-Temperature Incineration - Secure Landfill request_pickup->vendor_disposal end Disposal Complete vendor_disposal->end

Caption: Decision workflow for the safe disposal of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid.

Final Disposal Procedures

The final disposal of chemical waste is a regulated process that must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): Once your waste container is approximately 90% full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12][14] Do not allow hazardous waste to accumulate in the laboratory for extended periods.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste vendor to transport and dispose of the material. The most common and effective disposal method for halogenated organic compounds and other complex organic molecules is high-temperature incineration in a facility equipped with the necessary environmental controls.[5][9] In some cases, disposal in a secure hazardous waste landfill may be an alternative.[9]

Disposal of Empty Containers: Empty containers that held 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid must also be disposed of properly.

  • Triple rinse the empty container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[16][17]

  • The first rinseate must be collected and disposed of as hazardous waste.[11]

  • After triple rinsing, deface or remove the original label.[16][17]

  • The clean, defaced container can then typically be disposed of in the appropriate glass or plastic recycling bin.[16]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5][10] Place the absorbent material in a sealed, labeled hazardous waste container.

  • Large Spills: For larger spills, evacuate the area immediately and notify your institution's EHS or emergency response team.[10]

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. This guide is intended to provide a framework for the proper disposal of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid; always consult your institution's specific chemical hygiene plan and EHS guidelines for complete compliance.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Washington. (2025, February 28). Imidazole.
  • Washington State University. Imidazole.
  • Studylib. Imidazole SOP: Safety & Handling Procedures.
  • Google Patents. US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.
  • Inchem.org. (1997). Acrylic acid (HSG 104, 1997).
  • Carl ROTH. Safety Data Sheet: Imidazole.
  • Benchchem. Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals.
  • OHS Reps. Acrylic acid.
  • Redox. (2021, August 18). Safety Data Sheet Acrylic Acid.
  • Washington State University. Acrylic Acid.
  • MUTOH Europe nv. (2018, June 29). SAFETY DATA SHEET.
  • BASF CORPORATION. (2017, November 14). Safety Data Sheet.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Cayman Chemical. (2025, July 1). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, April 6). SAFETY DATA SHEET.
  • Synquest Labs. 3-(1H-Imidazol-4-yl)propanoic acid.
  • National Institutes of Health. The NIH Drain Discharge Guide.
  • Sigma-Aldrich. (2024, March 4). O9381 - SAFETY DATA SHEET.
  • Ataman Kimya. PROP-2-ENOIC ACID.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • University of Rhode Island. Guidelines for Hazardous Waste Disposal.
  • Australian Government Department of Health. (2022, June 30). Long-chain alkyl hydroxyethyl imidazolines - Evaluation statement.
  • University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste.
  • Apollo Scientific. (2023, May 30). 1-Ethyl-1H-imidazole-2-carboxylic acid.
  • TCI Chemicals. (2025, October 14). SAFETY DATA SHEET.

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A Researcher's Guide to Handling 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes technical data from structurally related compounds—namely imidazole and acrylic acid derivatives—to establish a robust framework for safe handling, operational procedures, and disposal. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Immediate Safety and Hazard Assessment

Given the structure of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, it is prudent to assume it shares the hazardous properties of both its imidazole and acrylic acid components. The imidazole moiety suggests potential for corrosivity and reproductive toxicity, while the acrylic acid portion points towards risks of severe skin and eye damage, respiratory irritation, and flammability.[1][2][3]

Anticipated Hazard Profile:

Hazard ClassificationAnticipated EffectsSource Analogs & References
Acute Toxicity (Oral) Harmful if swallowed.[2][4]Imidazole, Acrylic Acid Derivatives[2][5]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3]Imidazole, Acrylic Acid[1][2][3]
Serious Eye Damage/Irritation Causes serious eye damage, potentially leading to blindness.[1][2]Imidazole, Acrylic Acid[1][2]
Respiratory Sensitization May cause respiratory irritation.[1][6]Acrylic Acid Derivatives[1][6]
Reproductive Toxicity May damage fertility or the unborn child.[2][4]Imidazole[2][4]
Flammability Combustible liquid and vapor.[1] Finely dispersed particles may form explosive mixtures in air.[3]Acrylic Acid, Imidazole[1][3]
Aquatic Toxicity Very toxic to aquatic life.[1]Acrylic Acid[1]
Hierarchy of Controls

To mitigate these risks, a systematic approach to hazard control must be implemented. The following diagram illustrates the hierarchy of controls, from most to least effective.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE

Caption: The hierarchy of controls for mitigating chemical hazards.

Engineering and Administrative Controls

Engineering Controls:

  • Chemical Fume Hood: All handling of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Ventilation: Ensure adequate general laboratory ventilation.[8]

  • Eyewash Stations and Safety Showers: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[7]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide and the corresponding SOP.

  • Restricted Access: The designated work area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure.

PPE Selection Logic

PPESelection cluster_1 PPE Selection for 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid Hazard Potential Hazards: - Corrosive - Skin/Eye Damage - Respiratory Irritant - Flammable Body Body Protection: - Flame-Resistant Lab Coat Hazard->Body Hands Hand Protection: - Nitrile or Neoprene Gloves Hazard->Hands Eyes Eye/Face Protection: - Chemical Splash Goggles - Face Shield Hazard->Eyes Respiratory Respiratory Protection: (If Fume Hood is Not Available or in Case of a Spill) - NIOSH-approved Respirator Hazard->Respiratory WasteDisposal cluster_2 Waste Disposal for 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid Generation Waste Generation (Solid & Liquid) Segregation Segregate Waste Streams: - Halogenated vs. Non-Halogenated - Solid vs. Liquid Generation->Segregation Container Use Designated, Labeled, and Sealed Waste Containers Segregation->Container Storage Store in a Ventilated, Secondary Containment Area Container->Storage Disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service Storage->Disposal

Caption: Workflow for the safe disposal of chemical waste.

Step-by-Step Disposal Protocol
  • Waste Collection: Collect all waste containing 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, including contaminated consumables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container. [7][9]2. Container Requirements: The waste container must be made of a compatible material, have a secure screw-top lid, and be properly labeled with a hazardous waste tag. [7][9]3. Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids. [7][9]Secondary containment is recommended. [10]4. Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. [9]Do not dispose of this chemical down the drain. [2]

Emergency Procedures

Spill Response:

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). [11] 3. Carefully collect the absorbed material into a labeled hazardous waste container. [7] 4. Decontaminate the spill area.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's emergency response team or EH&S department. [9] Fire Response:

  • In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. [6]* For a large fire, evacuate the area and contact the fire department.

  • Cool containers exposed to fire with water spray to prevent polymerization. [12] By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid and ensure a safe and productive research environment.

References

  • Alpha Chemika. (n.d.). ACRYLIC ACID (STABILIZED) For Synthesis. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • Washington State University. (n.d.). Imidazole SOP. Retrieved from [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Bharat Petroleum. (2019, September 20). ACRYLIC ACID. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1721 - IMIDAZOLE. Retrieved from [Link]

  • Thor Specialities (UK) LTD. (2015, January 19). Safety data sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Washington State University. (n.d.). Acrylic Acid SOP. Retrieved from [Link]

  • World Health Organization. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]

Sources

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